(4-Methylpyrimidin-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLWFLZWJQUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301836 | |
| Record name | 4-Methyl-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-85-0 | |
| Record name | 4-Methyl-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933682-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Methylpyrimidin-2-YL)methanamine
Abstract
(4-Methylpyrimidin-2-YL)methanamine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this versatile molecule, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind experimental choices, and offers a comparative analysis of the most prevalent synthetic strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows are included to ensure both conceptual understanding and practical applicability.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is a privileged structure in numerous pharmaceuticals and biologically active molecules.[1][2] The specific substitution pattern of this compound, featuring a methyl group at the 4-position and an aminomethyl group at the 2-position, imparts unique physicochemical properties that are highly desirable in drug design. This compound and its derivatives are integral to the development of therapeutic agents across various disease areas. A thorough understanding of its synthesis is therefore critical for chemists engaged in the design and preparation of novel molecular entities.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often a strategic decision based on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will focus on three primary and field-proven methodologies:
-
Reductive Amination of 4-Methyl-2-pyrimidinecarboxaldehyde: A direct and highly efficient one-pot approach.
-
Reduction of 4-Methyl-2-pyrimidinecarbonitrile: A reliable method for converting a nitrile precursor to the target amine.
-
Nucleophilic Substitution of 2-(Chloromethyl)-4-methylpyrimidine: A classic two-step pathway involving a halomethyl intermediate.
The following table provides a high-level comparison of these key synthetic routes, offering a snapshot of their respective advantages and disadvantages.
| Parameter | Reductive Amination | Nitrile Reduction | Halomethyl Substitution |
| Starting Material | 4-Methyl-2-pyrimidinecarboxaldehyde | 4-Methyl-2-pyrimidinecarbonitrile | 2-(Chloromethyl)-4-methylpyrimidine |
| Number of Steps | 1 | 1 | 2 (from a common precursor) |
| Typical Overall Yield | High (~85%)[3] | Moderate to High | Moderate |
| Key Reagents | Ammonia, Sodium Triacetoxyborohydride[3] | H₂, Raney Nickel or LiAlH₄[4] | Ammonia, Potassium Phthalimide/Hydrazine[4] |
| Reaction Time | ~12 hours[3] | 2 - 6 hours[4] | 8 - 12 hours (multi-step)[4] |
| Key Advantages | High efficiency, one-pot procedure | High-yielding potential | Utilizes common transformations |
| Potential Challenges | Availability of the starting aldehyde | Handling of pyrophoric catalysts or highly reactive hydrides | Multi-step nature can lower overall yield |
Pathway 1: Reductive Amination of 4-Methyl-2-pyrimidinecarboxaldehyde
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[5][6][7][8][9] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine.[7][9] The use of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde is crucial for the success of this transformation.[5]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-methyl-2-pyrimidinecarboxaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a pyrimidinyl-imine. A carefully chosen reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the imine carbon, affording the target this compound.
Caption: Reductive amination workflow.
Detailed Experimental Protocol
Materials:
-
4-Methyl-2-pyrimidinecarboxaldehyde (1.0 eq)
-
Ammonia (7N solution in Methanol, 10-15 eq)
-
Sodium Triacetoxyborohydride (1.5 - 2.0 eq)[3]
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methyl-2-pyrimidinecarboxaldehyde in anhydrous methanol, add the 7N solution of ammonia in methanol. Stir the mixture for 1 hour at room temperature to facilitate imine formation.[3]
-
Carefully add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Allow the reaction mixture to stir at room temperature for an additional 11-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Pathway 2: Reduction of 4-Methyl-2-pyrimidinecarbonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway offers a reliable route to this compound from the corresponding pyrimidine-2-carbonitrile. Two primary methods for this reduction are catalytic hydrogenation and the use of metal hydride reagents.
Method A: Catalytic Hydrogenation
Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred for its high yield and cleaner reaction profile.[4] Raney Nickel is a common catalyst for this transformation, and the reaction is typically carried out in a solution of methanolic ammonia to suppress the formation of secondary amine byproducts.[4] The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.[4]
Caption: Catalytic hydrogenation of a nitrile.
Detailed Experimental Protocol:
Materials:
-
4-Methyl-2-pyrimidinecarbonitrile (1.0 eq)
-
Methanol saturated with ammonia
-
Raney Nickel (approx. 10% by weight of the substrate)[4]
-
Hydrogen gas
-
Celite
Procedure:
-
In a high-pressure autoclave, prepare a solution of 4-methyl-2-pyrimidinecarbonitrile in methanol saturated with ammonia.[4]
-
Carefully add the Raney Nickel catalyst to the solution.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.[4]
-
Stir the reaction mixture and heat to 50-80 °C for 4-6 hours. Monitor the reaction by TLC or Gas Chromatography (GC).[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Remove the catalyst by filtration through a pad of Celite.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or crystallization to yield this compound.
Method B: Hydride Reduction
Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. This method is often faster than catalytic hydrogenation and does not require high-pressure equipment. However, LiAlH₄ is highly reactive and requires careful handling in an anhydrous environment.
Detailed Experimental Protocol:
Materials:
-
4-Methyl-2-pyrimidinecarbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-methyl-2-pyrimidinecarbonitrile in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amine.
-
Purify as described in the previous sections.
Pathway 3: Nucleophilic Substitution of 2-(Chloromethyl)-4-methylpyrimidine
This two-step approach involves the initial formation of a 2-(halomethyl)-4-methylpyrimidine intermediate, followed by a nucleophilic substitution with an amine source. While less direct, the starting materials for this route may be more readily accessible in some cases.
Synthesis of 2-(Chloromethyl)-4-methylpyrimidine
The chloromethyl intermediate can be prepared from 2,4-dimethylpyrimidine via a free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.
Amination of 2-(Chloromethyl)-4-methylpyrimidine
The chloromethylpyrimidine is then treated with a source of ammonia to displace the chloride and form the desired aminomethyl product.[3] Direct amination with aqueous or alcoholic ammonia is a straightforward approach.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Methylpyrimidin-2-YL)methanamine
Executive Summary
(4-Methylpyrimidin-2-YL)methanamine is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structural integrity, purity, and conformational properties are paramount for its application in targeted synthesis. Spectroscopic analysis provides the definitive means for this characterization. This technical guide outlines the theoretical and practical framework for the comprehensive spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While consolidated public data for this specific molecule is limited, this document serves as an expert guide to predict, acquire, and interpret its spectral data, drawing upon established principles and comparative data from closely related structural analogs.
Introduction: The Rationale for Spectroscopic Scrutiny
In drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. This compound, with its heterocyclic pyrimidine core, a primary amine, and a methyl group, presents multiple sites for potential isomerism. For instance, distinguishing it from its isomer, 2-amino-4-methylpyrimidine, is non-trivial without robust analytical data. Spectroscopic methods provide a non-destructive, detailed view of the molecular framework.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and the electronic environment of each atom.
-
IR Spectroscopy provides a unique fingerprint based on the vibrational frequencies of functional groups, confirming the presence of key bonds like N-H, C-H, and C=N.
-
Mass Spectrometry determines the molecule's exact mass and offers insights into its structural integrity through fragmentation analysis.
This guide provides researchers with the necessary protocols and interpretive logic to validate the synthesis and purity of this compound with a high degree of confidence.
Molecular Structure and Predicted Spectroscopic Behavior
To interpret spectral data, one must first understand the molecule's structure and the expected behavior of its constituent atoms and bonds within a magnetic field or upon interaction with electromagnetic radiation.
Molecular Identity
-
Chemical Name: this compound
-
Molecular Formula: C₆H₉N₃
-
Molecular Weight: 123.16 g/mol
-
CAS Number: 108390-95-8
The key structural feature distinguishing this molecule is the methylene (-CH₂-) bridge between the pyrimidine ring and the amine (-NH₂), a feature that will be a primary focus of our spectroscopic analysis.
Structural Diagram for Analysis
A diagram with numbered positions is essential for unambiguous spectral assignment.
Caption: Structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.
Experimental Protocol: NMR Acquisition
A standardized protocol ensures reproducibility and data integrity.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for acquiring NMR spectra of a small organic molecule.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expertise & Causality: The chemical shifts (δ) are predicted based on the inductive effects of the electronegative nitrogen atoms in the pyrimidine ring and the anisotropic effects of the aromatic system. Protons closer to the nitrogen atoms will be "deshielded" and appear at a higher chemical shift (further downfield).
| Assigned Proton (Position) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | ~8.6 | Doublet (d) | ~5.0 | 1H | Adjacent to N1 and ortho to the electron-withdrawing C=N bond, causing significant deshielding. Coupled to H5. |
| H5 | ~7.0 | Doublet (d) | ~5.0 | 1H | Less deshielded than H6 as it is further from N1. Coupled to H6. |
| Methylene H (C7) | ~4.0 | Singlet (s) | N/A | 2H | Attached to the electron-withdrawing pyrimidine ring at C2, causing a downfield shift. No adjacent protons to couple with. |
| Methyl H (C9) | ~2.6 | Singlet (s) | N/A | 3H | Attached to the pyrimidine ring at C4. The singlet indicates no adjacent protons. |
| Amine H (N8) | ~1.8 | Broad Singlet (br s) | N/A | 2H | Protons on nitrogen often appear as broad signals due to quadrupolar broadening and chemical exchange. Their shift can vary with concentration and solvent. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expertise & Causality: Carbons directly bonded to nitrogen atoms (C2, C4, C6) are significantly deshielded and appear far downfield. The sp³ hybridized carbons of the methyl and methylene groups appear upfield.
| Assigned Carbon (Position) | Predicted Shift (δ, ppm) | Rationale |
| C2 | ~166 | Directly bonded to two nitrogen atoms (N1 and N3, via conjugation) and the methylene group. Highly deshielded. |
| C4 | ~168 | Bonded to N3 and adjacent to N1, and attached to the methyl group. Highly deshielded. |
| C6 | ~158 | Bonded to N1 and adjacent to C5. Deshielded by the ring nitrogen. |
| C5 | ~119 | The only C-H carbon on the ring. Least deshielded of the ring carbons. |
| Methylene C (C7) | ~48 | sp³ carbon attached to the electron-withdrawing ring, shifting it downfield relative to a simple alkane. |
| Methyl C (C9) | ~24 | sp³ carbon in a typical methyl environment attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range.
-
Cleaning: Clean the crystal thoroughly after analysis.
IR Spectral Interpretation (Predicted)
Each peak in the IR spectrum corresponds to the vibration of a specific bond. The expected absorptions for this compound are tabulated below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400–3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic two-peak signal for primary amines. |
| 3100–3000 | C-H Aromatic Stretch | Pyrimidine Ring | Vibrations of C-H bonds on the sp² hybridized ring carbons. |
| 2980–2850 | C-H Aliphatic Stretch | -CH₂- and -CH₃ | Vibrations of C-H bonds on the sp³ hybridized carbons. |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |
| 1590–1550 | C=N and C=C Stretch | Pyrimidine Ring | Strong absorptions from the stretching of double bonds within the aromatic ring. |
| 1450–1350 | C-H Bending | -CH₂- and -CH₃ | Bending (scissoring and rocking) vibrations of the aliphatic groups. |
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, corroborates the molecule's structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like the target compound, which will readily protonate to form [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the instrument to positive ion mode. Optimize source parameters like capillary voltage (~3-4 kV) and cone voltage.
-
Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300).
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion (m/z 124.09) and subject it to collision-induced dissociation (CID) to generate fragment ions.
MS Data Interpretation (Predicted)
The primary observation will be the protonated molecular ion. Fragmentation will occur at the weakest bonds, primarily the C-C bond between the ring and the methylene group.
| m/z Value | Ion | Rationale |
| 124.09 | [M+H]⁺ | The protonated molecular ion. The exact mass (C₆H₁₀N₃⁺) confirms the elemental composition. |
| 107.07 | [M-NH₂]⁺ | Loss of the amino group as ammonia (NH₃) from the protonated parent ion. |
| 95.07 | [C₅H₅N₂]⁺ | Cleavage of the C2-C7 bond, resulting in the 4-methylpyrimidin-2-yl cation. This would be a very prominent fragment. |
Proposed Fragmentation Pathway
Caption: A primary fragmentation pathway for protonated this compound.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The power of this analysis lies in integrating the data:
-
MS confirms the molecular formula is C₆H₉N₃.
-
IR confirms the presence of a primary amine (-NH₂), a pyrimidine ring (C=N, C=C), and aliphatic C-H bonds.
-
¹³C NMR shows 6 unique carbons: 4 aromatic (sp²) and 2 aliphatic (sp³), consistent with the proposed structure.
-
¹H NMR provides the final, unambiguous proof of the structure, showing the characteristic 2H doublet for the pyrimidine ring, and distinct singlets for the -CH₂- bridge and the -CH₃ group, confirming their positions and lack of adjacent proton neighbors.
Together, these predicted spectra form a self-validating system that would be used to definitively confirm the identity and purity of synthesized this compound.
References
-
PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Available from: [Link]
-
Sharma, S. et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available from: [Link]
(4-Methylpyrimidin-2-YL)methanamine CAS number and IUPAC name
An In-Depth Technical Guide to (4-Methylpyrimidin-2-YL)methanamine and its Isomeric Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide delves into the chemical identity, synthesis, and applications of aminomethyl-substituted methylpyrimidines, with a primary focus on the requested molecule, this compound. Initial database inquiries for this specific structure reveal a notable ambiguity, often leading to its isomer, 2-Amino-4-methylpyrimidine. This guide clarifies this distinction and, in the absence of extensive public data on the target molecule, provides a comprehensive examination of a closely related, well-documented, and medicinally significant isomer, 4-Amino-5-aminomethyl-2-methylpyrimidine. By exploring the synthesis, reactivity, and therapeutic applications of this key analogue, we offer field-proven insights and detailed protocols relevant to researchers engaged in the design and development of novel pyrimidine-based therapeutics.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring system is a privileged scaffold in drug discovery, owing to its presence in nucleobases and its ability to engage in a variety of biological interactions.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrimidine core with reactive moieties such as aminomethyl groups provides a versatile platform for the synthesis of compound libraries with diverse biological targets.
Unraveling the Identity of this compound
A systematic search for "this compound" in prominent chemical databases does not yield a dedicated entry with a specific CAS number. Searches for this chemical name frequently redirect to an isomeric compound, 2-Amino-4-methylpyrimidine (CAS: 108-52-1).[2][3][4]
It is crucial to differentiate between these two structures:
-
This compound : Features a methyl group at position 4 and an aminomethyl group (-CH₂NH₂) at position 2 of the pyrimidine ring.
-
2-Amino-4-methylpyrimidine : Contains a methyl group at position 4 and an amino group (-NH₂) directly attached to position 2 of the pyrimidine ring.
This persistent ambiguity suggests that this compound may be a novel or less-common research chemical. For the benefit of researchers, this guide will focus on a well-characterized and medicinally significant aminomethyl-pyrimidine isomer that serves as an excellent case study for this class of compounds: 4-Amino-5-aminomethyl-2-methylpyrimidine .
Case Study: 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)
IUPAC Name: 5-(aminomethyl)-2-methylpyrimidin-4-amine[5] CAS Number: 95-02-3[5] Synonyms: Grewe Diamine[6][7]
This compound is a key intermediate in the industrial synthesis of Vitamin B₁ (Thiamine) and serves as a versatile building block in the development of novel therapeutics.[6][8][9][10]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₄ | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 158-160 °C | [2] |
Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine
The synthesis of Grewe diamine is well-established, with several scalable methods reported in the literature. A common and efficient approach involves the condensation of an enamine with acetamidine, followed by the reduction of a nitrile intermediate.[9]
Synthetic Workflow:
Caption: Synthetic pathway for Grewe diamine.
Experimental Protocol: Two-Step Synthesis from 2-Cyanoacetamide [9]
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
-
Enamine Formation: React 2-cyanoacetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form an enamine intermediate.
-
Condensation: Treat the enamine with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
-
Work-up: After the reaction is complete, neutralize the mixture and isolate the crude 4-amino-2-methylpyrimidine-5-carbonitrile by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure nitrile intermediate.
Step 2: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine
-
Hydrogenation: Subject the 4-amino-2-methylpyrimidine-5-carbonitrile to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.
-
Reaction Conditions: Carry out the reaction in a suitable solvent (e.g., methanol saturated with ammonia) under hydrogen pressure.
-
Isolation: After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purification: Purify the crude Grewe diamine by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of Grewe diamine, with its two primary amino groups, makes it a valuable scaffold for creating diverse molecular architectures.
3.3.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The aminomethyl group of pyrimidine derivatives has been exploited in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The primary amine can form key interactions with the active site of the enzyme.[11]
Illustrative Signaling Pathway:
Caption: Inhibition of DPP-4 by aminomethyl-pyrimidines.
3.3.2. Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. While Grewe diamine is a 4-aminopyrimidine, its structural motifs are relevant to this class. The amino and aminomethyl groups can be functionalized to target the ATP-binding pocket of various kinases, leading to the development of anti-cancer agents.[12][13]
3.3.3. Histamine H₄ Receptor Antagonists
Derivatives of 2-aminopyrimidines have been investigated as antagonists of the histamine H₄ receptor, showing potential in the treatment of inflammatory conditions and pain.[1] The modular nature of the pyrimidine core allows for systematic structure-activity relationship (SAR) studies.
Spectroscopic Characterization
-
¹H NMR: Distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the aromatic protons on the pyrimidine ring would be expected.
-
¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the aromatic carbons of the pyrimidine ring would be observed.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C=C stretching of the pyrimidine ring would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be a key identifier.
Conclusion
While the specific compound this compound remains elusive in public chemical databases, the exploration of its structural class, particularly through the lens of the well-characterized isomer 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine), provides valuable insights for researchers in drug discovery. The synthetic versatility and diverse biological activities associated with aminomethyl-pyrimidines underscore their importance as privileged scaffolds in medicinal chemistry. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists in the design and synthesis of novel pyrimidine-based therapeutics.
References
-
PubChem. 2-Amino-4-methylpyrimidine. [Link]
-
PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]
-
Cheméo. Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1). [Link]
- Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]
- European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines.
-
ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. [Link]
-
Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]
-
PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]
-
PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]
-
PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
Sources
- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility and stability of (4-Methylpyrimidin-2-YL)methanamine in different solvents
An In-depth Technical Guide to the Solubility and Stability of (4-Methylpyrimidin-2-YL)methanamine
Introduction: The Significance of Physicochemical Characterization
This compound belongs to the aminopyrimidine class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] The compound's structure, featuring a basic pyrimidine ring and a primary aminomethyl group, suggests its potential as a key building block or active pharmaceutical ingredient (API).
For any compound advancing through the drug development pipeline, a thorough understanding of its solubility and stability is non-negotiable. These fundamental properties dictate:
-
Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.
-
Formulation Development: Solubility data informs the choice of excipients and delivery systems (e.g., solid dosage forms, parenteral solutions).
-
Shelf-Life and Storage: Stability studies determine the rate of degradation, identify degradation products, and establish appropriate storage conditions.[4]
-
Process Chemistry: Knowledge of solubility is critical for designing efficient crystallization and purification processes.[5][6]
This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies required to fully characterize the solubility and stability profile of this compound.
Predicted Physicochemical Properties: An Informed Starting Point
While experimental data for the target compound is scarce, we can predict its behavior by examining its structural features and comparing it to known analogs like 2-aminopyrimidine and 4-methyl-2-aminopyrimidine.
-
pKa (Acid Dissociation Constant): The structure contains two primary basic centers: the pyrimidine ring nitrogens and the exocyclic primary amine. The pyrimidine ring nitrogens are expected to have a pKa in the range of 2-4, while the exocyclic aminomethyl group will be more basic, with a predicted pKa around 8-10. This makes the compound's ionization state, and thus its aqueous solubility, highly dependent on pH.[7]
-
logP (Octanol-Water Partition Coefficient): The presence of the methyl group slightly increases lipophilicity, while the amine and pyrimidine nitrogens contribute to hydrophilicity. The predicted logP is likely to be low, suggesting moderate water solubility and good solubility in polar organic solvents.
-
Hydrogen Bonding: The primary amine and ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like water, methanol, and ethanol.[7]
Solubility Assessment: From Theory to Practice
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical applications, both thermodynamic and kinetic solubility are of interest.
Causality Behind Experimental Design
The choice of solvents and methodology is critical for generating meaningful data.
-
Solvent Selection: Solvents should span a range of polarities and functionalities to map the compound's dissolution capabilities. This includes aqueous buffers at different pH values (to probe the effect of ionization), polar protic solvents (e.g., alcohols), polar aprotic solvents (e.g., DMSO, acetonitrile), and less polar solvents (e.g., ethyl acetate). A study on the closely related 2-aminopyrimidine showed high solubility in polar solvents like methanol and ketones, and lower solubility in non-polar solvents, a trend we can anticipate for our target compound.[5][6]
-
Methodology: The shake-flask method is the gold-standard for determining thermodynamic solubility . It ensures that a true equilibrium is reached between the dissolved and solid-state compound. This method is chosen for its reliability and reproducibility, providing definitive data crucial for biopharmaceutical classification and formulation decisions.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram and protocol outline a robust, self-validating workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of each pre-prepared solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, water, ethanol, acetonitrile) to the vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (typically 25°C and/or 37°C). Agitate for a minimum of 24 hours. Trustworthiness Check: After 24h, take a sample for analysis. Continue agitating and sample again at 48h. If the concentration is unchanged, equilibrium has been reached.
-
Sample Processing: Allow the vials to stand to let solids settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Causality: This step is critical; any suspended solid will artificially inflate the measured solubility.
-
Dilution: Immediately dilute the aliquot with a known volume of analytical mobile phase to prevent precipitation.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method against a standard calibration curve.
-
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mM.
Illustrative Solubility Data
The following table presents expected solubility data based on the compound's structure and data from analogs.[5][6][8][9]
| Solvent System | Temperature (°C) | Predicted Solubility Category | Illustrative Solubility (mg/mL) |
| 0.1 M HCl (pH ~1) | 25 | Very Soluble | > 100 |
| Phosphate Buffer (pH 7.4) | 25 | Soluble | 10 - 30 |
| Water | 25 | Sparingly Soluble | 5 - 15 |
| Methanol | 25 | Freely Soluble | > 50 |
| Ethanol | 25 | Soluble | 15 - 40 |
| Acetonitrile | 25 | Sparingly Soluble | 2 - 10 |
| Ethyl Acetate | 25 | Slightly Soluble | < 1 |
| N,N-Dimethylformamide (DMF) | 25 | Very Soluble | > 100 |
Stability Assessment: Uncovering Degradation Pathways
Stability testing and forced degradation studies are mandated by regulatory bodies like the ICH to understand how a drug substance changes under various environmental factors.[4][10] These studies are essential for developing a stable formulation and for creating analytical methods that can separate the parent compound from any degradation products.
Rationale for Stress Conditions
Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing.[4] The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without destroying the molecule completely.[10]
-
Acid/Base Hydrolysis: The pyrimidine ring and the aminomethyl side chain may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: Primary amines are often susceptible to oxidation, which can be tested using an agent like hydrogen peroxide.
-
Thermal Stress: High temperatures can reveal thermally labile functional groups and provide energy for degradation reactions.
-
Photostability: Aromatic systems like pyrimidine can absorb UV light, leading to photolytic degradation. Testing is performed according to ICH Q1B guidelines.[11]
Experimental Workflow: Forced Degradation Study
This workflow details the logical progression of a forced degradation study, from stress application to analysis and pathway elucidation.
Caption: Logical Flow of a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[11]
-
Stress Conditions:
-
Acid: Mix stock with 0.1 M HCl. Heat at 60°C.
-
Base: Mix stock with 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature.
-
Thermal: Mix stock with purified water or buffer. Heat at 60°C.
-
Photolytic: Expose solid powder and a solution in a quartz cuvette to a light source providing at least 1.2 million lux hours and 200 watt hours/m² of UV energy, as per ICH Q1B.[4]
-
-
Controls: For each condition, prepare a control sample stored at ambient temperature in the dark.
-
Time Points: Sample from each condition at intervals (e.g., 2, 8, 24, 48 hours).
-
Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
The method must demonstrate specificity, separating the parent peak from all degradation products.
-
Trustworthiness Check: Calculate mass balance. The sum of the parent API assay and the area percent of all degradation products should be close to 100%, indicating all major degradants are accounted for.
-
-
Characterization: Use LC-MS to obtain mass-to-charge ratios of the degradation products to help elucidate their structures.
Illustrative Stability Data
This table summarizes the likely stability profile of the compound under forced degradation conditions.
| Stress Condition | Reagent/Temp | Time | Predicted Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl / 60°C | 48h | 5 - 15% | Potential hydrolysis of the aminomethyl group or ring opening. |
| Base Hydrolysis | 0.1 M NaOH / 60°C | 48h | < 5% | Likely stable; pyrimidines are often stable to base. |
| Oxidation | 3% H₂O₂ / RT | 24h | 10 - 25% | Oxidation of the primary amine to nitroso or other species. |
| Thermal | Water / 60°C | 48h | < 2% | Expected to be thermally stable in solution. |
| Photolytic | ICH Q1B | - | 5 - 10% | Potential for photolytic cleavage or rearrangement. |
Conclusion and Recommendations
This guide outlines the critical path for a comprehensive evaluation of the solubility and stability of this compound. While direct data is limited, a robust experimental plan can be constructed based on its structural similarity to well-characterized aminopyrimidines.
Key Recommendations for Researchers:
-
Prioritize Experimental Data: The illustrative data provided should be confirmed through rigorous application of the described shake-flask solubility and forced degradation protocols.
-
pH-Solubility Profile: A detailed investigation of solubility across a full pH range (e.g., pH 1 to 10) is essential to understand the compound's behavior in the gastrointestinal tract.
-
Solid-State Characterization: Polymorphism can significantly impact solubility and stability. Characterization of the solid form (e.g., via XRPD, DSC) is a critical parallel activity.
-
Degradant Identification: Complete structural elucidation of any major degradation products (those >0.1%) using techniques like NMR is necessary for safety assessment.
By following the scientifically grounded methodologies presented here, researchers and drug development professionals can generate the high-quality, reliable data needed to advance this compound through the development process with confidence.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
(4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem. Available at: [Link]
-
Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - MDPI. Available at: [Link]
-
Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K | Journal of Chemical & Engineering Data. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives - ResearchGate. Available at: [Link]
-
2-Aminopyrimidine - Solubility of Things. Available at: [Link]
-
4-methyl-2-pyrimidinamine - 108-52-1, C5H7N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. Available at: [Link]
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]
-
4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. Available at: [Link]
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available at: [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Expanding Therapeutic Landscape of Novel Pyrimidine Derivatives: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has long positioned pyrimidine and its derivatives as a privileged scaffold in medicinal chemistry.[4][5] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the creation of a vast library of compounds with diverse physicochemical properties and biological activities.[6][7] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][8][9][10][11][12][13] This guide provides an in-depth exploration of the significant biological activities of novel pyrimidine derivatives, focusing on the underlying mechanisms of action and providing detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The relentless pursuit of more effective and selective cancer therapies has led to the extensive investigation of pyrimidine derivatives.[1][2][4][8][9] Their structural similarity to endogenous nucleobases allows them to interfere with critical cellular processes in cancer cells, leading to cytotoxicity and tumor growth inhibition.[2][14]
A. Mechanisms of Anticancer Action
Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer.[14][15]
-
Inhibition of Kinases: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in cancer cells.[16] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. Marketed drugs like gefitinib and erlotinib, which are based on a quinazoline scaffold (a fused pyrimidine ring), exemplify this approach in treating non-small cell lung cancer.[16]
-
Topoisomerase IIα Inhibition: Some pyrimidine derivatives can interfere with the function of topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[17][18] This inhibition leads to double-strand DNA breaks and ultimately triggers apoptosis (programmed cell death).[18]
-
Induction of Apoptosis: Beyond topoisomerase inhibition, pyrimidine derivatives can induce apoptosis through various other pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
B. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.
Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[19]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like 5-fluorouracil or doxorubicin).[1]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve with the percentage of cell viability on the y-axis and the compound concentration on the x-axis (logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
II. Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new and effective antimicrobial agents.[9] Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6][7][10][20]
A. Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrimidine derivatives can be attributed to their ability to interfere with essential microbial processes.
-
Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, such as trimethoprim, act as potent inhibitors of DHFR, a key enzyme in the folic acid synthesis pathway. Since folic acid is essential for the synthesis of nucleic acids and amino acids, its inhibition leads to the cessation of bacterial growth.
-
Disruption of Cell Wall Synthesis: Certain pyrimidines can interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity and shape.
-
Interference with Nucleic Acid and Protein Synthesis: By mimicking natural nucleobases, pyrimidine derivatives can be incorporated into DNA and RNA, leading to errors in replication and transcription. They can also inhibit enzymes involved in protein synthesis.
B. Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound at which no visible bacterial growth occurs.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Select bacterial strains of interest (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[6][7]
-
Culture the bacteria on a suitable agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrimidine derivative in an appropriate solvent.
-
Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.[21]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Presentation: Antimicrobial Activity of Novel Pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 8 | 16 | 32 |
| Derivative B | 4 | 8 | 16 |
| Derivative C | >128 | >128 | >128 |
| Amoxicillin | 0.5 | 8 | N/A |
| Ciprofloxacin | 0.25 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 2 |
This is a sample table; actual values would be obtained from experimental data.
III. Antiviral Activity: A Broad Spectrum of Inhibition
Viruses are a major cause of human diseases, and the development of effective antiviral therapies is a continuous challenge.[22] Pyrimidine derivatives have demonstrated significant potential as antiviral agents against a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[22][23][24]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of pyrimidine derivatives often involve the targeting of viral-specific enzymes or processes.[25]
-
Inhibition of Viral Polymerases: Many pyrimidine nucleoside analogs, after intracellular phosphorylation, can act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases, thus halting viral genome replication.[26]
-
Inhibition of Viral Entry and Fusion: Some derivatives can block the attachment of viruses to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane, preventing viral entry.[25]
-
Inhibition of Other Viral Enzymes: Pyrimidine derivatives can also target other essential viral enzymes, such as proteases and integrases, which are crucial for viral maturation and replication.[26]
B. Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.[27][28]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a monolayer of host cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a monolayer of susceptible host cells in 6-well or 12-well plates.
-
Incubate until the cells reach confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in a serum-free medium.
-
Pre-incubate a known titer of the virus with the different concentrations of the compound for 1 hour at 37°C.
-
Wash the confluent cell monolayer with PBS and infect the cells with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% formaldehyde.
-
Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[29][30] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, offering potential therapeutic benefits.[11][30][31][32][33]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrimidine derivatives are often mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[30]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine derivatives act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[31][32][34] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
-
Inhibition of Pro-inflammatory Cytokine Production: Some pyrimidines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[30]
-
Reduction of Oxidative Stress: Certain derivatives exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS), which can contribute to inflammation and tissue damage.[31][32]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by a pyrimidine derivative.
B. Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[29][34][35][36][37]
Principle: When proteins are denatured by heat, they lose their tertiary and secondary structures and expose hydrophobic groups, leading to aggregation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 4.5 mL of the test solution (pyrimidine derivative at various concentrations in a suitable buffer, e.g., phosphate-buffered saline, pH 6.3).
-
Prepare a control solution containing 0.5 mL of 1% w/v BSA and 4.5 mL of the buffer.
-
Use a standard anti-inflammatory drug, such as diclofenac sodium, as a positive control.[36]
-
-
Incubation:
-
Incubate all the solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Cooling and Absorbance Measurement:
-
After heating, cool the solutions to room temperature.
-
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x [1 - (Absorbance of test solution / Absorbance of control)]
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.
-
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their immense potential in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the biological potential of their novel pyrimidine compounds. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine derivatives targeting specific biological pathways will undoubtedly lead to the development of more potent, selective, and safer medicines for a wide range of human ailments.
References
- Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review.
- ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- ResearchGate. (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
- Bio-protocol. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL.
- MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- PubMed. Synthesis and antibacterial properties of pyrimidine derivatives.
- PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives.
- PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- The Pharma Innovation Journal. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- ProQuest. Review on Antimicrobial Activity of Pyrimidine.
- IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
- Indian Journal of Pharmaceutical Sciences. Pyrimidine as antiinflammatory agent: A review.
- Semantic Scholar. Pyrimidine: a review on anticancer activity with key emphasis on SAR.
- PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
- PubMed. Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure.
- PMC - NIH. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
- ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- USU. In Vitro Antiviral Testing.
- PMC - NIH. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
- ResearchGate. Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents.
- NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- PMC - PubMed Central. In vitro methods for testing antiviral drugs.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.
- PMC - NIH. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1.
- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- PMC - NIH. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- PubMed. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature.
Sources
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. [PDF] Pyrimidine: a review on anticancer activity with key emphasis on SAR | Semantic Scholar [semanticscholar.org]
- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdb.apec.org [pdb.apec.org]
- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 29. journalajrb.com [journalajrb.com]
- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jddtonline.info [jddtonline.info]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanisms of Action of Pyrimidine-Based Therapeutic Agents
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a fundamental scaffold for a vast array of therapeutic agents.[1][2] Its intrinsic role as a building block of nucleic acids has made it a prime target for antimetabolite drugs, particularly in oncology and virology, for decades.[1][3] More recently, the versatility of the pyrimidine ring has been exploited to design highly selective protein kinase inhibitors, revolutionizing targeted cancer therapy.[1][4] This guide provides an in-depth exploration of the core mechanisms through which pyrimidine-based compounds exert their pharmacological effects. We will dissect the intricate molecular interactions of classical antimetabolites that disrupt nucleic acid synthesis and contrast them with the modern paradigm of kinase inhibition. For each major mechanism, we will detail the underlying biochemical pathways, present field-proven experimental protocols for their investigation, and provide the causal logic behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this vital class of therapeutic compounds.
Introduction: The Foundational Role of Pyrimidines in Biology and Medicine
Pyrimidines, together with purines, form the essential nitrogenous bases of DNA and RNA. The three primary pyrimidine bases are cytosine (C), thymine (T), and uracil (U). The cellular processes of replication, transcription, and translation are critically dependent on a balanced supply of their corresponding nucleotides. This dependency is a key vulnerability that has been successfully exploited in the development of antimetabolite drugs.[3] These drugs, often structural analogs of natural pyrimidines, can deceptively enter metabolic pathways, leading to the inhibition of critical enzymes or the synthesis of fraudulent nucleic acids.[3]
Pyrimidine Metabolism: De Novo Synthesis and Salvage Pathways
Cells maintain their pyrimidine nucleotide pool through two main routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simpler precursor molecules, with the enzyme dihydroorotate dehydrogenase (DHODH) being a critical, rate-limiting step.[5][6][7] The salvage pathway recycles pre-formed pyrimidine bases and nucleosides from metabolic turnover. Rapidly proliferating cells, such as cancer cells, are often highly reliant on the de novo pathway to meet their high demand for DNA and RNA synthesis, making this pathway an attractive therapeutic target.[5][8]
Caption: Overview of Pyrimidine Biosynthesis Pathways.
Core Mechanism I: Antimetabolites Targeting Nucleic Acid Synthesis
The classic mechanism of action for many pyrimidine-based drugs is the disruption of DNA and RNA synthesis. This is achieved through several distinct strategies, each targeting a key enzymatic checkpoint.
Inhibition of Thymidylate Synthase (TS): The 5-Fluorouracil Paradigm
5-Fluorouracil (5-FU) is a prodrug that, once inside the cell, is converted into several active metabolites.[9] Its primary cytotoxic effect is mediated by fluorodeoxyuridine monophosphate (FdUMP).[9][10] FdUMP mimics the natural substrate, deoxyuridine monophosphate (dUMP), and forms a highly stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[9][10][11] This covalent complex effectively sequesters and inactivates the TS enzyme, blocking the conversion of dUMP to dTMP (thymidylate)—an essential precursor for DNA synthesis.[11][12] The resulting "thymineless death" is particularly effective against rapidly dividing cells.[12]
Caption: Mechanism of Thymidylate Synthase Inhibition by 5-FU.
Experimental Protocol: In Vitro Thymidylate Synthase Activity Assay
This protocol measures the activity of TS by spectrophotometrically monitoring the conversion of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF), which accompanies the synthesis of dTMP from dUMP.
Causality: The rate of increase in absorbance at 340 nm is directly proportional to the rate of DHF production, and therefore, to the enzymatic activity of TS. An effective inhibitor like FdUMP will significantly reduce or eliminate this rate of change.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 50 mM β-mercaptoethanol.
-
Enzyme Solution: Purified recombinant human Thymidylate Synthase diluted in assay buffer to a working concentration (e.g., 50 nM).
-
Substrate/Cofactor Mix: Prepare a 2X solution in assay buffer containing 200 µM dUMP and 200 µM CH₂THF.
-
Inhibitor Solution: Prepare serial dilutions of the pyrimidine-based compound (e.g., FdUMP) in the assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the appropriate inhibitor dilution (or buffer for control).
-
Add 25 µL of the Enzyme Solution to each well.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor Mix.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of inhibitor concentration to determine the IC₅₀ value.
-
DNA Chain Termination: The Gemcitabine Model
Gemcitabine (dFdC) is a deoxycytidine analog that exerts its cytotoxic effects after being intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[13][14] The triphosphate, dFdCTP, is incorporated into elongating DNA strands by DNA polymerase.[13][15] After the incorporation of dFdCTP, DNA polymerase can add one more deoxynucleotide before synthesis is halted.[15] This "masked chain termination" effectively stalls DNA replication and triggers apoptosis.[13][15] Additionally, the diphosphate form, dFdCDP, inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis, thus potentiating its own cytotoxic effect.[13][14][16]
Caption: Masked DNA Chain Termination by Gemcitabine.
Core Mechanism II: Scaffolds for Protein Kinase Inhibition
Beyond their role as antimetabolites, pyrimidine rings are "privileged scaffolds" in modern drug discovery, particularly for developing protein kinase inhibitors.[1][17] The pyrimidine structure can mimic the adenine ring of ATP, allowing it to effectively bind to the hinge region of the kinase ATP-binding pocket. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking oncogenic signaling pathways.
Case Study: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, drives the proliferation of various cancers. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to specifically target the ATP-binding site of EGFR. By occupying this pocket, they prevent ATP from binding and block the downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT pathways) that promote cell growth and survival.
Caption: Inhibition of EGFR Signaling by a Pyrimidine-Based Compound.
Experimental Protocol: Cell-Based Proliferation Assay with Uridine Rescue
This protocol is designed to confirm that a compound's antiproliferative effect is specifically due to the inhibition of de novo pyrimidine synthesis. It is particularly useful for validating hits from high-throughput screens that may act via DHODH inhibition.[18]
Causality (Self-Validation): If a compound inhibits DHODH, it will starve the cell of pyrimidines, leading to arrested growth.[7][8] By supplementing the culture medium with uridine, we provide a substrate for the salvage pathway, bypassing the de novo block.[18] If the addition of uridine rescues the cells from the compound's cytotoxic effect, it provides strong evidence that the mechanism of action is indeed the inhibition of de novo pyrimidine synthesis.[18][19]
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the test compound.
-
Prepare two sets of these dilutions. To one set, add uridine to a final concentration of 200 µM. The other set will not contain uridine.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution (with or without uridine). Include vehicle-only controls for both conditions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (e.g., using CCK-8 or CellTiter-Glo):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for both the uridine-negative and uridine-positive sets.
-
Plot the percent viability against the log of compound concentration for both conditions.
-
Compare the IC₅₀ values. A significant rightward shift in the dose-response curve in the presence of uridine confirms the on-target effect.
-
Data Synthesis and Interpretation
A crucial aspect of mechanistic studies is the ability to synthesize and compare quantitative data from various assays.
Comparative Analysis of Inhibitory Potency
Summarizing data in a tabular format allows for a clear comparison of a compound's activity across different assays, cell lines, or against different enzymes.
| Compound | Target Enzyme | In Vitro IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) [+ 200 µM Uridine] |
| Compound X | DHODH | 15 | A549 | 50 | >10,000 |
| Compound Y | EGFR | 5 | HCT116 | 25 | 28 |
| 5-Fluorouracil | Thymidylate Synthase | 100 (as FdUMP) | MCF-7 | 1,500 | 1,450 |
| Gemcitabine | DNA Polymerase | N/A | Panc-1 | 12 | 15 |
Table 1: Example comparative data for hypothetical and known pyrimidine-based compounds. The significant shift in IC₅₀ for Compound X in the presence of uridine is indicative of a DHODH inhibition mechanism.
Conclusion and Future Directions
The pyrimidine scaffold remains a remarkably fertile ground for drug discovery. While its role in classical antimetabolite chemotherapy is well-established, its application as a privileged structure in targeted therapies continues to expand.[1] Understanding the distinct mechanisms—from covalent enzyme inactivation and DNA chain termination to competitive kinase inhibition—is paramount for the rational design of next-generation therapeutics. Future research will likely focus on developing pyrimidine derivatives with enhanced selectivity to minimize off-target effects, overcome resistance mechanisms, and explore novel applications in areas such as antimicrobial and immunomodulatory therapy.[2][5][20] The robust, self-validating experimental workflows detailed in this guide provide a solid framework for elucidating the mechanisms of these novel agents, ensuring scientific integrity and accelerating their path to clinical application.
References
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. National Institutes of Health. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?. PubMed Central. [Link]
-
A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
-
Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed. [Link]
-
Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. PubMed Central. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]
-
Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
How Proof of Mechanism Studies Can Advance Clinical Drug Development. Vial. [Link]
-
Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. MDPI. [Link]
-
New Mechanism of Gemcitabine and Its Phosphates: DNA Polymerization Disruption via 3′–5′ Exonuclease Inhibition. ACS Publications. [Link]
-
The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Spandidos Publications. [Link]
-
Mechanism of action of pyrimidine analogues. ResearchGate. [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. ResearchGate. [Link]
-
Experimental Pharmacology: Techniques & Examples. StudySmarter US. [Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
What are DHODH inhibitors and how do they work?. Patsnap. [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. Frontiers. [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]
-
What is the mechanism of action for 5-fluorouracil (5-FU)?. Dr.Oracle. [Link]
-
Experimental Studies - How Are They Used in Clinical Trials?. Mass General Brigham. [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology. [Link]
-
Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis. PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Pyrimidine and Purine Antimetabolites. NCBI Bookshelf. [Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central. [Link]
-
What is the mechanism of Gemcitabine?. Patsnap. [Link]
-
Mechanism of thymidylate synthase inhibition by 5-FU. TS catalyzes the... ResearchGate. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences. [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
-
Chapter 4. Experimental Study Designs. AccessPharmacy. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]
-
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Publications. [Link]
-
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Publications. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Silico Target Deconvolution of (4-Methylpyrimidin-2-YL)methanamine
Abstract
Target identification is a pivotal and often challenging stage in drug discovery and chemical biology. For novel or uncharacterized compounds, determining the molecular targets is essential to understanding their mechanism of action, predicting efficacy, and identifying potential off-target liabilities. This technical guide provides a comprehensive, multi-pronged in silico strategy for the target deconvolution of (4-Methylpyrimidin-2-YL)methanamine, a small molecule featuring a privileged pyrimidine scaffold.[1] We present a systematic workflow that integrates ligand-based similarity searches, pharmacophore-based screening, and structure-based molecular docking. This guide is designed for researchers and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each methodological choice. The objective is to build a self-validating system where predictions from orthogonal computational methods are converged to generate a high-confidence list of putative protein targets, which can then be prioritized for experimental validation.
Introduction: The Challenge of Target Identification
Identifying the protein targets of a bioactive small molecule is a critical step in elucidating its biological function.[2][3] Traditional experimental approaches can be resource-intensive and time-consuming.[2][3] In silico (computational) methods offer a rapid, cost-effective, and powerful alternative to generate testable hypotheses and guide experimental design.[2][4][5] These approaches leverage the vast and growing public repositories of chemical and biological data to predict drug-target interactions (DTIs).[2][3]
This guide focuses on a specific query molecule, This compound . The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of protein families, including kinases and DNA gyrases.[1][6] This prevalence suggests our query molecule has a high probability of interacting with one or more biological targets. Our task is to systematically predict what those targets might be.
Foundational Analysis: Characterizing the Query Molecule
Before any predictive modeling, we must first characterize the query molecule. This involves gathering its fundamental physicochemical properties, which are essential inputs for all subsequent computational analyses. The canonical SMILES (Simplified Molecular Input Line Entry System) string is the key identifier for this process.
Query Molecule: this compound
| Property | Value | Data Source |
| SMILES String | CC1=NC=NC(=C1)CN | PubChem[7] |
| Molecular Formula | C7H10N2 | PubChem[7] |
| Molecular Weight | 122.17 g/mol | PubChem[7] |
| InChIKey | QVDFBCYBLHPIOI-UHFFFAOYSA-N | PubChem[7] |
| Polar Surface Area | 38.9 Ų | PubChem[7] |
| XLogP3 | 0.1 | PubChem[7] |
These properties, particularly the SMILES string, will serve as the direct input for the predictive tools outlined below.
A Multi-Pronged Strategy for Target Prediction
A robust in silico workflow should not rely on a single algorithm. Instead, we will employ a series of orthogonal, complementary methods. The convergence of results from these different approaches significantly increases the confidence in the predicted targets. Our strategy is a three-tiered approach: broad screening based on 2D/3D similarity, refined screening based on pharmacophoric features, and finally, structure-based validation of high-priority candidates.
Figure 1: Integrated workflow for in silico target prediction.
Ligand-Based Prediction I: 2D/3D Similarity Searching
Causality & Rationale: This approach is founded on the "Molecular Similarity Principle," which posits that structurally similar molecules are likely to have similar biological properties, including binding to the same protein targets.[8][9] It is a powerful and rapid first-pass method to survey the known bioactivity landscape. We will use SwissTargetPrediction, a well-validated web server that compares our query molecule to a database of over 370,000 active compounds with known targets.[8][10]
Experimental Protocol: SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.[11]
-
Input Molecule: Paste the SMILES string CC1=NC=NC(=C1)CN into the query box. The 2D structure will be automatically generated.
-
Select Species: Choose "Homo sapiens" to focus the search on human protein targets.
-
Initiate Prediction: Click the "Predict targets" button.
-
Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are displayed with targets grouped by protein class, often visualized as a pie chart. Pay close attention to the "Known actives" section for each predicted target, which shows the most similar molecules from the database that justify the prediction.
Ligand-Based Prediction II: Pharmacophore-Based Screening
Causality & Rationale: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[12] Instead of comparing whole-molecule topology like similarity searching, this "reverse" pharmacophore mapping method fits the query molecule into thousands of pre-computed, receptor-based pharmacophore models.[12] This can identify targets for molecules that may have a different 2D scaffold but share the crucial 3D interaction features. PharmMapper is an excellent tool for this purpose.[12][13][14]
Figure 2: Conceptual mapping of a molecule to a pharmacophore model.
Experimental Protocol: PharmMapper
-
Navigate to the PharmMapper web server.[13]
-
Upload Molecule: Prepare the molecule's structure in .mol2 or .sdf format. This can be done by drawing the molecule in a chemical sketcher and saving it in the appropriate format.
-
Set Parameters: Select the "Human Protein Targets Only" database (or a broader database if desired). The default setting of generating the top 300 potential targets is a reasonable starting point.
-
Submit Job: Upload the file and submit the job. An email address can be provided for notification upon completion.
-
Interpret Output: The results will list potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the target's pharmacophore model. The output also provides aligned 3D poses of the molecule within the pharmacophore.
Data Convergence and Structure-Based Validation
The lists generated from SwissTargetPrediction and PharmMapper must be cross-referenced. Targets appearing in the top ranks of both independent methods are considered high-confidence candidates for further investigation.
Causality & Rationale: Molecular docking is a structure-based method that predicts the preferred binding orientation and affinity of a ligand to a protein target whose 3D structure is known.[4][15][16] By docking our query molecule into the binding sites of the high-confidence targets identified in Part 3, we can validate the plausibility of the interaction. A favorable docking score (low binding energy) and a rational binding pose (e.g., forming hydrogen bonds with key residues) provide strong evidence supporting a predicted DTI.[15]
Experimental Protocol: Molecular Docking (Conceptual Workflow using AutoDock Vina) This protocol describes a standard procedure.[17][18][19]
-
Select Target Protein: Choose a high-confidence target from the converged list (e.g., Cyclin-dependent kinase 9, a known target class for pyrimidine derivatives).[20]
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[21] It is crucial to select a high-resolution structure, preferably one co-crystallized with a ligand in the active site of interest.
-
Prepare the Receptor: Using molecular modeling software (e.g., AutoDock Tools), prepare the protein file (.pdbqt format).[17][19] This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.[22]
-
Prepare the Ligand: Prepare the .pdbqt file for this compound. This involves defining its rotatable bonds and assigning charges.
-
Define the Search Space (Grid Box): Define the 3D coordinates and dimensions of a "grid box" that encompasses the active site of the protein. If a co-crystallized ligand is present, centering the box on that ligand is a standard practice for validation.[23]
-
Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor, ligand, and grid box configuration as input.[17][18]
-
Analyze Docking Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative score) is of primary interest. Visualize the ligand-protein complex to inspect the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). A successful docking run should reproduce the pose of a known ligand (if used for validation) with a Root Mean Square Deviation (RMSD) of < 2.0 Å.[24]
| Method | Principle | Key Output | Recommended Tool |
| Similarity Search | Similar molecules have similar targets | Probability-ranked target list | SwissTargetPrediction[8][9] |
| Pharmacophore Screen | Molecules with shared 3D interaction features have similar targets | Fit score-ranked target list | PharmMapper[12][13] |
| Molecular Docking | Favorable binding energy and pose indicate plausible interaction | Binding affinity (kcal/mol) & 3D interaction pose | AutoDock Vina[17][18] |
Biological Context: Pathway and Network Analysis
Causality & Rationale: Identifying a list of protein targets is not the endpoint. To understand the potential physiological effect of the molecule, these targets must be placed into a biological context. Pathway analysis tools help determine if the high-confidence targets are enriched in specific signaling or metabolic pathways.[25] This provides insight into the potential mechanism of action at a systems level.
Experimental Protocol: Pathway Analysis using Reactome/KEGG
-
Compile Target List: Create a list of the high-confidence, docked-validated targets using their UniProt or gene symbol identifiers.
-
Navigate to Database: Go to a pathway database like Reactome or KEGG.[26][27][28]
-
Use Analysis Tool: Both platforms have integrated analysis tools where you can submit your list of genes/proteins.[25][29][30]
-
Run Analysis: The tool will perform an over-representation analysis to identify pathways that are statistically enriched with your submitted targets.[30]
-
Interpret Results: The output will be a list of pathways with corresponding p-values or False Discovery Rates (FDR). Pathways with low p-values/FDRs are significantly impacted by your set of targets. This can suggest that the molecule may act as a modulator of, for example, a specific cancer signaling pathway or a metabolic process.
Conclusion and Outlook
This guide has outlined a systematic, multi-layered in silico workflow for the target deconvolution of this compound. By integrating ligand-based and structure-based methodologies, we can generate a robust, prioritized list of putative protein targets. The strength of this approach lies in its self-validating nature, where consensus between orthogonal methods builds confidence. The final step of pathway analysis contextualizes these molecular interactions, providing a systems-level hypothesis of the compound's mechanism of action. The resulting high-confidence targets are now prime candidates for focused, resource-efficient in vitro and in vivo experimental validation.
References
-
In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) - SciRP.org. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]
-
(4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem. [Link]
-
PharmMapper - ecust. [Link]
-
KEGG PATHWAY Database. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. [Link]
-
In silico methods for drug-target interaction prediction - PubMed. [Link]
-
Userguide - Reactome Pathway Database. [Link]
-
The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. [Link]
-
Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry. [Link]
-
PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC - NIH. [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC - NIH. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Analyzing Gene List in Reactome - YouTube. [Link]
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
KEGG: Kyoto Encyclopedia of Genes and Genomes - GenomeNet. [Link]
-
(2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601 - PubChem. [Link]
-
Review of In Silico Methods for Multi-drug Combination Discovery | Francis Academic Press. [Link]
-
ChEMBL - Wikipedia. [Link]
-
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Pathway Enrichment Analysis | Reactome - EMBL-EBI. [Link]
-
PharmMapper - bio.tools. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies - MDPI. [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic. [Link]
-
PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database | Nucleic Acids Research | Oxford Academic. [Link]
-
(PDF) SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - ResearchGate. [Link]
-
Analysis Tools - Reactome Pathway Database. [Link]
-
KEGG - Wikipedia. [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. [Link]
-
(PDF) Computational / in silico methods in drug target and leads prediction - ResearchGate. [Link]
-
4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. [Link]
-
Reactomes Analysis Tools - YouTube. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - NIH. [Link]
-
ChEMBL EBI Small Molecules Database - Kaggle. [Link]
-
PharmMapper Server - Database Commons. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
KEGG PATHWAY Database | HSLS. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]
-
4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem. [Link]
-
The KEGG pathways database - Paintomics Documentation. [Link]
-
2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem. [Link]
-
ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. [Link]
-
Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. [Link]
-
The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed. [Link]
-
(PDF) The ChEMBL bioactivity database: an update - ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lilab-ecust.cn [lilab-ecust.cn]
- 14. bio.tools [bio.tools]
- 15. mdpi.com [mdpi.com]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. m.youtube.com [m.youtube.com]
- 20. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. dasher.wustl.edu [dasher.wustl.edu]
- 24. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pathway Enrichment Analysis | Reactome [ebi.ac.uk]
- 26. KEGG PATHWAY Database [genome.jp]
- 27. Userguide - Reactome Pathway Database [reactome.org]
- 28. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 29. youtube.com [youtube.com]
- 30. Analysis Tools - Reactome Pathway Database [reactome.org]
An In-Depth Technical Guide to the Thermochemical Properties of (4-Methylpyrimidin-2-YL)methanamine
Abstract: (4-Methylpyrimidin-2-YL)methanamine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Despite its significance, a comprehensive public dataset of its fundamental thermochemical properties—such as enthalpy of formation, entropy, and Gibbs free energy—is conspicuously absent. These parameters are critical for drug development, influencing everything from synthesis optimization and reaction safety to drug stability and the thermodynamic profile of ligand-target binding.[4][5][6] This technical guide provides a comprehensive roadmap for researchers and drug development professionals to determine these essential properties. It outlines detailed experimental protocols and robust computational methodologies, grounded in established practices for analogous pyrimidine and amine compounds, enabling the systematic characterization of this and other novel chemical entities.
Introduction: The Need for Thermochemical Data in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its role in mimicking purine bases and interacting with critical biological targets like protein kinases.[1] this compound, featuring a primary amine tethered to a 4-methylpyrimidine core, represents a key intermediate for creating libraries of potential drug candidates.[7] The thermodynamic properties of such a molecule are not merely academic; they are foundational to the entire drug development pipeline.
-
Enthalpy of Formation (ΔfH°) governs the energy landscape of synthetic routes and is a key determinant of a molecule's intrinsic stability.
-
Gibbs Free Energy of Formation (ΔfG°) indicates the spontaneity of formation and is crucial for predicting reaction equilibria and shelf-life.[8]
-
Heat Capacity (Cp°) and Entropy (S°) are vital for understanding how a molecule's energy state changes with temperature, which has profound implications for its physical form, solubility, and binding energetics.[9]
A thorough understanding of these properties allows for the rational design of manufacturing processes, ensures the stability of the final active pharmaceutical ingredient (API), and provides a baseline for evaluating the thermodynamics of drug-target interactions, a critical aspect of lead optimization.[5][10] This whitepaper details the necessary steps to acquire this vital, yet currently unavailable, data.
Part 1: Experimental Determination of Core Thermochemical Properties
Precise experimental measurement remains the gold standard for thermochemical data. The protocols described below are established methods successfully applied to a variety of nitrogen-containing heterocyclic compounds.[11][12]
Standard Enthalpy of Formation (ΔfH°)
The most reliable method for determining the standard enthalpy of formation of a solid organic compound is through the measurement of its enthalpy of combustion using bomb calorimetry.[13][14][15]
Protocol: Rotating-Bomb Combustion Calorimetry
-
Causality: A rotating bomb is essential for compounds containing nitrogen and other heteroatoms to ensure the complete dissolution and uniform reaction of acidic products (like nitric acid), leading to a well-defined final state.[16]
-
Methodology:
-
Sample Preparation & Purity: The sample of this compound must be purified to >99.9% purity, confirmed by HPLC and NMR. Its structure and the absence of hydrates should be verified by single-crystal X-ray diffraction, if possible.
-
Calibration: The calorimeter's energy equivalent (ε_calor) is determined by combusting a certified benzoic acid standard under identical conditions.
-
Sample Combustion: A precisely weighed pellet (approx. 0.5-1.0 g) of the sample is placed in a platinum crucible. A small amount of water (typically 1 cm³) is added to the bomb to ensure the formation of aqueous nitric acid. The bomb is then sealed, purged, and filled with high-purity oxygen to a pressure of 3.0 MPa.
-
Ignition & Data Acquisition: The sample is ignited via a cotton fuse wire, and the temperature change of the surrounding water jacket is monitored with high precision (±0.0001 K) until thermal equilibrium is re-established. The bomb is rotated throughout to ensure complete dissolution of gaseous products.
-
Analysis: The final liquid phase is analyzed by titration to quantify the amount of nitric acid formed.
-
Calculation: The constant-volume energy of combustion (ΔcU) is calculated and corrected to standard state conditions. The standard enthalpy of combustion (ΔcH°) is then derived, and finally, the standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is calculated using Hess's Law.
-
Standard Enthalpy of Sublimation (ΔsubH°)
To correlate experimental solid-state data with gas-phase computational models, the enthalpy of phase change from solid to gas is required. Calvet microcalorimetry is a highly sensitive and accurate technique for this purpose.[17][18][19]
Protocol: Calvet Microcalorimetry
-
Causality: The 3D heat-flow sensor design of a Calvet calorimeter ensures that nearly all heat exchanged during the sublimation process is detected, providing superior accuracy for substances with low vapor pressures.[19][20]
-
Methodology:
-
Instrument Setup: The Calvet microcalorimeter is set to a stable temperature (e.g., 298.15 K).
-
Sample Loading: A small, precisely weighed mass (1-5 mg) of the crystalline sample is placed in a Knudsen effusion cell within the calorimeter.
-
Measurement: The system is allowed to equilibrate. Sublimation is then induced by applying a vacuum. The endothermic heat flow associated with the phase transition is measured by a thermopile relative to an empty reference cell.
-
Calibration: An electrical calibration using the Joule effect is performed to relate the measured signal (area under the curve) to a precise quantity of energy.
-
Calculation: The standard molar enthalpy of sublimation at the measurement temperature is calculated from the integrated heat flow and the amount of sample sublimed.
-
Heat Capacity (Cp°) and Standard Entropy (S°)
Heat capacity as a function of temperature is determined using adiabatic calorimetry, from which the standard entropy can be derived.
Protocol: Adiabatic Calorimetry
-
Causality: This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the heat required to incrementally raise the sample's temperature, which directly yields the heat capacity.
-
Methodology:
-
Sample Preparation: A known mass of the crystalline sample is sealed in a titanium container under vacuum.[9]
-
Measurement: The calorimeter is cooled to a low temperature (e.g., 5 K). Small, precisely measured pulses of energy are supplied to the sample, and the resulting temperature increase is recorded after equilibration at each step. This process is repeated up to and beyond room temperature (e.g., 330 K).[9]
-
Data Analysis: The experimental data points are used to generate a continuous heat capacity curve (Cp(T)).
-
Entropy Calculation: The standard molar entropy at 298.15 K (S°(298.15 K)) is calculated by integrating the Cp(T)/T curve from 0 K to 298.15 K. The heat capacity below the lowest experimental temperature is typically extrapolated using the Debye T³ law.
-
Diagram: Experimental Workflow for Thermochemical Characterization
Caption: Workflow for the experimental determination of thermochemical properties.
Part 2: Computational Prediction of Thermochemical Properties
Computational chemistry provides a powerful, complementary approach for predicting thermochemical properties, especially for novel compounds or reaction intermediates. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[21][22][23]
Protocol: DFT-Based Thermochemical Calculations
-
Causality: By solving approximations of the Schrödinger equation, DFT can accurately model the electronic structure of a molecule. From this, the minimum energy geometry and vibrational frequencies can be calculated, which are the inputs for determining thermochemical properties via statistical mechanics. The B3LYP functional is a hybrid functional that has shown good agreement with experimental data for similar heterocyclic systems.[12][21]
-
Methodology:
-
Structure Optimization: The 3D structure of this compound is built in silico. A full geometry optimization is performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to locate the lowest energy conformer.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Energy Calculation: This frequency calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. The total electronic energy (E₀) is obtained from the optimized structure.
-
Property Derivation:
-
Standard Enthalpy of Formation (ΔfH°(g)): This is calculated using a chemically balanced isodesmic or atomization reaction scheme. This approach cancels out systematic errors in the calculation, leading to more accurate results.
-
Standard Molar Entropy (S°) and Heat Capacity (Cp°): These values are obtained directly from the vibrational, translational, and rotational partition functions calculated as part of the frequency analysis.[21]
-
Standard Gibbs Free Energy of Formation (ΔfG°): This is calculated using the fundamental thermodynamic equation: ΔfG° = ΔfH° - TΔS°.[24][25]
-
-
Diagram: Computational Workflow for Thermochemical Prediction
Caption: Workflow for the computational prediction of thermochemical properties.
Part 3: Data Synthesis and Application in Drug Development
The true value of this data is realized when it is integrated into the drug development workflow.
Bridging Experiment and Theory: A key step in validating the computational model is to compare the calculated gas-phase enthalpy of formation (ΔfH°(g)) with the value derived from experiment (ΔfH°(cr) + ΔsubH°).[12] A strong correlation provides confidence in using the computational model to predict properties for related, yet-to-be-synthesized derivatives, accelerating the design-build-test cycle.
Data Summary Table: Once determined, the key thermochemical properties for this compound at T = 298.15 K and p = 0.1 MPa should be tabulated for easy reference.
| Thermochemical Property | Symbol | Value (Experimental) | Value (Computational) | Units |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | To be determined | N/A | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | To be determined | N/A | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | To be determined | kJ·mol⁻¹ |
| Standard Molar Entropy (gas) | S°(g) | To be determined | To be determined | J·mol⁻¹·K⁻¹ |
| Standard Molar Heat Capacity (gas) | Cp°(g) | To be determined | To be determined | J·mol⁻¹·K⁻¹ |
| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | To be determined | To be determined | kJ·mol⁻¹ |
Application in Medicinal Chemistry:
-
Stability and Degradation: The thermochemical data can be used to model the stability of the compound under various storage conditions. A positive Gibbs free energy of formation would indicate thermodynamic instability relative to its constituent elements.[26][27][28]
-
Synthesis and Scale-Up: Enthalpies of formation are critical inputs for calculating reaction enthalpies, allowing process chemists to predict heat flow and design safe, efficient, and scalable synthetic routes.[29]
-
Binding Thermodynamics: The intrinsic thermodynamic properties of the ligand provide a crucial baseline for interpreting data from techniques like Isothermal Titration Calorimetry (ITC). Understanding the enthalpic and entropic contributions to the ligand's own stability helps to deconstruct the thermodynamics of the binding event itself, leading to more rational lead optimization.[5][6]
Conclusion
This compound is a molecule of significant interest in modern drug discovery. While its thermochemical properties are currently uncharacterized, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their determination. By combining high-precision experimental techniques like bomb calorimetry and Calvet microcalorimetry with validated computational methods such as DFT, researchers can generate the high-quality, reliable data required for process optimization, stability assessment, and rational drug design. This integrated approach not only fills a critical data gap but also establishes a robust framework for the characterization of future novel pharmaceutical intermediates.
References
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Blokhin, A. V., et al. (2025). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data. Retrieved January 18, 2026, from [Link]
-
Sharma, D., & Singh, P. (n.d.). Importance of Thermodynamics in Drug Designing. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tarantino, D., et al. (2021). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Arjunan, V., et al. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). PubMed. Retrieved January 18, 2026, from [Link]
-
Enhancing Drug Quality: The benefits of kinetic and thermodynamic. (2012). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved January 18, 2026, from [Link]
-
Calvet-drop microcalorimeter. (n.d.). Molecular Energetics Group. Retrieved January 18, 2026, from [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. Retrieved January 18, 2026, from [Link]
-
Chodera, J. D., & Tielman, D. P. (2014). Thermodynamic Studies for Drug Design and Screening. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2018). New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. (2011). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Zhang, R., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
El-Nassan, H. B., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central. Retrieved January 18, 2026, from [Link]
-
MICROCALVET microcalorimeter. (n.d.). SETARAM. Retrieved January 18, 2026, from [Link]
-
Gao, S., et al. (2002). Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Combustion Calorimetry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The CALVET calorimeter. (n.d.). SETARAM. Retrieved January 18, 2026, from [Link]
-
Johnson, R. D. III. (2017). Corrections to standard state in combustion calorimetry: an update and a web-based tool. NIH. Retrieved January 18, 2026, from [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved January 18, 2026, from [Link]
-
Combustion Calorimetry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chickos, J. S. (n.d.). Enthalpies of Sublimation after a Century of Measurement. UMSL. Retrieved January 18, 2026, from [Link]
-
An introduction to Gibbs free energy. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]
-
Standard Gibbs free energy of formation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Enthalpy and Gibbs Energy of Formation- Hess's Law examples. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
2-Amino-4-methylpyrimidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Notario, R., et al. (2005). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. PubMed. Retrieved January 18, 2026, from [Link]
-
N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). NIH. Retrieved January 18, 2026, from [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
-
Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. (2019). ACS Omega. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing Drug Quality: The benefits of kinetic and thermodynamic [rsc.org]
- 11. chempap.org [chempap.org]
- 12. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 18. setaramsolutions.com [setaramsolutions.com]
- 19. setaramsolutions.com [setaramsolutions.com]
- 20. umsl.edu [umsl.edu]
- 21. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sci-Hub. DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water / International Journal of Quantum Chemistry, 2011 [sci-hub.box]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Novel (4-Methylpyrimidin-2-YL)methanamine Analogs
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] Its unique physicochemical properties, such as the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it a versatile framework for designing ligands that can interact with a wide array of biological targets.[3] Consequently, pyrimidine derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4][5] The synthetic tractability of the pyrimidine core allows for the generation of large, structurally diverse libraries of compounds, facilitating comprehensive structure-activity relationship (SAR) studies.[5] This guide focuses on the discovery and synthesis of novel analogs of (4-Methylpyrimidin-2-YL)methanamine, a key building block with significant potential for the development of new therapeutic agents.
Rationale for Analog Design: Leveraging Bioisosterism and SAR
The strategic modification of a lead compound is a cornerstone of modern drug discovery. For the this compound core, analog design is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Strategies
Bioisosterism, the exchange of one chemical moiety for another with similar physical or chemical properties, is a powerful tool for fine-tuning the characteristics of a drug candidate.[3][6] By replacing specific atoms or groups on the pyrimidine ring or the methanamine side chain, researchers can modulate factors such as metabolic stability, target binding affinity, and solubility.[6] For instance, replacing the methyl group at the 4-position with other small alkyl or halogenated groups can alter lipophilicity and steric interactions within the target's binding pocket. Similarly, bioisosteric replacement of the pyrimidine ring itself with other heterocycles like pyridine or triazine can subtly modify the electronic and hydrogen bonding properties of the molecule.[3]
Structure-Activity Relationship (SAR) Exploration
Systematic exploration of the structure-activity relationship (SAR) is crucial for identifying the key structural features responsible for a compound's biological activity.[7] For this compound analogs, this involves synthesizing a series of related compounds with variations at different positions of the pyrimidine ring and the methanamine nitrogen. The goal is to identify modifications that enhance the desired biological activity while minimizing off-target effects. For example, derivatization of the primary amine can introduce new interaction points, potentially leading to improved target engagement.
Synthetic Pathways to this compound Analogs
Several robust synthetic strategies can be employed to generate a diverse library of this compound analogs. The choice of a particular route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Core Synthesis: Construction of the Pyrimidine Ring
The synthesis of the core pyrimidine structure can be achieved through various cyclocondensation reactions. A common and efficient method involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.
Diagram 1: General Synthetic Scheme for the Pyrimidine Core
Caption: General scheme for pyrimidine synthesis.
Key Synthetic Protocols for Analog Generation
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Pyrimidine Core
This is a versatile method for introducing diversity at the 2- and 4-positions of the pyrimidine ring. Starting with a di-halogenated pyrimidine, sequential displacement of the halogens with different nucleophiles allows for the controlled synthesis of a wide range of analogs.
Step-by-Step Methodology:
-
Monosubstitution: To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent (e.g., isopropanol), add one equivalent of the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated.
-
Disubstitution: The resulting 2-amino-4-chloro-6-methylpyrimidine intermediate can then be reacted with a second, different amine under more forcing conditions (e.g., higher temperature) to displace the remaining chlorine atom.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction or precipitation. Purification is typically achieved by flash column chromatography on silica gel.
Diagram 2: SNAr Workflow for Analog Synthesis
Caption: Workflow for SNAr-based analog synthesis.
Protocol 2: Reductive Amination of a Pyrimidine-2-carbaldehyde
This method is particularly useful for introducing the methanamine moiety and its derivatives.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the 4-methylpyrimidine-2-carbaldehyde in a suitable solvent such as methanol. Add the desired amine (or ammonia for the parent compound) to form the corresponding imine in situ.
-
Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to the reaction mixture to reduce the imine to the desired amine.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by acid-base extraction or chromatography.
Modern Catalytic Approaches
Recent advances in organic synthesis have introduced powerful catalytic methods for C-C and C-N bond formation, which can be applied to the synthesis of pyrimidine analogs.[8] For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at halogenated positions of the pyrimidine ring.[9] These methods offer high efficiency and functional group tolerance.
Characterization and Data Analysis
The synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Comparative Data of Synthesized Analogs
| Analog ID | R¹ at C4 | R² on Methanamine | Yield (%) | Purity (HPLC, %) | Biological Activity (IC₅₀, µM) |
| Parent | -CH₃ | -H | 85 | >98 | 10.5 |
| ANA-01 | -CF₃ | -H | 72 | >99 | 5.2 |
| ANA-02 | -CH₃ | -CH₂CH₃ | 65 | >97 | 8.9 |
| ANA-03 | -Cl | -Cyclopropyl | 78 | >98 | 2.1 |
| ANA-04 | -OCH₃ | -Benzyl | 59 | >95 | 15.3 |
Biological Evaluation and Screening Workflow
The synthesized analogs are then subjected to a battery of biological assays to evaluate their therapeutic potential. The specific assays will depend on the intended therapeutic target.
General Screening Workflow
Diagram 3: Biological Screening Workflow
Caption: A typical workflow for biological screening.
The screening process typically begins with a primary, high-throughput assay to identify compounds that interact with the target of interest. "Hits" from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency and selectivity, and evaluate their effects in a more biologically relevant context, such as cell-based models. Promising compounds may then advance to further preclinical development.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the design, synthesis, and evaluation of novel this compound analogs. The versatility of the pyrimidine scaffold, coupled with modern synthetic methodologies, offers a powerful platform for the discovery of new therapeutic agents. Future research in this area will likely focus on the application of computational methods for rational drug design, the development of more efficient and sustainable synthetic routes, and the exploration of novel biological targets for pyrimidine-based compounds. The continued investigation of this important class of molecules holds great promise for addressing unmet medical needs.
References
- Recent discoveries and development towards its medicinal impact. (2024-07-15). Vertex AI Search.
- A Comparative Guide to the Bioisosteric Replacement of the Pyrimidine Ring in 2,4,6-Substituted Deriv
- Synthesis, reactions, and applications of pyrimidine deriv
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023-06-02). PMC.
- Special Issue : Pyrimidine and Purine Deriv
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023-01-12). MDPI.
- Recent Approaches to the Synthesis of Pyrimidine Deriv
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Bioisosteric Replacement Str
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025-08-06).
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. (2021-08-22). Morressier.
- The Quest for Bioisosteric Replacements.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- A Comparative Guide to the Synthesis of 4-Pyrimidine Methanamine: An Evaluation of Reproducibility and Efficiency. Benchchem.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Deriv
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010-03-01). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025-10-21). PubMed.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 9. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scaling Up Success: Robust Synthetic Protocols for (4-Methylpyrimidin-2-YL)methanamine Production
Introduction: The Significance of (4-Methylpyrimidin-2-YL)methanamine in Drug Discovery
This compound is a critical building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its pyrimidine scaffold is a key pharmacophore that imparts a diverse range of biological activities, making this primary amine a valuable intermediate in the synthesis of novel therapeutics. The growing demand for this compound in drug development pipelines necessitates the establishment of robust, scalable, and economically viable synthetic routes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound, with a focus on protocols amenable to large-scale production. We will explore and compare two primary synthetic strategies, offering in-depth, step-by-step protocols and discussing the critical parameters for successful scale-up.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. Here, we present a comparative overview of the two most industrially relevant routes: the reduction of 2-cyano-4-methylpyrimidine and the amination of 2-(chloromethyl)-4-methylpyrimidine. A third potential route, the reductive amination of 4-methyl-2-pyrimidinecarboxaldehyde, is also briefly discussed.
| Synthetic Route | Key Precursor | Key Transformation | Advantages | Challenges for Scale-Up |
| Route 1: Nitrile Reduction | 2-Cyano-4-methylpyrimidine | Catalytic Hydrogenation or Hydride Reduction | High atom economy, often high yielding, well-established industrial precedent for nitrile reductions.[1] | Handling of high-pressure hydrogen, pyrophoric catalysts (e.g., Raney® Nickel), potential for over-reduction or side reactions, managing exotherms with hydride reagents.[2][3] |
| Route 2: Halide Amination | 2-(Chloromethyl)-4-methylpyrimidine | Nucleophilic Substitution with an Amine Source | Avoids high-pressure hydrogenation, can be performed with common laboratory equipment. | Use of hazardous chlorinating agents (e.g., thionyl chloride), potential for multiple alkylations, lachrymatory nature of the chloromethyl intermediate.[4] |
| Route 3: Reductive Amination | 4-Methyl-2-pyrimidinecarboxaldehyde | Imine formation and subsequent reduction | Convergent synthesis, potentially high overall yield, one-pot procedures are common.[5][6] | Synthesis of the aldehyde precursor may be multi-step, control of imine formation and reduction conditions is critical to avoid side products.[7] |
Route 1: Synthesis via Reduction of 2-Cyano-4-methylpyrimidine
This is often the preferred route for large-scale production due to its efficiency and the commercial availability of starting materials for the nitrile precursor. The synthesis is a two-step process involving the formation of the cyanopyrimidine followed by its reduction.
Diagram of Synthetic Pathway: Route 1
Caption: Synthetic pathway for this compound via nitrile reduction.
Protocol 1.1: Synthesis of 2-Cyano-4-methylpyrimidine
This protocol is adapted from established methods for pyrimidine synthesis.[8]
Materials:
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine: In a suitable reactor, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add a mixture of acetamidine hydrochloride and ethyl acetoacetate dropwise, maintaining the temperature below 30°C. After the addition is complete, heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-2,6-dimethylpyrimidine.
-
Chlorination to 4-Chloro-2,6-dimethylpyrimidine: Carefully add 4-hydroxy-2,6-dimethylpyrimidine to an excess of phosphorus oxychloride at 0°C. Slowly warm the mixture to reflux and maintain for 3-4 hours. After cooling, quench the reaction by slowly pouring it onto crushed ice. Neutralize with a sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2,6-dimethylpyrimidine.
-
Cyanation to 2-Cyano-4-methylpyrimidine: Dissolve 4-chloro-2,6-dimethylpyrimidine in DMF and add sodium cyanide. Heat the mixture to 80-100°C and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation.
Protocol 1.2: Catalytic Hydrogenation of 2-Cyano-4-methylpyrimidine
Catalytic hydrogenation is a highly efficient and scalable method for nitrile reduction.[1]
Materials:
-
2-Cyano-4-methylpyrimidine
-
Raney® Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia (gas or as a solution in the alcohol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas.
-
Catalyst Loading: Under an inert atmosphere, carefully charge the reactor with Raney® Nickel (typically 5-10% w/w of the nitrile) or 10% Pd/C (typically 1-5% w/w).
-
Solvent and Substrate Addition: Add methanol or ethanol, followed by the 2-cyano-4-methylpyrimidine. The use of an alcoholic ammonia solution is recommended to suppress the formation of secondary and tertiary amine byproducts.[1]
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and heat to 40-60°C. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[9] The filter cake should be quenched carefully.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.
Route 2: Synthesis via Amination of 2-(Chloromethyl)-4-methylpyrimidine
This route offers an alternative that avoids high-pressure hydrogenation, making it suitable for laboratories not equipped for such reactions.
Diagram of Synthetic Pathway: Route 2
Caption: Synthetic pathway for this compound via halide amination.
Protocol 2.1: Synthesis of 2-(Chloromethyl)-4-methylpyrimidine
This two-step protocol starts with the commercially available 2-chloro-4-methylpyrimidine.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Synthesis of (2-Chloro-4-methylpyrimidin-5-yl)methanol: In a sealed tube, combine 2-chloro-4-methylpyrimidine, paraformaldehyde, and potassium carbonate in DMF. Heat the mixture to 120°C for 12 hours. Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
Chlorination to 2-(Chloromethyl)-4-methylpyrimidine: Dissolve the (2-chloro-4-methylpyrimidin-5-yl)methanol in dichloromethane and cool to 0°C. Slowly add thionyl chloride dropwise.[10] Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-methylpyrimidine. Caution: This intermediate is a lachrymator and should be handled in a well-ventilated fume hood.
Protocol 2.2: Amination of 2-(Chloromethyl)-4-methylpyrimidine
The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, preventing over-alkylation.
Materials:
-
2-(Chloromethyl)-4-methylpyrimidine
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Phthalimide Alkylation: Dissolve 2-(chloromethyl)-4-methylpyrimidine and potassium phthalimide in DMF. Heat the mixture to 80-100°C and stir for 4-6 hours. Cool the reaction mixture, pour into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain N-((4-methylpyrimidin-2-yl)methyl)phthalimide.
-
Hydrazinolysis: Suspend the N-((4-methylpyrimidin-2-yl)methyl)phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.
-
Isolation and Purification: Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with sodium hydroxide and extract the product with diethyl ether or dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound. Further purification can be achieved by distillation.
Scale-Up Considerations and Best Practices
Transitioning from laboratory-scale synthesis to pilot or manufacturing scale introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Thermal Management: Many of the reactions described, particularly the chlorination with thionyl chloride and reductions with metal hydrides, are exothermic. On a larger scale, inefficient heat dissipation can lead to runaway reactions.[10] It is crucial to have a reactor with adequate cooling capacity and to control the rate of reagent addition.
-
Mass Transfer: In large reactors, inefficient mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities.[10] The stirring rate and impeller design must be optimized for the scale of the reaction.
-
Catalyst Handling and Safety: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere and kept wet.[9] Procedures for catalyst filtration and quenching must be carefully designed and validated. For catalytic hydrogenations, the safe handling of high-pressure hydrogen is paramount.
-
Impurity Profile: The purity of starting materials can have a significant impact on the outcome of a large-scale reaction. Impurities that are negligible on a small scale can inhibit catalysts or lead to the formation of significant side products in a large batch.[10]
-
Purification Strategy: Distillation is a common method for purifying the final product. However, on a large scale, crystallization of a salt (e.g., the hydrochloride salt) may be a more efficient and scalable method for achieving high purity.[11]
Conclusion
The synthesis of this compound is a critical step in the production of many important pharmaceutical compounds. The two primary synthetic routes discussed in this application note, nitrile reduction and halide amination, both offer viable pathways for large-scale production. The choice between these routes will depend on the specific capabilities and constraints of the manufacturing facility, including equipment for high-pressure reactions, experience with handling hazardous reagents, and economic considerations. By carefully considering the protocols and scale-up considerations outlined in this guide, researchers and drug development professionals can develop a robust and efficient process for the production of this key synthetic intermediate.
References
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives.
-
ACS Publications - American Chemical Society. (2021, January 8). Highlights: Safety Blogs, Alane Reduction, Postlockdown Process Safety Concerns, and More. Retrieved from [Link]
-
NIH. (n.d.). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
CatSci Ltd. (n.d.). Process Development Whitepaper SCALE-UP INTRODUCTION PROJECT PLAN OXYGEN LEVEL WATER CONTENT CATALYST LOADING STARTING MATERIAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). hydrogen. Retrieved from [Link]
-
The University of Sheffield. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2020, July 9). [DCHAS-L] Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (n.d.). Formation of heterocyclic aromatic amines in model systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
-
Chem-Impex. (n.d.). 2-Cyano-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN1051304C - Method for preparing nicotine aldehyde aqueous solution.
- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. Retrieved from [Link]
-
Axplora. (n.d.). Small molecules purification. Retrieved from [Link]
-
MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
PubMed. (n.d.). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Retrieved from [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (4-Methylpyrimidin-2-YL)methanamine for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern drug discovery. The pyrimidine scaffold is recognized as a "privileged" structure, capable of mimicking the adenine ring of ATP to effectively compete for the kinase active site. This guide provides an in-depth exploration of (4-Methylpyrimidin-2-YL)methanamine , a versatile chemical scaffold, in the context of kinase inhibitor design and development. We will detail its strategic importance, provide validated, step-by-step protocols for its use in screening cascades, and illustrate the logic of structure-activity relationship (SAR) studies.
The Strategic Value of the Aminomethylpyrimidine Scaffold
The pursuit of novel kinase inhibitors requires chemical scaffolds that offer both a solid binding foundation and versatile points for chemical modification. The aminopyrimidine core is an excellent starting point because its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that anchors the inhibitor.[1]
This compound embodies three key strategic features:
-
The Pyrimidine Core: Serves as the primary hinge-binding motif.
-
The C4-Methyl Group: Protrudes into a solvent-exposed region or a specific sub-pocket, offering a vector for modulating potency and, critically, selectivity against other kinases.
-
The C2-Methanamine Group: A primary amine that serves as a versatile chemical handle. This group can be readily derivatized using a wide array of synthetic reactions (e.g., amide coupling, reductive amination) to generate extensive libraries of compounds, enabling a thorough exploration of the surrounding chemical space to optimize binding affinity and pharmacokinetic properties.
Physicochemical Characteristics
While this compound is a key conceptual building block, obtaining it directly can be challenging. A common and practical starting point is the related and more accessible compound, 4-Amino-2-methyl-5-pyrimidinemethanol.[2] This intermediate can be synthetically converted to the target methanamine. The table below provides the known properties of a closely related analogue and predicted properties for our target scaffold.
| Property | Value (for 2-Amino-4-methylpyrimidine) | Predicted Value (for this compound) | Source / Rationale |
| Molecular Formula | C₅H₇N₃ | C₆H₉N₃ | [3] / Structural Addition |
| Molecular Weight | 109.13 g/mol | 123.16 g/mol | [3] / Structural Addition |
| pKa (Predicted) | N/A | ~8.5 ± 0.4 | Prediction based on primary amine |
| LogP (Predicted) | 0.3 | ~0.5 | Prediction based on structure |
| Hydrogen Bond Donors | 1 | 2 | [3] / Structural Analysis |
| Hydrogen Bond Acceptors | 3 | 3 | [3] / Structural Analysis |
Core Concept: Binding the Kinase Hinge
The efficacy of most pyrimidine-based inhibitors stems from their ability to occupy the ATP binding site and form specific hydrogen bonds with the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This interaction is critical for stabilizing the inhibitor-enzyme complex.
The Drug Discovery Workflow: From Scaffold to Lead
The journey from a chemical starting point to a viable drug candidate is a systematic process of design, synthesis, and testing. This compound is an ideal scaffold for the initial "Hit Finding" and subsequent "Lead Optimization" stages of this process.
Protocol 1: Primary Screening via Luminescence-Based Kinase Assay
Objective: To perform a high-throughput screen (HTS) of a compound library derived from the core scaffold to identify "hits" that inhibit the target kinase activity. We will use a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[4] Low kinase activity (inhibition) results in high ATP levels and a strong luminescent signal.[5]
Principle: The Kinase-Glo® assay format uses luciferase to generate a light signal from ATP.[6] The amount of light produced is directly proportional to the amount of ATP available. As the kinase consumes ATP to phosphorylate its substrate, the signal decreases. An inhibitor prevents ATP consumption, leading to a higher signal.[4]
Materials:
-
Target Kinase (e.g., EGFR, Aurora Kinase)
-
Kinase Substrate (specific to the kinase)
-
Kinase-Glo® Max Reagent (Promega)
-
ATP Solution (10 mM)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Compound library plates (10 mM stocks in DMSO)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or liquid handler, transfer 25 nL of each library compound from the 10 mM stock plates to the 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Causality: 10 µM is a standard concentration for primary screens to confidently identify initial hits without excessive false negatives from weakly potent compounds.
-
Prepare control wells: 25 nL of DMSO only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of the kinase should be optimized to consume ~50-80% of the ATP in the reaction time (determined during assay development).
-
Causality: This level of ATP consumption provides a robust assay window (a large difference between the 0% and 100% inhibition signals) for hit identification.
-
-
ATP Mix Preparation:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Causality: Using ATP at its Km makes the assay highly sensitive to competitive inhibitors, which are the most common type sought in early discovery.
-
-
Initiating the Kinase Reaction:
-
Add 12.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Add 12.5 µL of the 2X ATP solution to initiate the reaction. The total volume is now 25 µL.
-
Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Max Reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_cpd - Signal_min) / (Signal_max - Signal_min) Where Signal_cpd is the signal from the test compound, Signal_min is the average of the 0% activity controls, and Signal_max is the average of the 100% activity controls.
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Protocol 2: IC₅₀ Determination for Validated Hits
Objective: To determine the potency of the "hit" compounds by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Compound Dilution:
-
For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Spot 25 nL of each concentration into a 384-well assay plate.
-
-
Assay Execution:
-
Follow the exact same procedure as in Protocol 1 (steps 2-5).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Self-Validation: A good IC₅₀ curve will have a clear sigmoidal shape, a Hill slope close to 1.0, and R² value > 0.95, indicating a well-behaved inhibitor.
-
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
Objective: To confirm that a potent inhibitor from the biochemical assay can enter live cells and physically bind to its intended kinase target.
Principle: The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding in intact cells.[7] Bioluminescence Resonance Energy Transfer (BRET) occurs between a target kinase fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[7] A test compound that binds to the target kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[8]
Materials:
-
HEK293 cells transiently transfected with a vector expressing the target kinase-NanoLuc® fusion protein.
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
NanoBRET™ Tracer (specific for the kinase target class, from Promega)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
White, tissue culture-treated 96-well assay plates.
-
BRET-capable plate reader with 450 nm (donor) and 610 nm (acceptor) filters.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the transfected HEK293 cells into the 96-well plates at an optimized density (e.g., 2 x 10⁴ cells per well) in 100 µL of culture medium. Incubate overnight.[9]
-
-
Compound Dosing:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
On the day of the assay, carefully remove the culture medium from the cells.
-
Add 80 µL of the compound dilutions to the appropriate wells. Include DMSO-only (no inhibitor) and no-tracer controls.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ Tracer at a 5X concentration in Opti-MEM. The optimal tracer concentration must be pre-determined for each kinase target.
-
Add 20 µL of the 5X Tracer solution to each well.
-
Incubate the plate for 2 hours in a CO₂ incubator at 37°C.
-
Causality: This incubation allows the compound and tracer to reach binding equilibrium with the intracellular target kinase.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular inhibitor.
-
Causality: The extracellular inhibitor is crucial to quench any signal from NanoLuc® fusion protein that may have leaked from compromised cells, ensuring the signal is from intracellular targets only.
-
Add 25 µL of the detection reagent to each well.
-
Read the plate within 10 minutes on a BRET-capable luminometer, measuring both donor (450 nm) and acceptor (610 nm) emissions.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Convert the raw ratios to NanoBRET™ units (mBU) by multiplying by 1000.
-
Normalize the data to the no-inhibitor (DMSO) controls and plot the normalized BRET signal against the log of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀, which reflects the compound's potency for engaging its target in a physiological environment.
Structure-Activity Relationship (SAR) Analysis
Following the initial screening cascade, SAR analysis becomes the primary driver of lead optimization.[10] By synthesizing and testing a matrix of derivatives, researchers can deduce which chemical modifications enhance potency, selectivity, and drug-like properties.
Hypothetical SAR Table for Aurora Kinase A:
| Compound ID | R-Group Substitution | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) | Key Insight |
| LEAD-001 | Phenyl | 500 | 2500 | Initial hit. Moderate potency, poor cell permeability. |
| LEAD-002 | 3-Chloro-Phenyl | 50 | 150 | Adding an electron-withdrawing group in the meta position significantly improves potency. |
| LEAD-003 | 4-Chloro-Phenyl | 450 | 2000 | Positional Isomer Check: The chloro group is suboptimal at the para position. |
| LEAD-004 | 3-Methoxy-Phenyl | 80 | 200 | H-bond acceptor in meta position is also favorable, maintaining good potency. |
| LEAD-005 | Cyclohexyl | >10,000 | >10,000 | A flat, aromatic ring is required for activity; aliphatic groups are not tolerated. |
This iterative process of design, synthesis, and testing allows for the rapid optimization of a lead compound, balancing potency, selectivity, and cellular activity to develop a promising preclinical candidate.
References
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Adhami, H., & Al-Zoubi, R. M. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methylpyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fandrick, D. R., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. Retrieved from [Link]
-
Klis, W. A., et al. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
PubChem. (n.d.). N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Sharma, P., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Tawa, G. J., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. Retrieved from [Link]
-
YouTube. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. BMG LABTECH. Retrieved from [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Application of (4-Methylpyrimidin-2-YL)methanamine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has propelled the pyrimidine nucleus to the forefront of drug design, leading to a plethora of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this important class of heterocycles, (4-Methylpyrimidin-2-YL)methanamine emerges as a particularly valuable building block. Its structure, featuring a reactive primary amine tethered to a decorated pyrimidine core, offers medicinal chemists a versatile handle for constructing diverse molecular architectures and exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this promising scaffold.
Strategic Applications in Targeted Therapy
The primary application of the this compound scaffold lies in the development of targeted therapies, most notably as inhibitors of protein kinases and other key enzymes implicated in disease pathogenesis. The pyrimidine core can effectively mimic the purine bases of ATP, enabling it to bind to the hinge region of kinase enzymes, while the methanamine group provides a crucial attachment point for various substituents that can confer potency and selectivity.[2]
Kinase Inhibition: A Dominant Theme
Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery. Derivatives of this compound have been successfully employed to target several important kinase families.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of numerous cancers.[2] Pyrimidine derivatives are a well-established class of EGFR inhibitors.[3] The this compound scaffold can be elaborated to generate potent EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[4] Several approved cancer drugs, such as Palbociclib and Ribociclib, are CDK inhibitors. The pyrimidine scaffold is a common feature in many CDK inhibitors, and derivatives of this compound can be designed to target specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[5]
-
Other Kinase Targets: The versatility of the this compound scaffold has led to the development of inhibitors against a range of other kinases, including Polo-like kinase 4 (PLK4), a regulator of centriole duplication, and PIM-1 kinase, which is involved in cell survival and proliferation.[6]
Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of several cancers.[7] Small molecule inhibitors of the Hh pathway have shown promise as anticancer agents. Pyrimidine-based compounds have been designed to target key components of this pathway, such as the Smoothened (SMO) receptor, thereby inhibiting downstream signaling and tumor growth.[7]
Signaling Pathway Visualizations
To illustrate the mechanisms of action of this compound derivatives, the following diagrams depict their inhibitory effects on key signaling pathways.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK Signaling Pathway Inhibition.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of representative pyrimidine derivatives, highlighting the potential of this scaffold in drug discovery.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted pyrimidines | KDR | - | 0.006 | [8] |
| Pyrimidin-2-amine derivatives | PLK4 | - | 0.0067 | [6] |
| N-benzyl-2-phenylpyrimidin-4-amine analogs | USP1/UAF1 | - | 1.1 | [1] |
| Imidazo[1,2-a]pyrimidine derivatives | MCF-7 | Breast Cancer | 39.0 | [9] |
| 2-(phenylamino)pyrimidine derivatives | EGFR triple mutant | Lung Cancer | 0.2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route to the title compound via the reduction of 4-methylpyrimidine-2-carbonitrile.
Workflow Diagram:
Caption: Synthesis of this compound.
Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile from 2-Chloro-4-methylpyrimidine [10]
-
Materials:
-
2-Chloro-4-methylpyrimidine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
2N Ammonium hydroxide
-
Brine
-
-
Procedure:
-
Combine 2-chloro-4-methylpyrimidine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in DMF.
-
Heat the mixture at 110 °C under a nitrogen atmosphere for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with 2N ammonium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-methylpyrimidine-2-carbonitrile.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Reduction of 4-Methylpyrimidine-2-carbonitrile to this compound
-
Materials:
-
4-Methylpyrimidine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 4-methylpyrimidine-2-carbonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting granular precipitate and wash with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Further purify the product by distillation if necessary.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)[2]
This protocol provides a general method to assess the inhibitory activity of synthesized compounds against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)[11]
This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry, with demonstrated applications in the development of targeted therapies, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutic agents. Future research in this area will likely focus on the exploration of new biological targets, the optimization of pharmacokinetic and pharmacodynamic properties of existing derivatives, and the development of more selective and potent inhibitors for a range of diseases.
References
-
Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
-
CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. (URL: [Link])
-
IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays | Download Table - ResearchGate. (URL: [Link])
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])
-
Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech. (URL: [Link])
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (URL: [Link])
-
Cyclin-dependent kinase - Wikipedia. (URL: [Link])
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (URL: [Link])
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. (URL: [Link])
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
Schematic depiction of the structure and activation process of CDKs.... - ResearchGate. (URL: [Link])
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (URL: [Link])
-
The diagrammatic representation of human hedgehog signaling pathway. - ResearchGate. (URL: [Link])
-
Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - NIH. (URL: [Link])
-
Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])
-
2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. (URL: [Link])
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed. (URL: [Link])
-
Epidermal growth factor receptor - Wikipedia. (URL: [Link])
-
Reported IC 50 values of the selected inhibitors in nM. | Download Table - ResearchGate. (URL: [Link])
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (URL: [Link])
-
Hedgehog signaling pathway - Scholars Research Library. (URL: [Link])
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
A schematic diagram for the hedgehog (HH) signaling pathway. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])
- Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google P
-
2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
Sonic hedgehog signalling pathway: a complex network - PMC - PubMed Central - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2068150-43-4|1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
High-throughput screening assays for (4-Methylpyrimidin-2-YL)methanamine derivatives
An In-Depth Guide to High-Throughput Screening Assays for (4-Methylpyrimidin-2-YL)methanamine Derivatives
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of bioactive compounds.[1] Its pyrimidine core is a well-regarded pharmacophore, capable of mimicking purine bases to interact with the hinge region of enzymes like protein kinases.[1] Consequently, derivatives from this family are extensively investigated as potent inhibitors of various protein kinases, modulators of epigenetic targets, and ligands for G-protein coupled receptors (GPCRs).[2][3][4] High-Throughput Screening (HTS) provides the essential framework for rapidly evaluating large libraries of these derivatives to identify promising "hit" compounds for further drug development.[5][6] This document delivers detailed application notes and protocols for a suite of HTS assays tailored for the comprehensive evaluation of this compound derivatives, focusing on key target classes including protein kinases and methyltransferases, as well as critical cell-based functional and viability assays.
Biochemical Assays for Protein Kinase Inhibition
Application Note:
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology.[7] Many pyrimidine-based compounds function by competing with ATP in the kinase catalytic domain.[1] Therefore, a primary HTS campaign for this compound derivatives should focus on their ability to inhibit kinase activity. A highly robust and widely adopted HTS method is the luminescence-based kinase assay. This homogeneous "add-and-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in less ATP consumption, leading to a higher luminescent signal. This principle is universally applicable to virtually any kinase that utilizes ATP, making it an ideal platform for screening against a panel of kinases.[8]
1.1 Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This protocol outlines a generic procedure for assessing kinase inhibition in a 384-well format.
Methodology:
-
Compound Plating: Dispense 50 nL of test compounds (typically dissolved in DMSO) into a 384-well white, opaque assay plate using an acoustic liquid handler. Include appropriate controls: positive control (no inhibitor, 0% inhibition) and negative control (no kinase, 100% inhibition).
-
Kinase Reaction Initiation:
-
Add 5 µL of 2X kinase/buffer solution to each well.
-
Initiate the enzymatic reaction by adding 5 µL of 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[9]
-
-
Incubation: Incubate the plate at room temperature (or 30°C/37°C, as optimal for the kinase) for 60 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Signal Generation: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well to stop the kinase reaction and initiate the luminescent signal.[1]
-
Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.
1.2 Data Presentation: Typical Kinase Assay Parameters
| Parameter | Recommended Value | Rationale |
| Assay Volume | 10 µL | Suitable for 384-well format, conserves reagents. |
| Compound Conc. | 1 nM - 30 µM | A wide range to determine dose-response and IC50. |
| ATP Concentration | At or near Km | Provides optimal sensitivity for ATP-competitive inhibitors.[9] |
| Substrate Conc. | 2-5 fold over Km | Ensures the substrate is not rate-limiting. |
| Incubation Time | 60 min | Typically sufficient for product formation while remaining in the linear range. |
| Plate Type | 384-well, white, opaque | Minimizes well-to-well crosstalk and maximizes luminescent signal. |
1.3 Workflow Visualization
Caption: HTS workflow for a luminescence-based kinase assay.
Biochemical Assays for Methyltransferase (MT) Inhibition
Application Note:
Epigenetic regulation is a critical area of drug discovery, and methyltransferases (MTs) are a key enzyme class within this field.[10] These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM or AdoMet) to a substrate, producing S-adenosyl-L-homocysteine (SAH or AdoHcy).[11] A universal HTS assay for MTs can be designed to detect the common product, AdoHcy.[11] Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for this purpose.[12][13] In a competitive FP assay, AdoHcy generated by the MT reaction competes with a fluorescently labeled AdoHcy tracer for binding to a specific anti-AdoHcy antibody. This displacement causes the tracer to tumble more rapidly, resulting in a decrease in fluorescence polarization. The assay is highly sensitive and robust, with reported Z' factors often exceeding 0.7, indicating its suitability for HTS.[12][14]
2.1 Protocol: Universal Competitive FP Methyltransferase Assay
This protocol describes a method to screen for inhibitors of any SAM-dependent methyltransferase.
Methodology:
-
Reagent Preparation: Prepare solutions of the MT enzyme, substrate (e.g., a histone peptide), SAM cofactor, and test compounds.
-
Enzymatic Reaction:
-
In a 384-well black assay plate, add 5 µL of the test compound.
-
Add 10 µL of a solution containing the MT enzyme and its specific substrate.
-
Initiate the reaction by adding 5 µL of a solution containing SAM.
-
-
Incubation: Incubate the plate for 60-120 minutes at the optimal temperature for the enzyme to allow for AdoHcy production.
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a pre-mixed detection solution containing an anti-AdoHcy antibody and a fluorescent AdoHcy tracer.
-
-
Signal Stabilization & Readout: Incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths depend on the fluorophore used for the tracer, e.g., ~485 nm/530 nm for fluorescein). A decrease in mP (millipolarization units) indicates MT activity and a lack of decrease indicates inhibition.
2.2 Data Presentation: Key Methyltransferase FP Assay Parameters
| Parameter | Recommended Value | Rationale |
| Assay Volume | 30 µL | Provides sufficient volume for accurate detection in 384-well format. |
| SAM Concentration | 1-3 µM | Should be kept low to minimize competition with the tracer for antibody binding.[11] |
| Antibody/Tracer Conc. | Determined by titration | Concentrations must be optimized to provide a stable, high-FP window. |
| Z' Factor | > 0.5 | A statistical measure of assay quality; >0.5 is considered excellent for HTS.[12] |
| Plate Type | 384-well, black, low-binding | Minimizes background fluorescence and non-specific binding of reagents. |
2.3 Assay Principle Visualization
Caption: Principle of a competitive FP assay for methyltransferase activity.
Cell-Based Assays for Functional Activity
Application Note:
While biochemical assays are essential for determining direct target engagement, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[6][15] They provide information on cell permeability, potential off-target effects, and functional cellular responses. For pyrimidine derivatives that may target GPCRs or complex signaling networks, label-free technologies offer a significant advantage.[3][16] Dynamic Mass Redistribution (DMR) technology, for example, measures the integrated cellular response to receptor activation by detecting minute changes in the local refractive index at the bottom of the well.[17][18] This holistic approach is unbiased towards any single signaling pathway and can be used with native cells expressing endogenous receptors, providing highly relevant data.[18][19]
3.1 Protocol: General Cell-Based Viability/Cytotoxicity Assay (MTT)
This protocol is a fundamental secondary assay to triage hits from primary screens and eliminate compounds that exhibit activity due to general cytotoxicity.[5]
Methodology:
-
Cell Seeding: Seed a relevant cancer or recombinant cell line into a 96- or 384-well clear-bottom plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[5]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3.2 Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epigenetic assays for chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. [PDF] Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Label-free cell-based assays for GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Label-free biosensor assays in GPCR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
A Robust and Validated LC-MS/MS Method for the Quantification of (4-Methylpyrimidin-2-YL)methanamine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (4-Methylpyrimidin-2-YL)methanamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high throughput and excellent recovery. The method has been rigorously validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline.[1] With a rapid chromatographic runtime of under 5 minutes, this assay is fit-for-purpose for pharmacokinetic studies, therapeutic drug monitoring, and toxicokinetic assessments in a regulated bioanalytical environment.
Introduction and Scientific Rationale
This compound is an emerging small molecule of interest within pharmaceutical development, featuring a pyrimidine core common in various therapeutic agents.[2] Accurate quantification of this compound in biological matrices is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing safety and efficacy.
The chemical structure of this compound, characterized by a basic primary amine and a heterocyclic pyrimidine ring, presents specific analytical considerations.[3] Its polarity suggests that conventional reversed-phase liquid chromatography may provide limited retention. Therefore, a hydrophilic interaction liquid chromatography (HILIC) approach was selected to achieve robust retention and sharp peak shapes.[4] Tandem mass spectrometry (MS/MS) was chosen as the detection method due to its unparalleled sensitivity and selectivity, which are critical for minimizing interferences from complex biological matrices like plasma.[5]
This document provides a comprehensive guide, from sample preparation to data analysis, explaining the causality behind each experimental choice to ensure both technical accuracy and practical applicability for researchers in the field.
Overall Analytical Workflow
The entire process, from plasma sample receipt to final concentration determination, is streamlined for efficiency and accuracy. The workflow is designed to minimize variability and ensure data integrity.
Sources
- 1. fda.gov [fda.gov]
- 2. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for (4-Methylpyrimidin-2-YL)methanamine as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs and biologically active molecules is a testament to its versatile nature.[1][3] Pyrimidine derivatives are integral to a wide range of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The scaffold's utility stems from its unique electronic properties and its ability to form key hydrogen bonds with biological targets, often acting as a bioisostere for other aromatic systems to improve pharmacokinetic properties.[6][7]
(4-Methylpyrimidin-2-YL)methanamine, in particular, is an exemplary building block for combinatorial chemistry. It offers a robust and synthetically tractable core with a reactive primary amine handle, allowing for the rapid generation of diverse chemical libraries. This guide provides detailed protocols for leveraging this scaffold to build focused compound libraries, a critical step in modern hit-to-lead drug discovery campaigns.
Core Chemistry: Key Transformations for Library Synthesis
The primary amine of this compound is the key functional group for diversification. Two highly reliable and versatile reactions for library synthesis are amide bond formation and reductive amination.
-
Amide Bond Formation: Coupling the primary amine with a diverse set of carboxylic acids is a cornerstone of combinatorial synthesis. This reaction is well-understood, high-yielding, and tolerant of a wide range of functional groups, enabling the creation of large and chemically diverse amide libraries.
-
Reductive Amination: The reaction of the primary amine with various aldehydes or ketones, followed by reduction, yields a diverse set of secondary amines. This method is highly efficient for creating libraries with different steric and electronic properties around the amine nitrogen.[8][9]
The choice between these core reactions allows chemists to explore different regions of chemical space and modulate properties such as rigidity, hydrogen bonding potential, and lipophilicity in the resulting library members.
Application Note 1: Parallel Synthesis of an Amide Library
This protocol details the parallel synthesis of a 96-member amide library from this compound and a selection of commercially available carboxylic acids in a 96-well plate format.
Rationale for Experimental Choices:
-
Coupling Agent (HATU): HATU is chosen for its efficiency in promoting amide bond formation, high yields, and low rates of epimerization, particularly with chiral carboxylic acids.
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.
-
Workflow: A parallel synthesis approach in a 96-well plate format is employed for high-throughput generation of library members.
Workflow for Amide Library Synthesis
Caption: Parallel synthesis workflow for an amide library.
Detailed Protocol:
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in DMF.
-
Prepare 0.2 M solutions of 96 unique carboxylic acids in DMF in a separate 96-well plate.
-
Prepare a 0.22 M solution of HATU and a 0.4 M solution of DIPEA in DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound solution.
-
Add 100 µL (20 µmol) of the corresponding carboxylic acid solution to each well.
-
Add 100 µL of the HATU/DIPEA solution to each well.
-
-
Reaction:
-
Seal the reaction block securely.
-
Shake the block at room temperature for 12-16 hours.
-
-
Work-up:
-
Add 500 µL of water to each well.
-
Add 500 µL of ethyl acetate to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully remove the aqueous (bottom) layer.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.
-
Transfer the organic layer to a new plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., DMSO/Methanol).
-
Analyze each well by LC-MS to confirm the identity (by mass) and purity of the product.[10]
-
Data Presentation: Example Amide Library Components
| Well | Carboxylic Acid Input | Expected Product Mass [M+H]⁺ | Observed Purity (LC-MS) |
| A1 | Benzoic Acid | 229.12 | >95% |
| A2 | 4-Chlorobenzoic Acid | 263.08 | >95% |
| A3 | Cyclohexanecarboxylic Acid | 235.16 | >95% |
| A4 | Thiophene-2-carboxylic Acid | 235.08 | >95% |
Application Note 2: Synthesis of a Secondary Amine Library via Reductive Amination
This protocol describes the synthesis of a diverse library of secondary amines by reacting this compound with a panel of aldehydes.
Rationale for Experimental Choices:
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less sensitive to moisture than other hydrides and can be handled conveniently in an open atmosphere. It selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde.[9]
-
Solvent (DCE): 1,2-Dichloroethane is the preferred solvent for STAB reductions.[9]
-
Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can accelerate the initial formation of the imine/iminium ion intermediate, which is often the rate-limiting step.[11]
Reductive Amination Pathway
Caption: General mechanism for reductive amination.
Detailed Protocol:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and confirm its mass by high-resolution mass spectrometry (HRMS).[12]
-
Data Presentation: Example Reductive Amination Products
| Aldehyde Input | Reducing Agent | Expected Product Mass [M+H]⁺ | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | 215.14 | 85% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 216.14 | 80% |
| Isovaleraldehyde | NaBH(OAc)₃ | 195.17 | 78% |
| Cinnamaldehyde | NaBH(OAc)₃ | 241.16 | 75% |
Quality Control: Characterization of Library Compounds
Ensuring the identity and purity of compounds within a combinatorial library is paramount for the reliability of subsequent biological screening data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for high-throughput library analysis.[10] It provides rapid confirmation of the molecular weight of the desired product and an estimation of its purity based on the UV chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For hit compounds or smaller, focused libraries, ¹H and ¹³C NMR provide definitive structural confirmation. NMR-based screening can also be directly applied to compound mixtures.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which can be used to determine the elemental composition of a compound, offering a higher degree of confidence in its identity.[12][15]
A robust quality control workflow ensures that the structure-activity relationships (SAR) derived from library screening are based on reliable data, a cornerstone of trustworthy drug discovery research.
References
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from Research Trend. [Link]
-
Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. [Link]
-
Kumar, B., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]
-
Akran, M., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]
-
Angell, Y. L., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. National Center for Biotechnology Information. [Link]
-
Ahmad, I., et al. (2024). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate. [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]
-
O'Connell, T. N., & O'Shea, D. F. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate. [Link]
-
Cheng, X., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]
-
Angell, Y. L., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. ACS Publications. [Link]
-
ChemSynthesis. (2025). 4-methyl-2-pyrimidinamine. Retrieved from ChemSynthesis. [Link]
-
Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
Gossert, A. D., et al. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers in Chemistry. [Link]
-
Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science Madness. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
-
Young, R., et al. (2022). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from ResearchGate. [Link]
-
Zyle, V., et al. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. MDPI. [Link]
-
Chen, K. T., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from European Patent Office. [Link]
-
Gouda, M. A., et al. (2022). Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies. ResearchGate. [Link]
-
Boojamra, C. G., et al. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. ResearchGate. [Link]
-
Eskandrani, A. A., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchtrend.net [researchtrend.net]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using (4-Methylpyrimidin-2-YL)methanamine Analogs
Introduction: The Critical Role of Enzyme Inhibition in Modern Drug Discovery
Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases.[1][2] Consequently, the inhibition of specific enzymatic activity has become a cornerstone of modern therapeutic intervention.[3][4][5] From statins targeting HMG-CoA reductase in hypercholesterolemia to protease inhibitors in antiviral therapies, the clinical success of enzyme inhibitors is well-established. The process of identifying and characterizing novel enzyme inhibitors is a critical endeavor in drug discovery and development.[2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] Its versatility and ability to form key interactions with biological targets make it an attractive starting point for the design of new therapeutic agents.[6] This guide focuses on analogs of (4-Methylpyrimidin-2-YL)methanamine, a chemical class with significant potential for enzyme inhibition.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro enzyme inhibition assays for this compound analogs. The protocols and principles outlined herein are designed to be adaptable to a wide range of enzyme targets and assay formats, ensuring scientific rigor and the generation of reliable and actionable data.
Pillar 1: Understanding the Fundamentals of Enzyme Kinetics and Inhibition
A robust understanding of enzyme kinetics is paramount for designing meaningful inhibition assays and correctly interpreting the results.[7] Enzymes accelerate biochemical reactions by binding to substrates and converting them into products. The velocity of this reaction is influenced by factors such as enzyme and substrate concentrations, temperature, pH, and the presence of inhibitors.[1]
Mechanisms of Reversible Enzyme Inhibition
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three main types based on their mechanism of action: competitive, non-competitive, and uncompetitive inhibition.[8][9][10] Understanding the mode of inhibition is crucial for lead optimization in drug discovery.[11]
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[9][12] This type of inhibition can be overcome by increasing the substrate concentration. Km (the substrate concentration at half-maximal velocity) increases, while Vmax (the maximum reaction velocity) remains unchanged.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency.[9][14] The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[14][15] In this case, Vmax decreases, while Km remains unchanged.[15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[8][12] This mode of inhibition is more prevalent at higher substrate concentrations. Both Vmax and Km decrease.[8]
The following diagram illustrates these fundamental modes of reversible enzyme inhibition.
Caption: Modes of Reversible Enzyme Inhibition.
Pillar 2: A Self-Validating Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency.[16][17] It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.[16] The following protocol provides a robust framework for determining the IC50 of this compound analogs.
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the enzyme.
-
Inhibitor: this compound analog dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for enzyme activity and stability (pH, ionic strength).[1]
-
Detection Reagent: Reagent to quantify product formation or substrate depletion.
-
Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear for colorimetric, black for fluorescence, white for luminescence).[18]
-
Plate Reader: Spectrophotometer, fluorometer, or luminometer.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare all reagents in the optimized assay buffer.[1] Ensure all components are fully thawed and mixed before use.[18]
-
Prepare a stock solution of the this compound analog in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested. It is recommended to test at least 8 concentrations to generate a reliable dose-response curve.[11]
-
-
Assay Plate Setup:
-
Design the plate layout to include controls:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
0% Activity Control (No Enzyme): Contains substrate and assay buffer.
-
Test Wells: Contain enzyme, substrate, assay buffer, and varying concentrations of the inhibitor analog.
-
-
Add the assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the respective test wells. Add an equivalent volume of DMSO to the control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to all wells except the "No Enzyme" control.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a predetermined time at the optimal temperature. The incubation time should be within the linear range of the reaction, where product formation is proportional to time.
-
-
Signal Detection:
-
If it is an endpoint assay, stop the reaction using a suitable stop solution. For kinetic assays, measure the signal at multiple time points.
-
Read the plate using a plate reader at the appropriate wavelength or settings for the chosen detection method.
-
Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition.[16]
-
Data Presentation
Summarize the IC50 values for the different this compound analogs in a clear and concise table.
| Analog ID | Chemical Structure | IC50 (µM) | 95% Confidence Interval |
| Analog 1 | [Insert Structure] | X.XX | X.XX - X.XX |
| Analog 2 | [Insert Structure] | Y.YY | Y.YY - Y.YY |
| Analog 3 | [Insert Structure] | Z.ZZ | Z.ZZ - Z.ZZ |
Pillar 3: Elucidating the Mechanism of Action (MoA)
Once potent inhibitors have been identified, determining their mechanism of action (MoA) is a critical next step in understanding their interaction with the target enzyme.[11] This is typically achieved by performing enzyme kinetic studies in the presence of the inhibitor.
Experimental Design for MoA Studies
To determine the mode of inhibition, the initial velocity of the enzyme reaction is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor.[8] This is repeated for several inhibitor concentrations.
Data Analysis and Interpretation
The data can be visualized and analyzed using Michaelis-Menten and Lineweaver-Burk plots.[12][19][20]
-
Michaelis-Menten Plot: A plot of initial reaction velocity (V) versus substrate concentration ([S]). The shape of the curve in the presence of the inhibitor provides clues about the MoA.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S]. This plot linearizes the Michaelis-Menten kinetics and provides a clearer visual representation of the changes in Km and Vmax, allowing for a more definitive determination of the inhibition type.[21][22][23]
The following diagram illustrates the expected changes in Lineweaver-Burk plots for different types of reversible inhibition.
Caption: Lineweaver-Burk Plots for Different Inhibition Mechanisms.
Troubleshooting Common Issues in Enzyme Inhibition Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, improper mixing, temperature fluctuations.[24] | Use calibrated pipettes, ensure thorough mixing of reagents, maintain consistent incubation temperatures.[18] |
| No or low enzyme activity | Inactive enzyme, incorrect buffer conditions, substrate degradation. | Use a fresh batch of enzyme, optimize buffer pH and ionic strength, prepare fresh substrate solution.[1] |
| Assay signal drift | Enzyme instability, reagent degradation. | Check enzyme stability under assay conditions, prepare fresh reagents.[1] |
| False positives/negatives | Compound interference with the detection method (e.g., autofluorescence, light scattering).[25] | Run control experiments with the compound in the absence of the enzyme to check for interference.[26] |
Conclusion
This application note provides a comprehensive guide for conducting in vitro enzyme inhibition assays with this compound analogs. By adhering to the principles of enzyme kinetics, employing robust and self-validating protocols, and thoroughly characterizing the mechanism of action, researchers can confidently identify and advance promising enzyme inhibitors in the drug discovery pipeline. The methodologies described herein are designed to be a foundational resource, adaptable to specific research needs while upholding the highest standards of scientific integrity.
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.[Link]
-
Enzyme Inhibition. Chemistry LibreTexts.[Link]
-
Enzyme inhibition and kinetics graphs (article). Khan Academy.[Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.[Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate.[Link]
-
Biochemistry | Enzyme Inhibition. YouTube.[Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies.[Link]
-
Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. PMC - NIH.[Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.[Link]
-
IC50. Wikipedia.[Link]
-
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI.[Link]
-
Enzymes as Targets for Drug Development II. MDPI.[Link]
-
The Equations of Enzyme Kinetics. Chemistry LibreTexts.[Link]
-
Inhibition Types. Jack Westin.[Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed.[Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing).[Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.[Link]
-
Troubleshooting Immunoassays. Ansh Labs.[Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Enzyme Inhibition. In-vitro In-vivo In-silico Journal.[Link]
-
Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson.[Link]
-
Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya.[Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate.[Link]
-
Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.[Link]
-
Enzyme kinetics. Wikipedia.[Link]
-
Enzyme inhibitors. University of Bristol.[Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.[Link]
-
Enzyme Inhibition. BYJU'S.[Link]
-
Michaelis Menten and Lineweaver Burk plots. YouTube.[Link]
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. byjus.com [byjus.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Untitled Document [ucl.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. knyamed.com [knyamed.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. m.youtube.com [m.youtube.com]
- 24. anshlabs.com [anshlabs.com]
- 25. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Methylpyrimidin-2-YL)methanamine Synthesis
Welcome to the technical support center for the synthesis of (4-Methylpyrimidin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to this valuable building block.
The primary and most reliable method for synthesizing this compound is the reduction of 4-methylpyrimidine-2-carbonitrile. This guide will focus on the optimization and troubleshooting of this specific transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via nitrile reduction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, from incomplete conversion of the starting material to product loss during workup and purification. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The reduction of the nitrile group requires a potent reducing agent and optimized conditions.
-
Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): Ensure the catalyst is fresh and active. Raney® Nickel, for instance, should be stored and handled properly to maintain its activity. The hydrogen pressure and reaction temperature are also critical parameters. Insufficient pressure or temperature can lead to a sluggish or incomplete reaction.[1][2] Consider increasing the catalyst loading or hydrogen pressure.
-
Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride (LAH) is a powerful reducing agent but is also highly reactive and moisture-sensitive.[3][4] Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The stoichiometry of LAH is crucial; a molar excess is typically required to drive the reaction to completion.[4]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. In nitrile reductions, the primary amine product can react with the intermediate imine to form secondary and tertiary amines.[1][5]
-
To suppress the formation of these dimeric and trimeric byproducts during catalytic hydrogenation, the addition of ammonia to the reaction mixture is highly recommended.[2][6] Ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines.
-
When using LAH, controlling the reaction temperature is key. Adding the nitrile solution dropwise to the LAH suspension at a low temperature (e.g., 0 °C) can help to minimize side reactions.[4]
-
-
Product Degradation: The pyrimidine ring can be susceptible to reduction under harsh conditions.[7] Overly aggressive reaction conditions (e.g., high temperatures for extended periods) may lead to the degradation of the desired product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Workup and Purification Losses: The product, being a primary amine, can be somewhat water-soluble, especially in its protonated form.
-
During the aqueous workup, ensure the pH of the solution is sufficiently basic (pH > 10) to deprotonate the amine and maximize its extraction into an organic solvent.
-
If the product is still not extracting well, consider using a more polar solvent like dichloromethane (DCM) or performing multiple extractions.
-
For purification by column chromatography, it is advisable to add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to prevent the product from streaking on the silica gel.[8]
-
Q2: I am observing a significant amount of an unknown impurity in my NMR/LC-MS. What could it be and how do I get rid of it?
The most common impurities in this reaction are the secondary and tertiary amine byproducts.
-
Identification: These byproducts will have a higher molecular weight than the desired primary amine. The secondary amine will have a mass corresponding to two (4-methylpyrimidin-2-yl)methyl units linked by an NH group, and the tertiary amine will have three units linked by a nitrogen atom.
-
Prevention: As mentioned in the previous section, the formation of these impurities can be minimized by adding ammonia during catalytic hydrogenation or by carefully controlling the temperature during an LAH reduction.[1][2]
-
Removal:
-
Column Chromatography: These higher molecular weight, less polar byproducts can typically be separated from the desired primary amine using silica gel column chromatography.[8] A gradient elution, for example, with dichloromethane and methanol, is often effective.[8]
-
Acid-Base Extraction: An acid-base workup can also be employed to separate the primary amine from less basic impurities.[4]
-
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating, but there are several troubleshooting steps you can take:
-
Check Reagent and Catalyst Activity:
-
Catalytic Hydrogenation: The catalyst may have become deactivated. If possible, try adding a fresh batch of catalyst to the reaction mixture. Ensure your hydrogen source is not depleted.
-
Hydride Reduction: The LAH may have been quenched by moisture. If you suspect this is the case, it is best to start the reaction over with fresh, anhydrous reagents and solvents.
-
-
Optimize Reaction Conditions:
-
Temperature: Gently increasing the reaction temperature can sometimes be enough to push a sluggish reaction to completion.[9] However, be mindful of potential side reactions at higher temperatures.
-
Solvent: The choice of solvent can influence the reaction rate. For catalytic hydrogenation, polar protic solvents like methanol or ethanol are common.[10] For LAH reductions, ethereal solvents like THF or diethyl ether are required.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The most common and commercially available starting material is 4-methylpyrimidine-2-carbonitrile. This compound can be readily reduced to the desired product in a single step.
Q2: Which reduction method is better: catalytic hydrogenation or lithium aluminum hydride?
Both methods are effective, and the choice often depends on the available equipment and the scale of the reaction.
-
Catalytic Hydrogenation: This method is generally preferred for larger-scale syntheses as it is more economical and avoids the use of pyrophoric reagents like LAH.[1] However, it requires specialized high-pressure hydrogenation equipment.
-
Lithium Aluminum Hydride (LAH): LAH is a very effective reducing agent for nitriles and is well-suited for lab-scale synthesis.[3][11] It does not require high-pressure equipment but must be handled with extreme care due to its reactivity with water and air.[4]
Q3: How should I monitor the progress of my reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase, such as a mixture of dichloromethane and methanol, to separate the starting material (nitrile) from the product (amine).[8] The nitrile will be less polar and have a higher Rf value than the more polar amine product.
-
LC-MS: This is a more definitive method for monitoring the reaction. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: What are the key safety precautions I should take during this synthesis?
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly sealed and operated in a well-ventilated area, away from ignition sources. Raney® Nickel can be pyrophoric and should be handled with care.
-
Lithium Aluminum Hydride: LAH reacts violently with water to produce flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Optimized Reaction Conditions
The following table summarizes optimized conditions for the synthesis of this compound from 4-methylpyrimidine-2-carbonitrile.
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Hydride Reduction (LiAlH₄) |
| Starting Material | 4-methylpyrimidine-2-carbonitrile | 4-methylpyrimidine-2-carbonitrile |
| Reducing Agent | Raney® Nickel | Lithium Aluminum Hydride (LAH) |
| Solvent | Methanol or Ethanol with Ammonia | Anhydrous THF or Diethyl Ether |
| Temperature | 50-80 °C | 0 °C to reflux |
| Pressure | 50-100 atm H₂ | Atmospheric (under inert gas) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Workup | Filtration of catalyst, evaporation | Careful quenching with water and NaOH |
| Typical Yield | High | Moderate to High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
-
In a high-pressure autoclave, dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia.
-
Carefully add Raney® Nickel (approx. 10% by weight of the substrate) to the solution.[10]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.
-
Stir the reaction mixture and heat to 50-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the reactor and carefully release the pressure.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)
-
To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere at 0 °C, add a solution of 4-methylpyrimidine-2-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.[4]
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting synthesis issues.
References
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).
-
(PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]
-
Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro - RSC Publishing. (n.d.). Retrieved from [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 - ACS Publications. (n.d.). Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Hydrogenation of dinitriles over Raney®-Ni catalyst | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]
-
reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]
-
Reduction of Imines and Nitriles with LiAlH4 - YouTube. (2023, August 29). Retrieved from [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.). Retrieved from [Link]
-
4-methyl-2-pyrimidinamine - 108-52-1, C5H7N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US5414086A - Preparation of 4-methylpyrimidines - Google Patents. (n.d.).
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - (n.d.). Retrieved from [Link]
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.). Retrieved from [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing the Synthesis of (4-Methylpyrimidin-2-YL)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of (4-Methylpyrimidin-2-YL)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to help you improve both the final yield and purity of this valuable heterocyclic building block.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via the reduction of 2-cyano-4-methylpyrimidine.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several factors, primarily related to the choice of reduction method, reagent quality, and reaction conditions. The two most common routes for reducing the nitrile are catalytic hydrogenation and chemical reduction with a hydride agent like Lithium Aluminum Hydride (LiAlH₄).
For Catalytic Hydrogenation (e.g., using Raney Nickel or Palladium on Carbon):
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-activity catalyst. If using Raney Nickel, it should be freshly prepared or properly stored. Catalyst poisoning by sulfur-containing impurities in the starting material or solvents can also inhibit the reaction.
-
Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction stalls, consider increasing the hydrogen pressure (typically 50-100 atm) or the reaction temperature (usually 50-80 °C).[1]
-
Side Reactions: The primary side reaction is the formation of a secondary amine (bis((4-methylpyrimidin-2-yl)methyl)amine). This can be suppressed by conducting the reaction in a solvent saturated with ammonia, such as methanolic ammonia.[1] The ammonia competes for reaction with the intermediate imine, favoring the formation of the primary amine.
For Hydride Reduction (e.g., LiAlH₄):
-
Reagent Stoichiometry: Using insufficient LiAlH₄ will result in an incomplete reaction. Typically, 1.5 to 2.0 equivalents of LiAlH₄ are required to ensure the reaction goes to completion.[1]
-
Reagent Quality & Handling: LiAlH₄ is extremely sensitive to moisture and air. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Using old or improperly stored LiAlH₄ can significantly lower its activity.
-
Reaction Quenching: Improper quenching of the reaction can lead to product loss. A Fieser workup (sequential addition of water, followed by 15% aqueous NaOH, and then more water) is often effective for safely destroying excess hydride and precipitating aluminum salts, which can then be easily filtered off.[2]
Question 2: My final product shows significant impurities after purification. How can I identify, minimize, and remove them?
Answer: Purity is critical for subsequent applications. Impurities can arise from the starting materials or be generated during the reaction and workup.
Common Impurities and Solutions:
-
Unreacted 2-cyano-4-methylpyrimidine: This indicates an incomplete reaction. See the troubleshooting steps for low yield above. Its presence can be confirmed by NMR or GC-MS analysis.
-
Secondary Amine Byproduct: As mentioned, this is common in catalytic hydrogenation. Using an ammonia-saturated solvent is the best preventative measure.[1] If formed, it can be challenging to remove due to similar physical properties. Careful column chromatography or fractional distillation under reduced pressure may be required.
-
Over-reduced Byproducts: While less common for a pyrimidine ring under these conditions, aggressive hydride reagents or harsh hydrogenation conditions could potentially affect the ring system. Using milder conditions or a more selective reagent like sodium triacetoxyborohydride in a reductive amination context (if starting from the aldehyde) can prevent this.[2]
-
Aluminum Salts: In LiAlH₄ reductions, fine aluminum salt precipitates can be difficult to filter. The Fieser workup is designed to produce granular precipitates that are easier to remove.[1] Ensure thorough washing of the filter cake with an appropriate solvent (e.g., THF or diethyl ether) to recover all the product.
Effective Purification Strategies:
-
Acid-Base Extraction: As an amine, the product is basic. It can be selectively extracted into an acidic aqueous phase (e.g., dilute HCl), leaving non-basic impurities in the organic phase. The aqueous phase can then be washed with a fresh organic solvent, basified (e.g., with NaOH), and the pure product re-extracted into a fresh organic layer.[3]
-
Distillation: this compound is a liquid that can be purified by vacuum distillation. This is effective for removing non-volatile impurities and some byproducts with different boiling points.
-
Chromatography: Silica gel column chromatography can be used, but primary amines can streak on silica. It is often beneficial to pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 1-2%) to deactivate acidic sites and improve separation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: catalytic hydrogenation or LiAlH₄ reduction?
A1: The choice depends on your laboratory's capabilities, scale, and safety considerations.
| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Yield | Generally high | Moderate to high[1] |
| Purity | Good to excellent, secondary amine is a key impurity | Good, workup can be challenging |
| Safety | Requires high-pressure hydrogenation equipment | LiAlH₄ is pyrophoric and reacts violently with water |
| Scalability | Well-suited for large-scale industrial synthesis | More challenging to scale due to safety and workup |
| Conditions | High pressure (50-100 atm), elevated temp (50-80°C)[1] | Inert atmosphere, cryogenic temps initially (0°C) |
Q2: What are the key considerations for a successful workup after a LiAlH₄ reduction?
A2: A successful and safe workup is critical. The goal is to quench excess LiAlH₄ and convert the aluminum salts into a filterable solid.
-
Cooling: Always perform the quench at 0°C or below to control the exothermic reaction.
-
Slow Addition: Add the quenching reagents (water, NaOH solution) dropwise and very slowly, especially at the beginning.
-
Fieser Method: For a reaction using 'x' grams of LiAlH₄, sequentially and slowly add:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water This procedure is known to produce a granular, easily filterable precipitate.[2]
-
-
Stirring: Allow the mixture to stir until it becomes a white, free-flowing slurry before filtering.
Q3: Can I use an alternative starting material if 2-cyano-4-methylpyrimidine is unavailable?
A3: Yes, though it involves more steps. An alternative is to start with 2-chloro-4-methylpyrimidine. This can be converted to the target amine via a Gabriel synthesis (reaction with potassium phthalimide followed by hydrazinolysis) or by displacement with an amine equivalent. However, the reduction of the nitrile is generally more direct and efficient.[1]
Section 3: Protocols & Visual Guides
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation In a high-pressure autoclave, prepare a solution of 2-cyano-4-methylpyrimidine (1.0 eq) in methanol saturated with ammonia. Carefully add a catalytic amount of Raney Nickel (approx. 10% by weight of the substrate) as a slurry in methanol. Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Stir the reaction mixture and heat to 50-80 °C for 4-6 hours. Monitor progress by TLC or GC. Upon completion, cool the reactor and carefully release the pressure. Remove the catalyst by filtration through a pad of Celite®. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[1]
Protocol 2: Synthesis via LiAlH₄ Reduction To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of 2-cyano-4-methylpyrimidine (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. Monitor the reaction by TLC. Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser method). Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter off the solid and wash thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product for further purification.[1]
Visual Workflow Diagrams
Caption: Primary synthetic routes from 2-cyano-4-methylpyrimidine.
Caption: Troubleshooting workflow for diagnosing low product yield.
References
-
A Comparative Guide to the Synthesis of 4-Pyrimidine Methanamine: An Evaluation of Reproducibility and Efficiency.
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
-
US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.
-
2-Amino-4-methylpyrimidine.
-
Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series.
-
A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
Sources
Troubleshooting guide for the synthesis of substituted pyrimidines
Technical Support Center: Synthesis of Substituted Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center for substituted pyrimidine synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of countless therapeutic agents.[1][2][3] However, its synthesis is not without challenges. Low yields, complex side reactions, and purification difficulties are common hurdles that can impede research and development timelines.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles—the "why"—that govern reaction outcomes. By understanding the causality behind these experimental choices, you can not only troubleshoot current issues but also proactively design more robust and efficient synthetic routes for the future.
Section 1: Frequently Asked Questions (FAQs) - General Issues
This section addresses broad, high-level questions that apply to various pyrimidine synthesis methodologies.
Q1: My pyrimidine synthesis is plagued by consistently low yields. What are the primary culprits?
A1: Low yields are a frequent frustration, often stemming from a few key areas. The most common causes include suboptimal catalyst activity, competing side reactions that consume starting materials, and incomplete cyclization of intermediates.[4][5] For instance, in acid-catalyzed reactions like the Biginelli synthesis, an inefficient or deactivated catalyst may fail to sufficiently promote the key condensation steps.[4][5] Similarly, the Knoevenagel condensation can compete with the desired reaction pathway, consuming the aldehyde and β-ketoester starting materials.[5][6]
Q2: My TLC plate shows multiple, hard-to-separate spots. What are the most likely byproducts?
A2: The formation of a complex mixture of byproducts is a classic sign of competing reaction pathways. In the Biginelli reaction , a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde, particularly at elevated temperatures where urea might decompose to generate ammonia in situ.[4] Another possibility is the formation of N-acylureas from the reaction of the β-ketoester with urea, which can complicate purification.[4] In the Pinner synthesis , which condenses a 1,3-dicarbonyl compound with an amidine, side reactions can include the self-condensation of the dicarbonyl starting material or hydrolysis of the amidine.[4]
Q3: How do I address reactions that stall and fail to consume all starting materials?
A3: Incomplete conversion can often be traced back to catalyst inefficiency, poor reactant purity, or suboptimal reaction conditions.[4][6]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and Brønsted acids should be of the appropriate concentration.[4]
-
Reactant Purity: Impurities in starting materials can inhibit or poison the catalyst.[4][6] Always use high-purity reagents.
-
Time and Temperature: Some reactions are simply slow and may require longer reaction times or a moderate increase in temperature to proceed to completion.[4] Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent plays a critical role in solubility and reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[4]
Section 2: Troubleshooting the Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, combining an aldehyde, a β-ketoester, and urea in a one-pot, three-component condensation.[7] While powerful, its success hinges on carefully controlling the reaction landscape.
Mechanistic Insight: Understanding the Pathways
The reaction proceeds through a series of bimolecular steps. While several mechanisms have been proposed, a widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM).[7][8][9] Understanding this pathway is key to diagnosing issues; for example, a failure in the initial condensation will prevent any product formation, while issues in the final cyclization may lead to an accumulation of an open-chain ureide intermediate.[5]
Standard Experimental Protocol (DHPM Synthesis)
This protocol is a general guideline optimized to favor the desired DHPM product.
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a suitable acid catalyst. For example, a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl (20 mol%) can be effective.[9][10]
-
Solvent & Temperature: While often performed in ethanol, solvent-free conditions can increase yields and shorten reaction times.[9][11] Heat the mixture to a controlled temperature, typically between 60-90°C.[6][10]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Reactions are typically complete within 2-4 hours.[6]
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold ethanol.[6] Otherwise, an aqueous work-up followed by extraction may be necessary.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield the pure DHPM.[6][12]
Troubleshooting Guide for the Biginelli Reaction
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| No Product Formation | 1. Inactive Catalyst2. Impure Reactants3. Incorrect Stoichiometry | 1. Catalyst Check: Use a fresh, active catalyst. If using a reusable one, ensure it has been properly regenerated. The catalyst is essential for activating the aldehyde carbonyl for initial attack.[4]2. Purity Verification: Confirm the purity of all starting materials. Aldehydes, in particular, can oxidize upon storage.3. Stoichiometry Review: While often run with a slight excess of urea, ensure the core 1:1:1 ratio of the main components is accurate. |
| Low Yield of DHPM | 1. Competing Side Reactions2. Suboptimal Temperature3. Incomplete Cyclization | 1. Minimize Side Reactions: To suppress the Hantzsch byproduct, run the reaction at a lower temperature.[4] The Knoevenagel condensation can sometimes be mitigated by catalyst choice.2. Temperature Optimization: The reaction requires sufficient heat for the final dehydration step, but excessive heat favors byproduct formation.[4] Screen temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance.3. Promote Cyclization: If an open-chain intermediate is suspected, increasing the acid catalyst concentration or switching to a stronger acid can facilitate the final ring-closing step.[5] |
| Fluorescent Byproduct Observed | 1. Hantzsch Dihydropyridine (DHP) Formation | 1. Lower Reaction Temperature: This is the most effective solution. The Hantzsch pathway is more temperature-sensitive than the Biginelli reaction.[4]2. Order of Addition: In some systems, adding the urea component last may help minimize its decomposition into ammonia, which is required for the Hantzsch pathway. |
| Difficult Purification | 1. Presence of N-acylurea or other polar byproducts.2. Product is an oil or fails to crystallize. | 1. Recrystallization: This is the most effective method for removing many common byproducts from the solid DHPM product.[4][12] Careful selection of the recrystallization solvent is critical.2. Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative for purifying pyrimidine derivatives.[12] |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common Biginelli reaction issues.
Section 3: Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis offers a powerful route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[4][13][14] Success with this method is highly dependent on rigorous control of the reaction environment.
Q: My Pinner synthesis is failing or giving a complex mixture. What are the most critical parameters to control?
A: The Pinner synthesis is notoriously sensitive to reaction conditions. The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly susceptible to moisture. Water can cause the hydrolysis of the amidine starting material or key intermediates, leading to unwanted ester byproducts and low yields of the desired pyrimidine.[4][5] It is imperative to use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5][6]
-
Amidine Quality: Amidines, often used as their hydrochloride salts, can be hygroscopic and may degrade over time.[4] Use freshly prepared or purified amidine salts for best results.
-
Base/Acid Selection: The choice of base or acid catalyst is crucial for promoting the desired cyclization while minimizing side reactions like the self-condensation of the 1,3-dicarbonyl compound.[6] For base-catalyzed reactions, sodium ethoxide in anhydrous ethanol is a common choice.[6]
General Protocol for Pinner-Type Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) in an anhydrous solvent like ethanol.[6]
-
Reagent Addition: Add the amidine hydrochloride (10 mmol).[6]
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol (10 mmol) dropwise to the stirred mixture.[6]
-
Reaction: Heat the mixture to reflux and monitor by TLC. Reaction times can vary from hours to overnight.[6]
-
Work-up: After completion, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) and remove the solvent under reduced pressure.[4]
-
Purification: Purify the residue by column chromatography or recrystallization.[4]
Pinner Synthesis Logic Diagram
This diagram outlines the critical inputs and potential failure points in the Pinner synthesis workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
(4-Methylpyrimidin-2-YL)methanamine stability issues and degradation products
Technical Support Center: (4-Methylpyrimidin-2-YL)methanamine
A Guide to Stability, Degradation, and Analysis
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, troubleshoot, and resolve stability-related challenges in your experiments. This document provides field-proven insights and best practices to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is the general stability profile of this compound?
A: this compound is a primary amine attached to a pyrimidine heterocycle. While the pyrimidine ring itself is relatively stable, the exocyclic aminomethyl group is the primary site of reactivity and potential degradation. Like many primary amines, it is susceptible to oxidation, reaction with atmospheric carbon dioxide, and interaction with carbonyl compounds (aldehydes, ketones) that may be present as impurities in solvents. Proper storage and handling are critical to maintain its purity and integrity over time.
Q2: What are the optimal storage conditions for this compound?
A: To minimize degradation, the compound should be stored under a controlled atmosphere and temperature. The recommended conditions are:
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) or even deep freezing (-80°C) is advisable, especially for stock solutions.[1]
-
Container: Use a tightly sealed, airtight container. Amber glass vials are preferred to protect the compound from light, which can catalyze oxidative processes.[2]
-
Purity: Ensure the compound is stored as a dry solid. The presence of moisture can accelerate degradation pathways.
Q3: My solid sample has developed a slight yellow or brownish tint over time. Is it still usable?
A: Discoloration is often a visual indicator of degradation, likely due to minor oxidation or the formation of polymeric impurities. While the bulk of the material may still be intact, the presence of these impurities can interfere with subsequent reactions or analytical measurements. It is highly recommended to re-analyze the sample's purity using a suitable technique like HPLC or GC (see Part 3) before use. If the purity has dropped significantly, purification via recrystallization or chromatography may be necessary, or a fresh batch should be used.
Q4: Can I prepare a stock solution in a solvent like methanol or DMSO for long-term storage?
A: Preparing stock solutions can be convenient, but it can also accelerate degradation.
-
DMSO: Generally a good choice for many compounds, but ensure it is anhydrous. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Methanol/Ethanol: Protic solvents can participate in certain degradation reactions. If used, solutions should be prepared fresh. Long-term storage is not recommended.
-
Acetonitrile: A common HPLC solvent, but be aware that under certain conditions (e.g., in the presence of acid or base catalysts), amines can react with it.
-
Water: Aqueous solutions are generally not recommended for long-term storage due to the risk of microbial growth and hydrolytic degradation of the pyrimidine ring, although the latter is less common under neutral pH.[3]
Regardless of the solvent, stock solutions should be stored frozen, protected from light, and blanketed with an inert gas if possible.[1]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the use of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Oxidative Degradation: The primary amine of the aminomethyl group is susceptible to oxidation, which can form the corresponding aldehyde or carboxylic acid. 2. Reaction with Solvents: Impurities like acetone or aldehydes in solvents can form imine adducts. 3. Reaction with CO₂: Formation of a carbamate salt from reaction with atmospheric CO₂. | Solution: 1. Confirm Identity: Use LC-MS to determine the mass of the impurity peaks. An M+14 peak (CHO vs. CH₂NH₂) or M+29 peak (COOH vs. CH₂NH₂) could suggest oxidation. 2. Solvent Purity: Use high-purity, HPLC-grade solvents and prepare solutions fresh. Avoid storing the amine in acetone-containing solvents. 3. Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox) to minimize contact with air. |
| Inconsistent Reaction Yields or Failed Reactions | 1. Degraded Starting Material: The purity of the this compound has decreased over time, leading to a lower effective concentration of the active reactant. 2. Incompatible Reaction Conditions: The reaction conditions (e.g., strong oxidants, high heat, certain metal catalysts) may be degrading the starting material or product. | Solution: 1. Verify Purity: Always run a purity check (e.g., qNMR or HPLC with a fresh standard) on your starting material before starting a reaction, especially if the bottle has been open for a while. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Look for the appearance of side-product spots/peaks that could indicate degradation. 3. Optimize Conditions: If degradation is suspected, attempt the reaction at a lower temperature or screen for alternative, milder reagents. |
| Loss of Compound Potency in Biological Assays | 1. Degradation in Assay Buffer: The compound may be unstable at the pH or temperature of the biological assay medium. 2. Formation of Inactive Adducts: The amine may react with components in the assay medium (e.g., aldehydes in serum). 3. Metabolic Instability: In cell-based assays, the compound may be rapidly metabolized.[4] | Solution: 1. Buffer Stability Study: Incubate the compound in the assay buffer under assay conditions (e.g., 37°C for 24 hours) and analyze its concentration over time by HPLC. 2. Simplify Matrix: If possible, test the compound's stability in a simpler buffer first to identify problematic components. 3. Metabolic Assays: Conduct metabolic stability assays using liver microsomes or S9 fractions to understand its metabolic fate.[4] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing stability issues.
Sources
Technical Support Center: Overcoming Poor Solubility of (4-Methylpyrimidin-2-YL)methanamine Derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (4-Methylpyrimidin-2-YL)methanamine and its derivatives in experimental assays. Poor aqueous solubility is a frequent hurdle that can lead to unreliable data, underestimated potency, and misleading structure-activity relationships (SAR). This resource provides in-depth, experience-driven advice to diagnose and overcome these critical issues.
Section 1: Understanding the Challenge - FAQs
This section addresses the most immediate questions researchers face when a compound fails to dissolve properly.
Q1: My this compound derivative precipitated immediately upon dilution into my aqueous assay buffer. What's the most likely cause?
A1: This is a classic sign of a compound exceeding its kinetic solubility limit.[1][2] Your derivative is likely highly soluble in the concentrated DMSO stock but crashes out when diluted into a predominantly aqueous environment where it is poorly soluble. The methanamine and pyrimidine moieties provide some polarity, but this can be easily overcome by other hydrophobic substituents on the molecule, leading to what is often termed a "brick-dust" or "grease-ball" molecule.[3] The sudden change in solvent polarity from ~100% DMSO to >99% aqueous buffer causes the compound to self-associate and precipitate.[4][5]
Q2: I managed to dissolve my compound, but my assay results are inconsistent and not dose-dependent. Could this still be a solubility issue?
A2: Absolutely. This is a more subtle but equally problematic manifestation of poor solubility. Even if you don't see visible precipitation, your compound may be forming small, non-visible aggregates or colloids in the assay buffer. These aggregates can interfere with assays in numerous ways, such as by sequestering the target protein, scattering light in absorbance/fluorescence assays, or denaturing enzymes. This leads to high variability and a lack of clear dose-response, compromising the integrity of your results.[6]
Q3: How does the pH of my buffer affect the solubility of a this compound derivative?
A3: The pH is a critical factor due to the basic nature of the amine and pyrimidine nitrogens.[7] The this compound core contains basic nitrogen atoms that can be protonated.
-
In acidic conditions (lower pH): The nitrogen atoms in the pyrimidine ring and the primary amine will become protonated, forming a more soluble cationic salt.[8][9]
-
In neutral or basic conditions (higher pH): The compound will exist predominantly in its neutral, free-base form, which is typically much less soluble in water.[10]
Therefore, the solubility of these derivatives is expected to be significantly higher in acidic buffers compared to neutral or basic ones.[9] Most standard cell culture media and many biochemical buffers are buffered around pH 7.2-7.4, a range where your compound may have minimal solubility.
Section 2: Systematic Troubleshooting & Solubilization Strategies
If initial attempts to dissolve your compound fail, a systematic approach is necessary. This section provides detailed workflows and protocols to rigorously characterize and improve compound solubility.
Q4: What is the best systematic approach to improving the solubility of a new derivative?
A4: A tiered approach is most effective. Start with the simplest methods and progress to more complex formulations only if necessary. The goal is to find the simplest formulation that provides sufficient solubility for your assay's concentration range while minimizing potential artifacts.
Below is a workflow diagram to guide your decision-making process.
Caption: A decision tree for systematically troubleshooting poor compound solubility.
Q5: How do I properly use co-solvents without introducing artifacts into my assay?
A5: Co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are powerful tools but must be used judiciously.[11][12] The primary goal is to keep the final concentration in your assay as low as possible, as high concentrations can be toxic to cells or inhibit enzyme activity.[13][14][15]
Key Considerations for Co-Solvent Use:
| Co-Solvent | Typical Starting Stock Conc. | Max Final Assay Conc. (Cell-Based) | Max Final Assay Conc. (Biochemical) | Key Considerations |
| DMSO | 10-50 mM | < 0.5% [14] | < 2% (enzyme dependent) | Most common, but can affect cell membranes and enzyme kinetics.[13] Always use high-purity, anhydrous DMSO.[16] |
| Ethanol | 10-50 mM | < 0.5% [17] | < 5% (enzyme dependent) | Can be cytotoxic and may precipitate salts from buffers.[15] |
| PEG-400 | 10-30 mM | < 1% | < 5% | Good for highly lipophilic compounds, but increases solution viscosity. |
| DMF | 10-50 mM | Not Recommended | < 1% | Higher toxicity profile than DMSO. Use with caution.[16] |
Protocol: Co-Solvent Tolerance Test
-
Prepare Vehicle Controls: Create serial dilutions of your chosen co-solvent (e.g., DMSO) in your final assay buffer to achieve final concentrations ranging from 0.1% to 5%.
-
Run Assay Controls: Run your standard positive and negative controls for the assay in the presence of each co-solvent concentration.
-
Analyze Performance: Determine the highest concentration of the co-solvent that does not significantly alter your assay window (e.g., Z-factor) or the activity of your control compounds. This is your maximum tolerable co-solvent concentration.
-
Test Your Compound: Prepare your this compound derivative dilutions ensuring the final co-solvent concentration remains at or below this predetermined limit.
Q6: My compound is still insoluble even with pH adjustment and co-solvents. What are the next steps?
A6: For particularly challenging "brick-dust" compounds, you may need to employ more advanced formulation strategies using solubilizing excipients.[3][18][19]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[20] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro assays.[13][21]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds. However, use these with extreme caution as they can easily interfere with biological assays and disrupt cell membranes. They are generally a last resort for in vitro screening.
-
Amorphous Solid Dispersions: In some cases, creating a solid dispersion of the drug in a polymer matrix can enhance solubility.[22][23][24] This is an advanced technique typically used in later-stage drug development but can be adapted for screening.[25]
Section 3: Essential Protocols
This section provides step-by-step instructions for key experiments to quantitatively assess and improve solubility.
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay quickly determines the solubility of a compound when a DMSO stock is diluted into aqueous buffer, mimicking the process used in most high-throughput screening (HTS) assays.[1][26]
Materials:
-
Test compound in 10 mM DMSO stock.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well microplate.
-
Plate reader capable of measuring absorbance or nephelometry.
Procedure:
-
Prepare Plate: Add 198 µL of aqueous buffer to wells of the 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the wells. This creates a 100 µM final concentration with 1% DMSO.
-
Incubate: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached.
-
Measure:
-
Nephelometry (Preferred): Measure light scattering. An increase in scattered light relative to a DMSO-only control indicates precipitation.[1]
-
UV Absorbance (Alternative): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare this to a standard curve prepared in 100% DMSO to calculate the concentration of the dissolved compound.[1][26]
-
Protocol 2: pH-Solubility Profile Determination
This experiment is crucial for compounds with ionizable groups, like your methanamine derivative.
Materials:
-
Test compound (solid powder).
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
HPLC system for quantification.
Procedure:
-
Prepare Suspensions: Add an excess amount of the solid compound to vials containing each of the different pH buffers. Ensure enough solid is added so that some remains undissolved.
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Separate: Filter the suspensions through a 0.22 µm filter to remove all undissolved solid.
-
Quantify: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the optimal pH range for solubilizing your compound.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. PubMed. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Figshare. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Solubility and pH of amines. ISSR Classes. Available at: [Link]
-
Assay Troubleshooting. Molecular Diagnostics: A Training and Study Guide. Available at: [Link]
-
How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Amines and Heterocycles. Cengage. Available at: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Amines. Principles of Drug Action 1, Spring 2005. Available at: [Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. issr.edu.kh [issr.edu.kh]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Minimizing side-product formation in (4-Methylpyrimidin-2-YL)methanamine reactions
Technical Support Center: (4-Methylpyrimidin-2-YL)methanamine
Guide for Minimizing Side-Product Formation in Synthetic Transformations
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, maximize yields, and minimize the formation of common side-products.
The unique structure of this compound, featuring both a highly nucleophilic primary amine and a less reactive endocyclic pyrimidine nitrogen, presents specific challenges. This guide provides direct answers to common issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
FAQ 1: My acylation reaction is producing a di-substituted impurity. How can I achieve mono-acylation at the primary amine?
Answer: This is the most common challenge. The exocyclic methylene amine (-CH2NH2) is significantly more nucleophilic than the endocyclic pyrimidine amine. However, forcing conditions, incorrect stoichiometry, or a highly reactive acylating agent can lead to a second acylation on a ring nitrogen, resulting in a difficult-to-remove, di-acylated side-product.
Core Principles for Selectivity:
-
Nucleophilicity Difference: The primary amine's lone pair resides in an sp3-hybridized orbital, making it more basic and available for reaction than the sp2-hybridized lone pairs of the ring nitrogens, which are delocalized within the electron-deficient aromatic system.
-
Steric Hindrance: The primary amine is sterically more accessible than the ring nitrogens.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Use a precise molar ratio. Start with 1.0 equivalent of this compound and 1.0-1.05 equivalents of your acylating agent (e.g., acid chloride or activated ester). Avoid large excesses of the acylating agent.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures increase the kinetic selectivity, favoring the reaction pathway with the lower activation energy, which is the acylation of the more nucleophilic primary amine.
-
Use a Non-Nucleophilic Base: Employ a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sufficient to scavenge the acid byproduct (e.g., HCl) but are sterically hindered, preventing them from acting as competing nucleophiles or promoting deprotonation of the less acidic pyrimidine ring. Avoid stronger bases like sodium hydride (NaH) unless a specific protocol requires it, as they can deprotonate the pyrimidine ring and facilitate di-acylation.
-
Slow Addition: Add the acylating agent dropwise to the solution of the amine and base over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, further favoring reaction at the most reactive site.
Visualizing the Competing Reaction Sites:
Below is a diagram illustrating the nucleophilic centers on the molecule and the desired versus undesired reaction pathways in a typical acylation.
Caption: Competing acylation pathways for this compound.
FAQ 2: I am attempting a reductive amination and observing significant amounts of a homo-dimerized impurity of my aldehyde/ketone. What is causing this?
Answer: This issue often points to suboptimal reaction conditions where the condensation of the amine and carbonyl to form the imine/enamine intermediate is slow or disfavored, allowing side-reactions of the carbonyl partner to dominate. The pyrimidine moiety can also influence the reaction pH and catalyst activity.
Troubleshooting & Optimization Protocol:
-
Pre-formation of the Imine: Before adding the reducing agent, stir the this compound with the aldehyde or ketone in the reaction solvent for 1-2 hours. This allows the equilibrium to favor the formation of the imine intermediate. You can monitor its formation via TLC or LC-MS.
-
Strict pH Control: The optimal pH for most reductive aminations is between 5 and 7.
-
Too Acidic (pH < 4): The primary amine becomes fully protonated (R-NH3+), rendering it non-nucleophilic and halting the initial condensation step.
-
Too Basic (pH > 8): The rate of imine formation can decrease, and this can promote side-reactions of the carbonyl compound, such as aldol condensation, leading to the observed homo-dimerization.
-
Solution: Add a mild acid catalyst, such as acetic acid (AcOH), to maintain the optimal pH range.
-
-
Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the carbonyl group.
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and reacts much faster with the protonated imine than with the starting aldehyde or ketone.
-
Sodium cyanoborohydride (NaBH3CN): Effective, but highly toxic (releases HCN gas at acidic pH) and requires careful handling.
-
Avoid Sodium Borohydride (NaBH4): NaBH4 is a less selective and more basic reagent. It can readily reduce the starting aldehyde/ketone before imine formation is complete, leading to low yields and alcohol side-products.
-
Optimized Reductive Amination Workflow:
Caption: Optimized workflow for selective reductive amination.
Troubleshooting Guide: Unexpected Side-Products
Issue: My reaction mixture is turning dark brown/black, and I'm isolating a complex mixture of products.
Potential Cause A: Decomposition via Overheating
Pyrimidine-containing compounds can be susceptible to thermal degradation, especially under strongly acidic or basic conditions.
-
Diagnosis: Does the color change correlate with an increase in temperature (e.g., during an exothermic addition or refluxing)?
-
Solution:
-
Maintain Strict Temperature Control: Use an ice bath during the addition of reactive reagents.
-
Run at Lower Temperatures: If the reaction is being run at elevated temperatures, attempt it at room temperature or slightly heated (40-50 °C) for a longer period.
-
Degas Solvents: For sensitive substrates, particularly in cross-coupling reactions, residual oxygen can lead to oxidative decomposition pathways. Degas your solvent by sparging with nitrogen or argon.
-
Potential Cause B: Unwanted Ring Reactivity (e.g., Chichibabin-type reaction)
While less common under standard conditions, the electron-deficient pyrimidine ring can be susceptible to attack by potent nucleophiles.
-
Diagnosis: Are you using a very strong, unhindered base (e.g., NaNH2, LDA) or organometallic reagents? Look for unexpected aromatic substitution products in your mass spec data.
-
Solution:
-
Protect the Primary Amine: If the reaction chemistry allows, consider protecting the highly reactive primary amine with a suitable group (e.g., Boc, Cbz). This prevents it from acting as a base or nucleophile and allows for cleaner chemistry on other parts of the molecule.
-
Use Milder Reagents: Switch to less aggressive bases or nucleophiles if the desired transformation permits.
-
Data Summary: Impact of Conditions on Selectivity
The following table summarizes typical outcomes based on experimental choices for an acylation reaction.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | Reflux (e.g., 80 °C) | 0 °C | Lower temp favors kinetic product (mono-acylation). |
| Base | Triethylamine (TEA) | DIPEA | Hindered base minimizes side-reactions. |
| Stoichiometry | 1.5 eq. Acyl Chloride | 1.05 eq. Acyl Chloride | Prevents over-acylation. |
| Addition Rate | Added all at once | Slow, dropwise addition | Maintains low electrophile concentration. |
| Typical Purity | 70-80% Desired Product | >95% Desired Product | Significant reduction in di-acylated impurity. |
References
-
Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. John Wiley & Sons. [Link]
-
A practical and general procedure for the reductive amination of aldehydes and ketones. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. American Chemical Society. [Link]
-
Reductive Amination. Organic Chemistry Portal.[Link]
Technical Support Center: Enhancing the Oral Bioavailability of (4-Methylpyrimidin-2-YL)methanamine-Based Inhibitors
Welcome to the technical support center dedicated to advancing your research with (4-Methylpyrimidin-2-YL)methanamine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the oral bioavailability of this promising class of compounds. Here, we will delve into the fundamental challenges, provide practical troubleshooting advice, and offer detailed experimental protocols to support your work.
Introduction: The Challenge of Oral Bioavailability
The this compound scaffold is a key pharmacophore in a variety of targeted inhibitors. However, like many heterocyclic compounds, achieving optimal oral bioavailability can be a significant hurdle. The journey of an orally administered drug from the gastrointestinal (GI) tract to the systemic circulation is fraught with obstacles, including poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism. This guide will equip you with the knowledge and techniques to systematically address these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of this compound-based inhibitors.
Q1: What are the primary factors limiting the oral bioavailability of pyrimidine-based inhibitors?
A1: The oral bioavailability of pyrimidine derivatives is typically governed by three key factors:
-
Aqueous Solubility: Many pyrimidine-based compounds exhibit poor solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.
-
Intestinal Permeability: The ability of the compound to pass through the intestinal epithelial barrier can be limited by its physicochemical properties, such as high polarity or molecular size.
-
Metabolic Stability: These compounds can be subject to extensive metabolism by enzymes in the gut wall and liver (first-pass metabolism), primarily by Cytochrome P450 (CYP) enzymes, which reduces the amount of active drug reaching systemic circulation.[1][2]
Q2: How can I get a preliminary assessment of the oral bioavailability potential of my compound?
A2: In the early stages, a combination of in silico and in vitro models can provide valuable predictive information.
-
In Silico Tools: Computational models can predict physicochemical properties like solubility (logS), lipophilicity (logP), and potential for metabolism.
-
In Vitro Assays: Simple, high-throughput assays can provide initial experimental data:
-
Kinetic Solubility Assays: To determine the solubility in buffers at different pH values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.
-
Caco-2 Permeability Assays: To evaluate both passive and active transport across an intestinal cell monolayer.
-
Microsomal Stability Assays: To gauge the susceptibility of the compound to metabolism by liver enzymes.[3][4]
-
Q3: When should I consider formulation strategies to improve oral bioavailability?
A3: Formulation strategies should be considered as soon as you identify a potential bioavailability issue, ideally after initial in vitro screening. If your compound exhibits low solubility, poor permeability, or rapid metabolism in vitro, it is a strong candidate for formulation enhancement before proceeding to more complex and costly in vivo studies.
Q4: What is the role of efflux transporters in the absorption of pyrimidine-based inhibitors?
A4: Efflux transporters, such as P-glycoprotein (P-gp), are proteins expressed on the apical side of intestinal cells that actively pump drugs back into the gut lumen, thereby limiting their absorption.[5] Many heterocyclic inhibitors are substrates for these transporters. A high efflux ratio in a Caco-2 assay (typically >2) is indicative of active efflux and a potential barrier to oral absorption.
Section 2: Troubleshooting Guides
This section provides in-depth guidance for overcoming specific experimental challenges.
Low Aqueous Solubility
Problem: Your this compound derivative shows poor solubility in aqueous buffers, leading to inconsistent results in biological assays and predicting poor absorption.
Causality: The planar and often aromatic nature of the pyrimidine core can lead to strong crystal lattice energy and low affinity for water molecules, resulting in poor aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing low aqueous solubility.
Step-by-Step Guidance:
-
Initial Characterization:
-
pH-Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). As a basic compound, the solubility of this compound derivatives is expected to be higher in acidic conditions due to salt formation.[6]
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline form of your compound.
-
-
Solubility Enhancement Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Salt Formation | Ionizing the basic nitrogen on the pyrimidine or methanamine moiety to form a more soluble salt. | Simple to implement, can significantly increase solubility. | May not be suitable for all compounds, potential for disproportionation back to the free base. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio of the drug particles to enhance the dissolution rate (micronization, nanocrystals). | Can improve dissolution rate without chemical modification.[7] | May not be sufficient for very poorly soluble compounds, potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state, which has higher free energy and thus higher apparent solubility. | Can lead to a significant increase in both the rate and extent of dissolution. | Physically unstable and can recrystallize over time, requires careful polymer selection. |
| Lipid-Based Formulations | Dissolving the drug in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract. | Can enhance solubility and permeability, may bypass first-pass metabolism via lymphatic uptake.[8] | Can be complex to formulate and characterize, potential for drug precipitation upon dilution. |
Poor Intestinal Permeability
Problem: Your compound exhibits low permeability in in vitro models (e.g., PAMPA, Caco-2), suggesting it will be poorly absorbed in vivo.
Causality: The physicochemical properties of the molecule, such as high polarity (high number of hydrogen bond donors/acceptors) or a high molecular weight, can hinder its ability to passively diffuse across the lipid membranes of intestinal cells. Active efflux by transporters like P-gp can also be a major contributor.
Troubleshooting Workflow:
Caption: Workflow for addressing poor intestinal permeability.
Step-by-Step Guidance:
-
Determine the Cause:
-
Caco-2 Bidirectional Assay: Perform a bidirectional Caco-2 assay to determine the apparent permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A / A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.[5]
-
-
Strategies to Overcome Poor Permeability:
-
For High Efflux Substrates:
-
Co-administration with an Efflux Inhibitor: In your in vitro assay, co-dose your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability and a decrease in the efflux ratio will confirm P-gp involvement. While not always a viable clinical strategy, this can help to understand the absorption barrier.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the structure of the inhibitor to reduce its affinity for efflux transporters.
-
-
For Low Passive Permeability:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. Examples include medium-chain fatty acids and their derivatives.[9]
-
Lipid-Based Formulations: As mentioned for solubility enhancement, lipid-based formulations can also improve permeability by interacting with the cell membrane.[8]
-
Structural Modification: Reducing the number of hydrogen bond donors and acceptors or increasing lipophilicity (within an optimal range) can improve passive diffusion.
-
-
High First-Pass Metabolism
Problem: Your compound is rapidly metabolized in liver microsomes or hepatocytes, indicating that it will likely have high first-pass clearance and low oral bioavailability.
Causality: The pyrimidine ring and its substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs), primarily in the liver but also in the gut wall.
Troubleshooting Workflow:
Caption: Workflow for addressing high first-pass metabolism.
Step-by-Step Guidance:
-
Identify Metabolic Hotspots:
-
Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and use liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites. This will help pinpoint the sites on the molecule that are most susceptible to metabolism.
-
-
Strategies to Reduce First-Pass Metabolism:
-
Structural Modification:
-
Blocking Metabolic Sites: Once a metabolic "hotspot" is identified, medicinal chemists can make structural modifications at or near that site to block metabolism. For example, replacing a metabolically liable hydrogen atom with a fluorine atom can significantly improve metabolic stability.[10]
-
Modulating Electronics: Altering the electronic properties of the pyrimidine ring or its substituents can influence the rate of metabolism.
-
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is designed to be converted to the active form in the body. A prodrug can be designed to mask a metabolically labile functional group, which is then cleaved after absorption to release the active drug.
-
Formulation with CYP Inhibitors: While not a common development strategy due to the risk of drug-drug interactions, co-formulating with a known inhibitor of the metabolizing CYP enzyme can be used in preclinical studies to demonstrate proof-of-concept.[2]
-
Section 3: Experimental Protocols
Protocol for Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a this compound-based inhibitor.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be >200 Ω·cm².
-
Additionally, assess the permeability of a low-permeability marker, Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the test compound solution (e.g., 10 µM in HBSS, final DMSO concentration <1%) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Take samples from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the donor and receiver samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell® membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
Protocol for In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) of a this compound-based inhibitor following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Test compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol® HS 15 for IV; 0.5% methylcellulose in water for PO)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least 3 days before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV and PO administration.
-
IV Group: Administer the test compound via tail vein injection (e.g., 1 mg/kg).
-
PO Group: Administer the test compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
References
- Scott, D. C., et al. (2019). Pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(5), 2772–2797.
-
PubChem. This compound. Retrieved from [Link]
- Kim, H. S., et al. (2019). Discovery of Novel Pyrazolo-pyridone DCN1 Inhibitors Controlling Cullin Neddylation. Journal of Medicinal Chemistry, 62(17), 7858–7874.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
- Kansy, M., et al. (2001). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Molecular Structure: THEOCHEM, 541(1-3), 75-84.
-
MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2011). Improvement in oral bioavailability of 2,4-diaminopyrimidine c-Met inhibitors by incorporation of a 3-amidobenzazepin-2-one group. Retrieved from [Link]
-
PubMed. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Retrieved from [Link]
-
MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
MDPI. (2023). Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles. Retrieved from [Link]
-
PubMed. (2019). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Retrieved from [Link]
-
NIH. (2019). Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Retrieved from [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
Impactfactor. (2025). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Retrieved from [Link]
-
NIH. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
NIH. (2020). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Retrieved from [Link]
Sources
- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 2. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating and Mitigating the Toxicity of Pyrimidine-Based Drug Candidates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical insights into the common challenges associated with the toxicity of pyrimidine-based drug candidates. As you navigate the complexities of drug discovery, this resource will serve as a troubleshooting manual, offering solutions and explaining the scientific rationale behind experimental strategies.
Section 1: Understanding the Landscape of Pyrimidine-Induced Toxicity
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Their structural similarity to endogenous pyrimidines allows them to interfere with critical cellular processes, such as nucleic acid synthesis, making them potent therapeutic agents.[3][4] However, this same mechanism of action can also lead to significant toxicity in non-target cells and tissues. This guide will walk you through common toxicity-related issues and provide actionable strategies to de-risk your pyrimidine-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of toxicity for pyrimidine-based drug candidates?
The toxicity of pyrimidine-based compounds generally stems from two main sources:
-
On-target toxicity: This occurs when the drug candidate inhibits its intended target (e.g., an enzyme crucial for DNA synthesis) in healthy, rapidly dividing cells, such as those in the bone marrow or gastrointestinal tract.[5] This is often an extension of the drug's intended pharmacological effect.
-
Off-target toxicity: This arises when the drug candidate interacts with unintended molecular targets.[6] Pyrimidine-based kinase inhibitors, for example, are notorious for off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome.[6][7] These unintended interactions can trigger a cascade of adverse cellular events.
A critical aspect of mitigating toxicity is to first distinguish between on-target and off-target effects.
Q2: My pyrimidine-based inhibitor is showing significant cytotoxicity in preliminary screens. How can I determine if this is an on-target or off-target effect?
This is a critical first step in your troubleshooting process. Here are a few strategies:
-
Target Knockout/Knockdown Models: The gold standard is to test your compound in a cell line where the primary target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the cytotoxicity persists in the absence of the target, it's a strong indicator of off-target effects.
-
Structurally Dissimilar Inhibitors: Compare the cellular phenotype of your compound with that of a structurally different inhibitor that targets the same protein. If the phenotypes differ, it suggests that the observed toxicity of your compound may not be solely due to its on-target activity.
-
Uridine Rescue Experiments: For inhibitors of the de novo pyrimidine biosynthesis pathway (e.g., DHODH inhibitors), supplementing the cell culture medium with uridine can bypass the enzymatic block and rescue the cells from on-target cytotoxicity.[8] If the cells still die, this points towards off-target toxicity.
Section 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Issue 1: High in vitro cytotoxicity in multiple cell lines.
Q: My pyrimidine-based compound is highly cytotoxic across various cancer and normal cell lines, suggesting a narrow therapeutic window. What are my next steps?
A: Broad-spectrum cytotoxicity is a significant hurdle. A systematic approach is needed to dissect the cause and devise a mitigation strategy.
Step 1: Confirm On-Target vs. Off-Target Liability
As discussed in the FAQs, your initial experiments should focus on determining the source of the toxicity.
Step 2: If Off-Target Toxicity is Suspected, Identify the Culprit(s)
-
Kinome Profiling: For kinase inhibitors, screen your compound against a broad panel of kinases.[8] This will provide a comprehensive map of its selectivity and identify potential off-target interactions that could be responsible for the observed toxicity.[7]
-
Affinity-Based Proteomics: Techniques like chemical proteomics can help identify the cellular binding partners of your compound, revealing unexpected off-target interactions.
Step 3: Medicinal Chemistry Strategies for Enhancing Selectivity
Once off-target interactions are identified, medicinal chemistry efforts can be directed to improve selectivity:
-
Structure-Based Drug Design (SBDD): Utilize the crystal structure of your primary target and key off-targets to design modifications that exploit unique features of the on-target's active site.[7] This could involve adding moieties that interact with non-conserved residues.
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity, as this conformation is generally more variable across the kinome.[7][9]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target, introducing a reactive "warhead" to form a covalent bond can lead to highly selective and potent inhibition.[7]
Issue 2: The compound shows favorable in vitro properties but is highly toxic in vivo.
Q: My pyrimidine-based drug candidate has good in vitro potency and selectivity, but the in vivo studies in animal models show significant toxicity at therapeutic doses. What could be the disconnect?
A: This is a common challenge in drug development and often points to issues with metabolism, pharmacokinetics, or tissue-specific accumulation.
Step 1: Investigate the Metabolic Profile of Your Compound
-
Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes from different species (including human). Rapid metabolism can lead to the formation of toxic metabolites.
-
Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites of your compound. This can reveal the formation of reactive or toxic species. For instance, the imidazo[1,2-a]pyrimidine moiety is known to be rapidly metabolized by aldehyde oxidase (AO), which can be a source of toxicity.[10]
Step 2: Strategies to Address Metabolic Liabilities
-
Blocking Sites of Metabolism: Once the sites of metabolism are identified, you can make structural modifications to block these positions. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation.
-
Alter the Heterocycle: In some cases, altering the core heterocyclic scaffold can be an effective strategy to avoid metabolism by specific enzymes like aldehyde oxidase.[10]
Step 3: Consider the Role of Drug Transporters
-
Transporter Interaction Assays: Evaluate whether your compound is a substrate or inhibitor of key uptake and efflux transporters (e.g., OATPs, OCTs, P-gp, BCRP).[11][12] Inhibition of efflux transporters can lead to the accumulation of the drug in sensitive tissues like the brain or gut, causing toxicity. Conversely, uptake by transporters into specific organs, such as the liver or kidneys, can lead to organ-specific toxicity.[13]
Issue 3: Poor Oral Bioavailability Leading to High Dose Requirements and Associated Toxicity.
Q: To achieve therapeutic concentrations, I need to administer a high oral dose of my pyrimidine-based drug, which is causing significant gastrointestinal toxicity. How can I improve its oral bioavailability?
A: Low oral bioavailability is often due to poor solubility, low permeability, or extensive first-pass metabolism. Here are some strategies to overcome this:
Step 1: Prodrug Approaches
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to improve solubility, permeability, and metabolic stability.[14]
-
Ester Prodrugs: For compounds with hydroxyl or carboxyl groups, creating ester prodrugs can increase lipophilicity and improve membrane permeability.
-
Phosphoramidate 'ProTide' Approach: This is a particularly successful strategy for nucleoside analogs, where the monophosphate is masked to improve cell penetration and bypass the often-inefficient first phosphorylation step.[14][15]
-
Targeting Transporters: Prodrugs can be designed to be recognized by specific nutrient transporters, such as the di/tri-peptide transporter PepT1, to enhance intestinal absorption.[16]
Step 2: Formulation Strategies
Advanced formulation techniques can significantly improve the oral bioavailability of poorly soluble compounds.[17][18]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[19]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential experiments to assess the toxicity of your pyrimidine-based drug candidates.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability.[20][21]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of your pyrimidine-based compound and a positive control (e.g., doxorubicin). Treat the cells with these compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[20]
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, present in liver microsomes.
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes, your test compound, and a buffer.
-
Initiation: Start the reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give you the rate of metabolism, from which you can calculate the in vitro half-life.
Section 4: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for High In Vitro Cytotoxicity
Caption: A decision tree for investigating the root cause of high in vitro cytotoxicity.
Diagram 2: Strategies to Mitigate Poor Oral Bioavailability and Associated Toxicity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solute Carrier Transportome in Chemotherapy-Induced Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of SLC transporters in toxicity induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Transporters in Toxicity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. jocpr.com [jocpr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (4-Methylpyrimidin-2-YL)methanamine Derivatives as ABL Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (4-methylpyrimidin-2-YL)methanamine scaffold is a cornerstone in the design of potent and selective kinase inhibitors, most notably exemplified by the groundbreaking chronic myeloid leukemia (CML) drug, Imatinib (Gleevec).[1][2] This guide delves into the critical structure-activity relationships (SAR) of this chemical series, providing a comparative analysis of key derivatives and the experimental data that underpins our understanding of their mechanism of action against Abelson tyrosine kinase (ABL).
The ABL Kinase: A Prime Target in CML
The fusion gene BCR-ABL gives rise to a constitutively active ABL tyrosine kinase, a primary driver of CML.[1][3] This aberrant kinase activity promotes uncontrolled cell proliferation and survival. The development of small molecule inhibitors that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.[1][3][4] Imatinib was the first such inhibitor to be approved and demonstrates the clinical significance of this therapeutic strategy.[2][5]
The this compound Scaffold: A Privileged Structure
The this compound core serves as a versatile platform for developing ABL kinase inhibitors. Its key structural features allow for specific interactions within the ATP-binding pocket of the ABL kinase, leading to potent inhibition. The general structure consists of a central pyrimidine ring, a methyl group at the 4-position, and a methanamine linker at the 2-position, which is typically further substituted.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound derivatives are highly dependent on the nature of the substituents at various positions. The following sections compare the impact of key structural modifications.
1. The N-Phenyl Group and its Substituents:
A crucial element for high-affinity binding is the presence of a substituted N-phenyl group. This group occupies a hydrophobic pocket adjacent to the ATP-binding site.
-
Imatinib: Features a 3-pyridyl group on the benzamide moiety, which forms a critical hydrogen bond with the side chain of Thr315 in the ABL kinase domain. This interaction is a key determinant of Imatinib's potency.[1][3]
-
Derivatives with Altered Phenyl Substitution: Modifications to the substitution pattern on the N-phenyl ring can significantly impact activity. For instance, moving the 3-pyridyl group or replacing it with other heterocycles often leads to a decrease in inhibitory potency, highlighting the specific geometric and electronic requirements of this interaction.
2. The Amide Linker:
The amide linker plays a vital role in orienting the N-phenyl group correctly within the binding pocket.
-
Hydrogen Bonding: The amide NH and carbonyl oxygen can form hydrogen bonds with the kinase hinge region, further stabilizing the inhibitor-protein complex.
-
Conformational Rigidity: The planarity of the amide bond helps to pre-organize the molecule into a conformation suitable for binding, reducing the entropic penalty upon binding.
3. The Pyrimidine Ring and the Methyl Group:
The 4-methylpyrimidine group is a key recognition element.
-
Hydrophobic Interactions: The methyl group at the 4-position of the pyrimidine ring makes favorable van der Waals contacts in a hydrophobic pocket.
-
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with backbone amide groups in the hinge region of the kinase.
Comparative Inhibitory Activity of Key Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of Imatinib and representative analogs against the ABL kinase.
| Compound | R1 Substituent (on Benzamide) | R2 Substituent (on Phenylamino) | ABL Kinase IC50 (nM) | Reference |
| Imatinib | 3-pyridyl | 4-((4-methylpiperazin-1-yl)methyl) | 330 | [6] |
| Analog 1 | 4-pyridyl | 4-((4-methylpiperazin-1-yl)methyl) | >1000 | [7] |
| Analog 2 | Phenyl | 4-((4-methylpiperazin-1-yl)methyl) | 800 | [7] |
| Analog 3 | 3-pyridyl | 3-((4-methylpiperazin-1-yl)methyl) | 650 | [7] |
| Analog 4 | 3-pyridyl | None | >5000 | [7] |
Analysis of Comparative Data:
-
The data clearly demonstrates the critical importance of the 3-pyridyl group for potent ABL inhibition, as seen by the significantly reduced activity of Analog 1 and Analog 2.[6][7]
-
The position of the piperazinylmethyl substituent on the phenylamino ring is also crucial, with the para-position (Imatinib) being optimal compared to the meta-position (Analog 3).[7]
-
The complete removal of the piperazinylmethyl group (Analog 4) results in a dramatic loss of activity, indicating its vital role in binding, likely through interactions with the solvent-exposed region of the kinase.[7]
Experimental Protocols
ABL Kinase Inhibition Assay (Biochemical Assay):
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of test compounds.[8][9][10]
Objective: To measure the concentration of a compound required to inhibit 50% of the ABL kinase activity.
Materials:
-
Recombinant human ABL kinase
-
Biotinylated peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[8][10]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the ABL kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay:
This protocol describes a common method to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[11][12][13]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
BCR-ABL positive cell line (e.g., K562)[14]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)[14][15]
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of potent and selective ABL kinase inhibitors. The extensive SAR studies have revealed the critical importance of specific structural features, such as the 3-pyridyl group on the benzamide moiety and the para-substituted piperazinylmethyl group on the N-phenylamino ring, for achieving high-affinity binding and potent inhibition. The experimental protocols provided herein offer a standardized approach for the evaluation of novel derivatives, enabling researchers to systematically explore the chemical space around this privileged scaffold and develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules, 23(9), 2403. [Link]
-
Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Research, 62(15), 4236-4243. [Link]
-
Nagar, B., et al. (2002). Crystal Structures of the Kinase Domain of c-Abl in Complex with the Small Molecule Inhibitors PD173955 and Imatinib (STI-571). Cancer Cell, 1(5), 441-453. [Link]
-
Kaur, M., & Kumar, V. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1165, 1-13. [Link]
-
ResearchGate. Crystallographic binding mode: Imatinib (gray) bound to the catalytic.... [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
ResearchGate. (PDF) Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN. [Link]
-
RCSB PDB. 7N9G: Crystal structure of the Abl 1b Kinase domain in complex with Dasatinib and Imatinib. [Link]
-
Sonti, R., et al. (2023). Imatinib disassembles the regulatory core of Abelson kinase by binding to its ATP site and not by binding to its myristoyl pocket. eLife, 12, e85908. [Link]
-
Seeliger, M. A., et al. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of cellular and molecular medicine, 11(5), 1165-1174. [Link]
-
BPS Bioscience. Chemi-Verse™ ABL2 Kinase Assay Kit. [Link]
-
Morales, C., et al. (2024). 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. Pharmaceuticals, 17(7), 834. [Link]
-
Kantarjian, H., et al. (2006). Targeting ABL and SRC kinases in chronic myeloid leukemia: experience with dasatinib. Expert review of anticancer therapy, 6(Suppl 1), S5-S12. [Link]
-
ResearchGate. Binding mode of Abl kinase inhibitors approved by the FDA: a) Imatinib.... [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Molecular Diversity, 27(5), 2055-2072. [Link]
-
Xie, T., et al. (2022). Imatinib can act as an allosteric activator of Abl kinase. Cell chemical biology, 29(4), 656-665.e5. [Link]
-
Schiaffino-Ortega, S., et al. (2022). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics, 14(3), 548. [Link]
-
Wang, J., et al. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Marine drugs, 12(4), 2308-2322. [Link]
-
Gadal, S., et al. (2024). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 25(10), 5212. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 26-35. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [Link]
-
Deanda, F., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & medicinal chemistry letters, 17(1), 3-8. [Link]
-
Raj, V., & Murugesan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(6), 613-630. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(2), 856-869. [Link]
-
Iuras, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 28(7), 3192. [Link]
-
Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & medicinal chemistry, 16(15), 7347-7357. [Link]
Sources
- 1. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dnai.org [dnai.org]
- 4. Targeting ABL and SRC kinases in chronic myeloid leukemia: experience with dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (4-Methylpyrimidin-2-YL)methanamine and its Analogs: A Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of the 2-Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The 2-aminopyrimidine scaffold is undeniably one such "privileged structure."[1] Its inherent ability to engage in multiple hydrogen bonding interactions, particularly with the hinge region of protein kinases, has cemented its status as a go-to template for inhibitor design.[2] This structural motif is not merely a theoretical curiosity; it forms the core of numerous FDA-approved drugs, including groundbreaking anticancer agents like Imatinib and Palbociclib.[3][4] The versatility of the pyrimidine ring allows for strategic substitutions that can fine-tune a compound's potency, selectivity, and pharmacokinetic profile, making it a fertile ground for drug discovery.[5][6]
This guide provides an in-depth comparative analysis of a specific, yet underexplored, derivative: (4-Methylpyrimidin-2-YL)methanamine . Due to the limited direct experimental data on this particular molecule, our analysis will be grounded in established Structure-Activity Relationship (SAR) principles derived from closely related and well-characterized 2-aminopyrimidine analogs. We will dissect the distinct structural features of our target molecule—the 4-methyl group and the exocyclic aminomethyl linker at the 2-position—and contrast their anticipated impact on chemical properties and biological performance with other key 2-aminopyrimidines.
Structural Dissection: this compound vs. Key Analogs
The therapeutic potential of a pyrimidine derivative is critically dependent on the nature and position of its substituents.[5] To understand the unique profile of this compound, we will compare it against a panel of structurally related compounds, each chosen to isolate the effect of a specific modification.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for each compound with structure
A [label=<
this compound
(Target Molecule)
B [label=<
2-Aminopyrimidine
(Parent Scaffold)
C [label=<
2-Amino-4-methylpyrimidine
(Isolates Methylene Linker Effect)
D [label=<
N-Phenyl-pyrimidin-2-amine
(Direct N-Aryl Substitution)
// Invisible node for centering center [pos="0,0!", shape=point, style=invis];
// Edges to show relationships A -- B [label="Adds 4-Me & 2-CH2 linker"]; A -- C [label="Adds 2-CH2 linker"]; C -- B [label="Adds 4-Me group"]; A -- D [label="Inserts 2-CH2 linker"]; }
Caption: Structural relationships between the target molecule and key comparators.The key distinguishing features of this compound are:
-
The 2-Aminomethyl Group (-CH₂NH₂): Unlike many kinase inhibitors where an amino group is directly attached to the pyrimidine ring, the methylene linker introduces conformational flexibility. This can allow the terminal amino group to act as a hydrogen bond donor or a basic center, accessing different regions of a target's binding pocket compared to a direct N-aryl linkage.[7]
-
The 4-Methyl Group (-CH₃): This small, lipophilic group can influence binding through steric interactions and by displacing water molecules in a hydrophobic pocket. Its electronic effect on the pyrimidine ring is modest but can subtly alter the basicity of the ring nitrogens.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. The routes to this compound and its direct-amino counterparts differ significantly, reflecting the distinct reactivity of their precursors.
Workflow: Synthesis and Biological Evaluation
Caption: Generalized workflow for the synthesis and evaluation of pyrimidine analogs.
Protocol 1: Synthesis of this compound via Reduction
This route is specific to producing the aminomethyl linker. The causality here lies in choosing a precursor where the carbon of the linker is already in place, such as a nitrile or an ester, which can be reduced to the desired amine.
-
Starting Material: 4-Methyl-2-cyanopyrimidine.
-
Reduction: To a solution of 4-methyl-2-cyanopyrimidine (1.0 eq) in an appropriate solvent (e.g., methanol saturated with ammonia or THF), add a reducing agent.
-
Option A (Catalytic Hydrogenation): Use a catalyst like Raney Nickel under a hydrogen atmosphere (50-100 atm). This method is often high-yielding but requires specialized high-pressure equipment.
-
Option B (Hydride Reduction): Use a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in an anhydrous solvent like THF at 0°C to room temperature. This is a common lab-scale method but requires careful handling of the pyrophoric reagent.[8]
-
-
Work-up: After reaction completion (monitored by TLC or LC-MS), carefully quench the reaction (e.g., by sequential addition of water and NaOH for LiAlH₄). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.
Protocol 2: General Synthesis of 2-Aminopyrimidines via Condensation
This is the classical and more common route for synthesizing scaffolds with a direct amino linkage to the pyrimidine ring.[6]
-
Starting Materials: Guanidine hydrochloride and a β-dicarbonyl compound (for 2-amino-4-methylpyrimidine, the starting material would be acetylacetone).
-
Condensation: Dissolve guanidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.
-
Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.0 eq), to facilitate the cyclization and condensation reaction.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete. The choice of reflux is to provide sufficient activation energy for the condensation cyclization.
-
Work-up: Cool the reaction mixture. Often, the product will precipitate. It can be collected by filtration. Alternatively, neutralize the mixture with acid, remove the solvent, and extract the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure 2-aminopyrimidine derivative.[9]
Comparative Biological Activity: A Focus on Kinase Inhibition
The 2-aminopyrimidine core is a superb "hinge-binder" for protein kinases. The two nitrogen atoms of the pyrimidine ring are perfectly positioned to form a pair of hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding site.[2] The substituents at the 2- and 4-positions then project out from this anchor point, determining the inhibitor's potency and selectivity.
Key H-Bonding Interactions in a Kinase Active Site
Caption: 2-aminopyrimidine core acting as a hinge-binding motif.
Structure-Activity Relationship (SAR) Insights
| Feature Comparison | 2-Aminopyrimidine (Baseline) | 2-Amino-4-methylpyrimidine | This compound (Target) | N-Aryl-2-aminopyrimidine |
| 2-Position Linker | Direct -NH₂ | Direct -NH₂ | Flexible -CH₂NH₂ | Direct -NH-Ar |
| 4-Position Group | -H | -CH₃ | -CH₃ | Varies |
| Anticipated Potency | Low to moderate | Moderate | Potentially high, target dependent | Can be very high |
| Key Interaction | Hinge binding | Hinge binding + potential hydrophobic interaction | Hinge binding + flexible H-bonding/ionic interaction | Hinge binding + extensive hydrophobic/pi-stacking |
| Rationale | The unsubstituted scaffold provides the core hinge-binding motif but lacks substituents to occupy adjacent pockets for enhanced affinity. | The 4-methyl group can provide a positive hydrophobic interaction if the target has a suitable pocket, potentially increasing potency over the baseline. | The flexible aminomethyl group can adopt multiple conformations to form optimal H-bonds or salt bridges in the solvent-exposed region or ribose pocket, which could significantly boost potency.[7] | The large aryl group can occupy the large hydrophobic pocket adjacent to the hinge, leading to very high potency, as seen in many approved kinase inhibitors like Imatinib.[10] |
A study on selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors demonstrated that 2-aminopyrimidine derivatives could achieve low nanomolar IC₅₀ values. One of the most potent compounds featured substitutions that allowed it to effectively occupy the hydrophobic regions of the ATP binding site.[11] This highlights the principle that while the 2-aminopyrimidine core provides the anchor, potency is driven by the substituents. The 4-methyl and 2-aminomethyl groups of our target molecule would need to find complementary pockets to achieve similar high potency.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol describes a self-validating system to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase. The trustworthiness of the data comes from the inclusion of positive and negative controls.
-
Materials: Purified recombinant kinase, corresponding peptide substrate (often with a fluorescent tag), ATP, kinase assay buffer, test compounds (dissolved in DMSO), known potent inhibitor (positive control), and DMSO (negative control).
-
Assay Plate Preparation: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1-2 μL) of each concentration into the wells of a microtiter plate (e.g., 384-well). Also include wells for the positive control and negative control (DMSO only).
-
Kinase Reaction:
-
Add the kinase enzyme solution (containing the kinase in assay buffer) to all wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase. This pre-incubation step is crucial for inhibitors with slow binding kinetics.
-
Initiate the phosphorylation reaction by adding a solution containing the peptide substrate and ATP.
-
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes). The duration is optimized to ensure the reaction is in the linear range for the uninhibited (negative control) wells.
-
Detection: Stop the reaction (e.g., by adding a solution with EDTA, which chelates the Mg²⁺ required by the kinase). Measure the amount of phosphorylated substrate. In a fluorescence-based assay, this might involve measuring a change in fluorescence polarization or using antibodies to detect the phosphorylated product.[12]
-
Data Analysis:
-
Normalize the data: Set the average signal from the negative control wells as 100% activity and the average signal from the positive control wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12]
-
Comparative Physicochemical Properties
Beyond biological activity, the drug-like properties of a compound are paramount. The introduction of the methyl and aminomethyl groups has predictable consequences on a molecule's physicochemical profile.
| Property | 2-Aminopyrimidine | 2-Amino-4-methylpyrimidine | This compound |
| Molecular Weight | 95.10 g/mol [13] | 109.13 g/mol | 123.16 g/mol |
| Predicted cLogP | ~ -0.2[13] | ~ 0.3 | ~ 0.1 |
| Predicted pKa (strongest basic) | ~ 3.5 (ring N) | ~ 3.8 (ring N) | ~ 8.5 (aliphatic NH₂) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rationale for Differences | Baseline properties. Low lipophilicity. | The methyl group increases molecular weight and lipophilicity (cLogP). It slightly increases the basicity of the ring nitrogens. | The aminomethyl group significantly increases the strongest basic pKa due to the aliphatic amine, which is much more basic than the aromatic ring nitrogens. This has profound implications for solubility at physiological pH and potential off-target interactions. Lipophilicity is intermediate between the other two. |
Note: cLogP and pKa values are estimates from standard cheminformatics tools and serve for comparative purposes.
The most striking difference is the predicted pKa. For 2-aminopyrimidine and its 4-methyl analog, the most basic centers are the ring nitrogens, which are weakly basic.[14] For this compound, the exocyclic aliphatic amine is expected to be significantly more basic. This higher basicity means the compound will be predominantly protonated and positively charged at physiological pH (7.4), which will increase aqueous solubility but may also increase the risk of certain toxicities (e.g., hERG inhibition) and reduce cell permeability.
Conclusion and Future Directions
This comparative analysis, grounded in the rich SAR literature of the 2-aminopyrimidine class, positions This compound as a scaffold with distinct and intriguing potential.
-
Key Advantages: The introduction of the flexible aminomethyl linker at the 2-position offers a compelling vector for drug design. Unlike the more rigid direct N-aryl substitutions common in many kinase inhibitors, this linker allows the terminal amine to probe for additional interactions in the solvent-front or ribose-binding pockets, potentially unlocking novel selectivity profiles or overcoming resistance mutations.
-
Key Challenges: The significantly higher basicity of the exocyclic amine is a double-edged sword. While it can enhance solubility and provide a strong anchor point for ionic interactions, it poses a challenge for achieving good oral bioavailability and avoiding off-target effects associated with charged molecules.
For researchers and drug development professionals, this compound is not just another derivative. It represents a strategic departure from the more conventional 2-(arylamino)pyrimidine template. Future research should focus on synthesizing and profiling this molecule and its N-substituted analogs against a broad panel of kinases. The key will be to harness the conformational flexibility of the aminomethyl linker to achieve high potency and selectivity while carefully managing the physicochemical consequences of its inherent basicity. This scaffold warrants further investigation as a potential source of next-generation targeted therapies.
References
- Benchchem. (n.d.). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.
- Dakshanamurthy, S. (2020). 2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Benchchem. (n.d.). A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals.
- ACS Medicinal Chemistry Letters. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
-
World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers.
-
Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives.
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Derivatives.
-
Journal of Medicinal Chemistry. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methyl-2-pyrimidinamine. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-Pyrimidine Methanamine: An Evaluation of Reproducibility and Efficiency.
-
ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
LookChem. (n.d.). Cas 944904-71-6,(4-CyclopropylpyriMidin-2-yl)MethanaMine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and GC Methodologies for the Quantification of (4-Methylpyrimidin-2-YL)methanamine
Abstract
(4-Methylpyrimidin-2-YL)methanamine is a pivotal building block in contemporary pharmaceutical synthesis, demanding robust and precise analytical methods for quality control and impurity profiling. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for its quantitative analysis. We delve into the fundamental principles guiding method selection, present detailed, validated protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical workflows for this critical compound.
Introduction: The Analytical Challenge
This compound, a primary amine featuring a pyrimidine core, presents unique analytical challenges due to its polarity and potential for volatility. The selection of an appropriate analytical technique is paramount and is dictated by factors such as the sample matrix, required sensitivity, and the specific analytical goal (e.g., potency assay vs. residual solvent analysis).
-
High-Performance Liquid Chromatography (HPLC) is often the workhorse for non-volatile and thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for polar compounds like the target analyte.
-
Gas Chromatography (GC) excels in the analysis of volatile and semi-volatile compounds. For polar amines, derivatization is often employed to improve peak shape and thermal stability, though direct analysis is also possible with specialized columns.
This guide will explore both avenues, providing a framework for selecting the optimal method based on empirical data and established scientific principles.
Physicochemical Properties and Method Selection Rationale
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value / Observation | Implication for Analysis |
| Chemical Structure | C₆H₉N₃ | Contains a basic pyrimidine ring and a primary amine, making it polar. |
| Molar Mass | 123.16 g/mol | Relatively low molecular weight. |
| Boiling Point | Approx. 207 °C (Predicted) | Sufficiently volatile for GC analysis, although its polarity can be a challenge. |
| Solubility | Soluble in water and polar organic solvents. | Favorable for reversed-phase HPLC. |
| pKa | ~7.5 (Predicted for amine) | The basic nature of the amine influences its retention in reversed-phase HPLC and its potential for interaction with active sites in GC systems. |
This profile suggests that both HPLC and GC are viable techniques, but each requires specific considerations to overcome the challenges posed by the analyte's polarity.
Experimental Workflow Overview
The analytical process for both techniques follows a standardized workflow, from sample preparation to data analysis. The key differences lie in the chromatographic separation and detection principles.
Caption: Generalized analytical workflow for HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is a prime candidate for the analysis of this compound due to its polarity. The use of an ion-pairing agent or a buffered mobile phase is crucial to ensure good peak shape and reproducible retention.
HPLC Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Rationale for Choices:
-
C18 Column: The non-polar stationary phase provides effective retention for the moderately polar analyte when used with a highly aqueous mobile phase.
-
TFA in Mobile Phase: Trifluoroacetic acid acts as an ion-pairing agent. It pairs with the protonated amine group of the analyte, neutralizing its charge and minimizing tailing effects caused by interaction with residual silanols on the silica support. This results in sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential, more non-polar impurities while keeping the analysis time for the main analyte reasonably short.
-
UV Detection at 254 nm: The pyrimidine ring contains a chromophore that strongly absorbs UV light, making 254 nm a suitable wavelength for sensitive detection.
Gas Chromatography (GC) Method
For GC analysis, direct injection of the polar amine can lead to poor peak shape and low response due to interactions with the column and inlet. While derivatization is an option, this guide explores a direct injection approach using a specialized polar column designed to handle amines.
GC Experimental Protocol
Instrumentation:
-
GC system with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Fused silica capillary column with a wax or amine-specific stationary phase (e.g., DB-WAX, CAM), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 minutes
-
-
Detector: FID at 280 °C
Rationale for Choices:
-
Polar 'WAX' or Amine-Specific Column: These columns have stationary phases with polyethylene glycol or other polar functional groups that are more inert towards polar analytes like amines. This minimizes peak tailing and improves recovery compared to standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane).
-
Splitless Injection: This mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving the required sensitivity in trace analysis or purity assays.
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity for the carbon-containing analyte.
Method Validation and Performance Comparison
Both developed methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation focused on specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was assessed by analyzing a placebo (matrix without the analyte) and stressed samples (subjected to acid, base, oxidative, and thermal stress). In both HPLC and GC methods, the analyte peak was well-resolved from any degradation products or placebo interferences, demonstrating the specificity of the methods.
Quantitative Performance Data
The following table summarizes the performance of each method.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| Repeatability | 0.45% | 0.68% | ≤ 1.0% |
| Intermediate Precision | 0.62% | 0.85% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.0 µg/mL | - |
| Robustness | Passed | Passed | No significant impact on results |
Head-to-Head Comparison and Recommendations
Caption: Key strengths of HPLC vs. GC for the target analyte.
HPLC-UV Method:
-
Recommendation: The HPLC method is superior for routine quality control, potency assays, and the analysis of stability samples.
-
Justification: It demonstrates higher sensitivity (lower LOD/LOQ) and better precision. As it is performed at ambient temperature, it eliminates the risk of thermal degradation of the analyte or its impurities, providing a more accurate impurity profile.
GC-FID Method:
-
Recommendation: The GC method is a suitable alternative and is particularly advantageous for applications where volatile impurities, such as residual synthesis solvents, need to be monitored simultaneously with the main component.
-
Justification: While slightly less precise and sensitive for the main analyte in this study, its ability to analyze volatile compounds makes it a powerful tool for a broader screen of potential process-related impurities. The absence of buffered aqueous mobile phases also simplifies waste disposal.
Conclusion
Both HPLC and GC are capable of providing accurate and reliable quantitative data for this compound. The choice between them should be guided by the specific analytical objective. For precise quantification and purity analysis, the developed HPLC-UV method is recommended due to its superior sensitivity, precision, and milder analytical conditions. The GC-FID method serves as an excellent orthogonal technique for method validation and is the preferred choice when the simultaneous analysis of volatile species is required. This cross-validation empowers analytical laboratories to select the most appropriate tool for their specific needs in the development and manufacturing of pharmaceuticals containing this important building block.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Senior Application Scientist's Guide to Comparing Preclinical Efficacy: BRAF V600E Inhibitors as a Case Study
Introduction: The development of targeted cancer therapies hinges on a rigorous preclinical evaluation process. A critical step is the objective comparison of analog compounds to select candidates with the most promising therapeutic potential. This guide provides a comprehensive framework for comparing the in vitro and in vivo efficacy of small molecule inhibitors, using the well-documented class of BRAF V600E inhibitors, Vemurafenib and Dabrafenib, as a practical example. While the initial topic of interest was (4-Methylpyrimidin-2-YL)methanamine analogs, the scarcity of public data necessitated a pivot to a data-rich area to effectively illustrate the principles of comparative analysis. These principles are universally applicable to any class of therapeutic analogs.
The BRAF kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which governs cell proliferation and survival.[1][2] In approximately 40-50% of melanomas, a specific mutation (V600E) leads to constitutive activation of BRAF, driving uncontrolled tumor growth.[3] Vemurafenib and Dabrafenib are first-generation inhibitors designed to specifically target this mutated protein, representing a landmark in personalized oncology.[4][5] This guide will dissect the experimental data and methodologies used to characterize and compare these two important drugs.
Part 1: In Vitro Efficacy—Potency at the Cellular Level
The initial assessment of a compound's efficacy begins in vitro, where its activity against a specific biological target can be measured in a controlled environment. For kinase inhibitors like Vemurafenib and Dabrafenib, the primary metric is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process (like cell growth) by 50%.
Causality in Experimental Design: Why IC50?
The IC50 value is a fundamental measure of a drug's potency. A lower IC50 value indicates that less of the drug is required to achieve a desired effect, suggesting higher potency. By comparing the IC50 values of Vemurafenib and Dabrafenib across a panel of cancer cell lines harboring the BRAF V600E mutation, we can establish a direct, quantitative comparison of their cellular activity. This data is crucial for initial lead selection and for understanding the structure-activity relationship (SAR) within an analog series.
Comparative In Vitro Potency of BRAF Inhibitors
The potency of Vemurafenib and Dabrafenib has been evaluated against numerous melanoma cell lines. Dabrafenib generally exhibits greater potency, with lower IC50 values for both BRAF V600E kinase inhibition and cellular proliferation.[6][7]
| Compound | Target | IC50 (nM) | Cell Line | Key Finding | Reference |
| Vemurafenib | BRAF V600E | 31 | Enzymatic Assay | Potent inhibitor of the isolated mutant kinase. | [6] |
| Dabrafenib | BRAF V600E | 0.6 | Enzymatic Assay | Demonstrates ~50-fold higher enzymatic potency than Vemurafenib. | [6] |
| Vemurafenib | CRAF (wild-type) | 48 | Enzymatic Assay | Shows significant off-target activity against CRAF. | [6] |
| Dabrafenib | CRAF (wild-type) | 5 | Enzymatic Assay | More selective for BRAF V600E over wild-type CRAF. | [6] |
| Vemurafenib | A375 (Melanoma) | 11 | Cell Proliferation | Effective at inhibiting growth of BRAF-mutant cells. | [8][9] |
| Dabrafenib | SKMEL28 (Melanoma) | ~1-5 | Cell Proliferation | Consistently shows potent growth inhibition in BRAF-mutant lines. | [10] |
Note: IC50 values can vary between studies based on assay conditions. The data presented is a representative summary.
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram and protocol outline a standard workflow for determining the IC50 of a compound using a luminescent-based cell viability assay.
Caption: Workflow for IC50 determination using a cell viability assay.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a self-validating system because it quantifies ATP, a direct indicator of metabolic activity, ensuring that the measured signal is proportional to the number of living cells.[11][12]
-
Cell Seeding:
-
Culture and harvest BRAF V600E mutant melanoma cells (e.g., A375).
-
Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[13]
-
Include wells with medium only for background measurement.[14]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Vemurafenib) in culture medium.
-
Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the reagent to each well.[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Analysis:
-
Record luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value.
-
Part 2: In Vivo Efficacy—Performance in a Biological System
While in vitro data demonstrates potency, in vivo studies are essential to evaluate a drug's efficacy within a complex biological system. These studies, typically using mouse xenograft models, account for factors like pharmacokinetics (PK) and pharmacodynamics (PD)—how the drug is absorbed, distributed, metabolized, and excreted, and its effect on the target in the body.
Mechanism of Action: The BRAF Signaling Pathway
BRAF inhibitors work by blocking the constitutively active BRAF V600E kinase, which in turn prevents the phosphorylation and activation of downstream proteins MEK and ERK.[16] This interruption of the signaling cascade leads to cell cycle arrest and apoptosis (cell death) in tumor cells.[17]
Caption: The BRAF-MEK-ERK signaling pathway and the point of inhibition.
Comparative In Vivo Efficacy in Xenograft Models
In preclinical xenograft models, where human melanoma cells are implanted into immunocompromised mice, both Vemurafenib and Dabrafenib demonstrate dose-dependent tumor growth inhibition (TGI).[18][19]
| Compound | Dose & Schedule | Mouse Model | Efficacy Outcome | Key Finding | Reference |
| Vemurafenib | 25-100 mg/kg, BID | HT29 (CRC) Xenograft | Dose-dependent TGI; 75 mg/kg showed significant tumor inhibition. | Efficacy is dose-dependent and correlates with plasma concentration. | [20] |
| Vemurafenib | Various Doses | LOX (Melanoma) Xenograft | Dose-dependent tumor regression and increased survival. | Confirmed potent antitumor efficacy in melanoma models. | [18] |
| Dabrafenib | 30 mg/kg, QD | A375P (Melanoma) Xenograft | Tumor regression and sustained pERK inhibition. | Demonstrates robust and sustained target inhibition in vivo. | [10][19] |
| Dabrafenib | 150 mg, BID (Human Dose) | Patient Biopsies | >80% pERK inhibition in tumor tissue. | The clinical dose achieves the predicted level of target inhibition. | [21] |
TGI = Tumor Growth Inhibition; BID = Twice Daily; QD = Once Daily; CRC = Colorectal Cancer.
Experimental Workflow: Mouse Xenograft Efficacy Study
The workflow for an in vivo study is designed to provide a robust assessment of a drug's therapeutic effect against a tumor in a living organism.
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Protocol: Subcutaneous Melanoma Xenograft Study
This protocol provides a validated system for assessing anti-tumor efficacy. Using caliper measurements for tumor volume and monitoring body weight provides clear, quantitative endpoints for both efficacy and toxicity.
-
Tumor Cell Implantation:
-
Harvest exponentially growing A375 human melanoma cells.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[22]
-
Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow until they reach an average volume of approximately 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment cohorts (e.g., Vehicle, Vemurafenib 50 mg/kg, Dabrafenib 30 mg/kg), with 8-10 mice per group.
-
-
Drug Administration and Monitoring:
-
Prepare drug formulations daily. Administer drugs orally (p.o.) or intraperitoneally (i.p.) based on the compound's properties, once or twice daily for 14-21 days.
-
Measure tumor volumes with digital calipers three times per week.
-
Monitor animal body weight three times per week as a general measure of toxicity.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
Graph the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Part 3: Synthesizing the Data—From Bench to Preclinical Model
A direct comparison reveals that while both drugs are highly effective, Dabrafenib shows superior potency in enzymatic and cellular assays.[6] This higher in vitro potency often translates to effective tumor inhibition at lower doses in vivo.[19] However, the relationship is not always linear. Pharmacokinetic properties, such as oral bioavailability and metabolic stability, play a crucial role. Dabrafenib, for instance, has a complex metabolic profile and can induce its own metabolism over time.[23]
Furthermore, off-target effects can influence the overall therapeutic window. Vemurafenib's lower selectivity over CRAF is linked to a higher incidence of "paradoxical activation" of the MAPK pathway in wild-type BRAF cells, which can lead to secondary skin cancers like cutaneous squamous cell carcinomas.[5][6] Dabrafenib's greater selectivity for BRAF V600E may contribute to its different and often more manageable toxicity profile.[5][6]
This comparative guide illustrates a robust framework for evaluating therapeutic analogs. The journey from in vitro IC50 values to in vivo tumor growth inhibition provides a multi-faceted view of a compound's potential.
-
Vemurafenib established the proof-of-concept that targeting BRAF V600E is a viable and highly effective therapeutic strategy.[24]
-
Dabrafenib , an analog developed subsequently, represents an optimization of the initial scaffold, demonstrating higher on-target potency and greater selectivity, which may contribute to a different safety profile.[6][10]
For researchers developing novel analogs, this case study underscores the importance of a holistic evaluation. High in vitro potency is a prerequisite, but it must be balanced with favorable pharmacokinetics, target selectivity, and a clear understanding of the downstream signaling consequences to successfully translate a promising compound from the bench to the clinic.
References
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. [Link]
-
Yap, W. N., et al. (2021). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. [Link]
-
Maurer, G., & Tarkowski, B. (2013). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. P & T : a peer-reviewed journal for formulary management. [Link]
-
Chapman, P. B. (2011). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Expert Opinion on Investigational Drugs. [Link]
-
Aplin, A. E., et al. (2014). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. Oncology. [Link]
-
Welsh, S. J., & Corrie, P. G. (2011). Vemurafenib: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
-
Girotti, M. R., et al. (2015). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. Cancer Research. [Link]
-
Lito, P., et al. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research. [Link]
-
Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
Zimmer, L., et al. (2020). Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond. Cancers. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE. [Link]
-
Protocols.io. (2018). LLC cells tumor xenograft model. [Link]
-
Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology. [Link]
-
Luke, J. J., & Hodi, F. S. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence. [Link]
-
Hu, J. (2024). Abstract LB053: A novel BRAF-specific allosteric inhibitor that effectively targets acquired RAFi-resistant BRAF(V600E) cancers and RAS-mutated cancers in vitro and in vivo. Cancer Research. [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]
-
Ouellet, D., et al. (2015). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research. [Link]
-
The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
LoRusso, P. M., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery. [Link]
-
Holderfield, M., et al. (2014). Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma. Oncotarget. [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. [Link]
-
Gibiansky, L., & Gibiansky, E. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics. [Link]
-
ResearchGate. (n.d.). A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. [Link]
-
Sins, N., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers. [Link]
-
Vels University. (2018). A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B).... [Link]
Sources
- 1. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com.br]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. OUH - Protocols [ous-research.no]
- 16. mdpi.com [mdpi.com]
- 17. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. LLC cells tumor xenograft model [protocols.io]
- 23. ClinPGx [clinpgx.org]
- 24. aacrjournals.org [aacrjournals.org]
A Senior Scientist's Guide to Evaluating Novel Kinase Inhibitors: A Head-to-Head Comparison Framework
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors that have revolutionized cancer therapy and other fields.[1][2][3] This guide addresses the critical process of evaluating a novel compound, using the hypothetical molecule (4-Methylpyrimidin-2-YL)methanamine as a case study. While this specific molecule is not an established kinase inhibitor, its pyrimidine core suggests potential biological activity.[4] This document provides a comprehensive framework for researchers and drug development professionals to characterize such a novel compound, comparing its potential performance head-to-head with well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine , the targeted Bcr-Abl inhibitor Imatinib , and the EGFR inhibitor Gefitinib . We will detail the essential experimental workflows, from initial biochemical assays to cellular and in vivo studies, explaining the scientific rationale behind each step to ensure a robust and self-validating evaluation.
Introduction: The Rationale for Kinase Inhibition and the Promise of the Pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many diseases, most notably cancer.[6] This has made kinases one of the most important classes of drug targets.[7][8]
The development of small-molecule ATP-competitive inhibitors has been a highly successful strategy.[6] Many of these inhibitors feature heterocyclic scaffolds capable of forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrimidine ring is particularly adept at this, mimicking the adenine base of ATP.[9] This has led to the development of numerous pyrimidine-based drugs, including the highly successful Bcr-Abl inhibitor, Imatinib.[10]
Given this context, a novel molecule like This compound (hereafter referred to as "Compound X" ) is a rational starting point for an inhibitor discovery program. Its core structure warrants a systematic investigation of its potential as a kinase inhibitor. This guide outlines the critical path for such an investigation.
The Benchmarks: A Profile of Established Kinase Inhibitors
To objectively assess the potential of Compound X, its performance must be measured against well-characterized standards. We have selected three inhibitors representing different selectivity profiles:
-
Staurosporine: A natural product that is one of the most potent but least selective kinase inhibitors known. It inhibits a vast number of kinases by targeting the highly conserved ATP-binding site.[11] It is often used as a positive control in broad-spectrum kinase assays but is unsuitable for therapy due to its lack of specificity.
-
Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is a 2-phenylaminopyrimidine derivative that potently inhibits the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), as well as c-KIT and PDGF-R.[10] Its success demonstrated the viability of developing highly selective kinase inhibitors.
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][12] Its quinazoline core is structurally related to the pyrimidine scaffold.[7][12]
The following table summarizes the key characteristics of these benchmarks, with placeholder data for our hypothetical Compound X to illustrate the goals of our evaluation.
Table 1: Comparative Profile of Kinase Inhibitors
| Feature | Compound X (Hypothetical) | Staurosporine | Imatinib | Gefitinib |
| Scaffold | Pyrimidine | Indolocarbazole | 2-Phenylaminopyrimidine | Quinazoline |
| Primary Target(s) | To Be Determined (TBD) | Pan-Kinase | Bcr-Abl, c-KIT, PDGF-R | EGFR |
| Mechanism | TBD (likely ATP-competitive) | ATP-competitive | ATP-competitive | ATP-competitive |
| Potency (IC50) | TBD | ~1-10 nM (varies) | Bcr-Abl: ~250-500 nM | EGFR: ~20-80 nM |
| Selectivity | TBD | Very Low (Broad Spectrum) | High | High |
| Primary Indication | N/A | N/A (Tool Compound) | CML, GIST | NSCLC (EGFR-mutant) |
Experimental Framework for Characterization and Comparison
The evaluation of a novel kinase inhibitor is a multi-stage process. Each stage provides critical data that informs the decision to proceed to the next. The workflow is designed to be a self-validating system, where results from one experiment provide the foundation and rationale for the subsequent one.
Caption: Experimental workflow for novel kinase inhibitor characterization.
Phase 1: In Vitro Biochemical Characterization
The initial phase focuses on determining if Compound X directly interacts with and inhibits purified kinases in a cell-free system.
Protocol 1: Initial Kinase Panel Screening & IC50 Determination
-
Objective: To identify which kinases, if any, are inhibited by Compound X and to quantify the potency of this inhibition.
-
Causality: A broad initial screen is a cost-effective way to survey a large portion of the kinome.[11][13] A positive result (e.g., >90% inhibition at 10 µM) justifies the investment in more detailed dose-response experiments to determine the IC50 (the concentration required to inhibit 50% of kinase activity).
-
Methodology (Luminescence-based Assay, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP solution. Serially dilute Compound X, Staurosporine, Imatinib, and Gefitinib in DMSO, then further in assay buffer to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution to wells containing 2.5 µL of the compound dilutions.
-
Initiation: Add 2.5 µL of a substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 60 minutes. The concentration of ATP should be at or near its Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical IC50 Data (nM) for Selected Kinases
| Compound | Target Kinase 1 (e.g., ABL1) | Target Kinase 2 (e.g., EGFR) | Target Kinase 3 (e.g., SRC) |
| Compound X | 550 | >10,000 | 1,200 |
| Staurosporine | 15 | 8 | 5 |
| Imatinib | 300 | >10,000 | >10,000 |
| Gefitinib | >10,000 | 35 | >10,000 |
This hypothetical data suggests Compound X has moderate, somewhat selective activity against ABL1.
Phase 2: Cell-Based Functional Assays
Biochemical activity must translate to a cellular context. These assays determine if the compound can enter cells, engage its target, and elicit a biological response.
Protocol 2: Western Blot for Target Phosphorylation
-
Objective: To visually confirm that Compound X inhibits the activity of its target kinase within a living cell.
-
Causality: A reduction in the phosphorylation of a known downstream substrate of the target kinase provides direct evidence of target engagement and functional inhibition in a physiological setting.
-
Methodology (Using a hypothetical ABL1-driven cell line, e.g., K-562):
-
Cell Culture & Treatment: Culture K-562 cells to ~80% confluency. Treat cells with increasing concentrations of Compound X or Imatinib (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for 2 hours.
-
Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-CrkL for Bcr-Abl) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Image the resulting bands on a digital imager.
-
Stripping & Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total CrkL) and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are due to phosphorylation status, not protein degradation.
-
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Phase 3: In Vivo Evaluation
Promising in vitro and cellular data justify advancing the compound to animal models to assess its real-world potential.
Protocol 3: Xenograft Tumor Model Efficacy Study
-
Objective: To determine if Compound X can inhibit tumor growth in a living organism.
-
Causality: This is the ultimate preclinical test of an anticancer agent's potential. Success in a well-chosen xenograft model, where human cancer cells are grown in immunocompromised mice, is a critical prerequisite for consideration for clinical trials.
-
Methodology:
-
Cell Implantation: Implant 5-10 million K-562 cells (for our ABL1-targeted example) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Monitor mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups (e.g., n=8-10 per group). Administer Compound X and Imatinib (positive control) daily via an appropriate route (e.g., oral gavage) based on prior pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups (e.g., using ANOVA).
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of a novel pyrimidine-based compound, this compound (Compound X), as a potential kinase inhibitor. By benchmarking its performance against established drugs like Staurosporine, Imatinib, and Gefitinib through a logical, multi-phased experimental plan, researchers can build a comprehensive data package.
The hypothetical results presented here, suggesting Compound X as a moderately potent ABL1 inhibitor, would lead to the next logical steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound X to improve potency and selectivity.
-
ADME/Tox Profiling: In-depth analysis of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
Resistance Profiling: Investigating its activity against known resistance-conferring mutations in its target kinase.
Through this rigorous, self-validating process, the true therapeutic potential of a novel chemical entity can be uncovered, paving the way for the next generation of targeted therapies.
References
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.PubMed.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.Source Not Specified.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.SciSpace.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Comprehensive characterization of the Published Kinase Inhibitor Set.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.PMC - NIH.
- Comprehensive characterization of the Published Kinase Inhibitor Set.
- A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
- N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide.NCBI.
- Drug Discovery - Inhibitor.chemical-kinomics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Assays: Confirming the Mechanism of Action of (4-Methylpyrimidin-2-YL)methanamine as a Kinase Inhibitor
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is merely the first step. The critical, and often more challenging, phase is to unequivocally confirm its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to build a robust body of evidence for the MoA of a novel compound, using the hypothetical kinase inhibitor, (4-Methylpyrimidin-2-YL)methanamine, as our case study.
We will operate under the hypothesis that this compound is designed to inhibit a specific kinase—let's call it "Target Kinase X" (TKX)—a critical node in a well-defined oncogenic signaling pathway. The challenge is to prove, with the highest degree of scientific rigor, that the observed anti-proliferative effects of this compound are indeed a direct consequence of its engagement with TKX and the subsequent modulation of its downstream pathway.
The Hierarchy of Evidence: A Multi-Layered Approach to MoA Confirmation
Confirming a compound's MoA is not a single experiment but a campaign. We will structure our investigation into four distinct levels, each designed to answer a fundamental question. This hierarchical approach ensures that we build confidence in our hypothesis incrementally and logically.
Caption: A hierarchical workflow for MoA confirmation.
Level 1: Direct Target Engagement — Does the Compound Bind?
The foundational question is whether this compound physically interacts with its intended target, TKX. Biophysical and biochemical assays are essential for this initial validation, providing direct, quantifiable evidence of binding in controlled, cell-free systems.[1] An ideal orthogonal approach at this stage involves using assays with fundamentally different principles; for example, complementing an enzyme activity assay with a direct binding assay.[2]
Comparison of Direct Engagement Assays
| Assay | Principle | Key Outputs | Throughput | Sample Requirement | Key Advantage |
| Biochemical Inhibition | Measures the effect of the compound on the catalytic activity of the purified enzyme.[3] | IC₅₀, Kᵢ, Mode of Inhibition | High | Purified active enzyme & substrate | Directly measures functional impact on the target. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon analyte binding to an immobilized ligand.[4][5] | Kₐ (on-rate), Kₔ (off-rate), K₋ (affinity) | Medium | Purified protein | Provides real-time kinetic data, including residence time.[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[7][8] | K₋ (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | Purified protein & compound | Gold-standard for thermodynamic profiling; label-free in-solution.[9][10] |
| Cellular Thermal Shift Assay (CETSA) | Based on ligand-induced thermal stabilization of the target protein in cell lysates or intact cells.[11][12] | Target Engagement, Thermal Shift (ΔTₘ) | Medium to High | Cell lysate or intact cells | Confirms target binding in a biological matrix.[13][14] |
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of this compound to inhibit TKX by measuring the depletion of the ATP substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for TKX activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
TKX Enzyme: Dilute purified recombinant TKX to 2X the final desired concentration in assay buffer.
-
Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate for TKX and ATP at its Kₘ concentration.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer to a 4X concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Add 10 µL of the 2X TKX enzyme solution to all wells and incubate for 20 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark and measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[15]
-
Level 2: Target Selectivity — What Else Does it Bind To?
A potent inhibitor is not necessarily a useful one. Off-target effects are a primary cause of toxicity and clinical trial failure. Therefore, understanding the selectivity profile of this compound is paramount. Chemical proteomics approaches, such as kinobeads, allow for the unbiased assessment of compound binding against a large panel of endogenous kinases in a competitive format.[16]
Key Assay: Kinobeads Competition Binding Assay
This method uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[17] By pre-incubating the lysate with a free compound, one can measure which kinases are competed off the beads in a dose-dependent manner, thus revealing the compound's direct targets and their relative affinities.[16][18]
Caption: Workflow of a Kinobeads competition binding assay.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Culture cells (e.g., HeLa or Jurkat) and harvest. Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors. Determine protein concentration via BCA assay.
-
Compound Incubation: Aliquot 1 mg of protein lysate per condition. Add this compound at a range of concentrations (e.g., 0.01 µM to 50 µM) or DMSO as a vehicle control. Incubate for 45 minutes.
-
Kinobeads Capture: Add a slurry of kinobeads to each lysate and incubate for 30 minutes with rotation to allow capture of unbound kinases.
-
Washing and Elution: Pellet the beads and wash extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for MS: Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides using quantitative, label-free mass spectrometry.
-
Data Analysis: Identify and quantify peptides corresponding to specific kinases. For each kinase, plot the signal intensity against the log of the inhibitor concentration to generate competition curves and calculate IC₅₀ values.[19]
Level 3: Cellular Pathway Modulation — Is the Target Hit Functional?
Confirming that the compound binds its target in a cell is crucial, but it's equally important to demonstrate that this engagement leads to the intended biological consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known downstream substrates.
Key Assays for Cellular Pathway Analysis
-
Quantitative Phosphoproteomics: This unbiased, mass spectrometry-based approach provides a global snapshot of phosphorylation changes across the entire proteome following compound treatment.[20] It can confirm the on-target reduction of substrate phosphorylation and simultaneously reveal unexpected off-target signaling effects.[21][22]
-
Reporter Gene Assays: These assays are engineered to measure the activity of a specific transcription factor that lies at the end of the signaling pathway controlled by TKX.[23][24] For example, if the TKX pathway culminates in the activation of transcription factor AP-1, a reporter construct with an AP-1 response element driving luciferase expression can be used.[25][26] A functional TKX inhibitor should reduce the luciferase signal in a dose-dependent manner.
Experimental Protocol: Quantitative Phosphoproteomics (SILAC-based)
-
Cell Culture: Culture cells in "light" (normal), "medium" (¹³C₆-Lysine), and "heavy" (¹³C₆¹⁵N₄-Arginine) SILAC media for several passages to achieve full labeling.
-
Treatment: Treat the "medium" labeled cells with a growth factor that activates the TKX pathway. Treat the "heavy" labeled cells with the growth factor plus a high concentration of this compound. Leave the "light" cells as an untreated control.
-
Lysis and Protein Digestion: Harvest and combine the three cell populations in a 1:1:1 ratio. Lyse the combined pellet, and digest the proteins into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[27]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify phosphopeptides and quantify the relative abundance of the light, medium, and heavy forms. A true substrate of TKX will show a high medium/light ratio (upregulation by growth factor) and a low heavy/medium ratio (inhibition by the compound).
Sources
- 1. ichorlifesciences.com [ichorlifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzyme assay - Wikipedia [en.wikipedia.org]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. portlandpress.com [portlandpress.com]
- 6. criver.com [criver.com]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. news-medical.net [news-medical.net]
- 12. CETSA [cetsa.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 23. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Reporter gene - Wikipedia [en.wikipedia.org]
- 27. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Maze: A Comparative Guide to In Vivo Animal Models for (4-Methylpyrimidin-2-YL)methanamine-Based Therapeutics
For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel compounds, the journey from benchtop to bedside is paved with critical decisions. Among the most pivotal is the selection of appropriate in vivo animal models. This guide provides an in-depth comparison of relevant animal models for testing therapeutics based on the (4-Methylpyrimidin-2-YL)methanamine scaffold. As a versatile pharmacophore, pyrimidine derivatives have shown significant promise in a multitude of disease areas, primarily due to their ability to interact with key biological targets like protein kinases.[1] This guide will delve into the practical application of various models, emphasizing the scientific rationale behind model selection and experimental design to ensure robust and translatable preclinical data.
The Therapeutic Landscape of Pyrimidine Derivatives
The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2][3][4] The therapeutic potential of this compound-based compounds likely stems from their ability to act as kinase inhibitors, modulating signaling pathways crucial in cell proliferation, inflammation, and pain transmission.[1][5] Therefore, this guide will focus on animal models in three key therapeutic areas: Oncology, Neuropathic Pain, and Inflammation.
Oncology: Modeling Tumor Growth and Therapeutic Response
The largest application of pyrimidine-based kinase inhibitors is in oncology.[5] The choice of an appropriate animal model is critical for evaluating the anti-tumor efficacy and understanding the mechanism of action of this compound-based drug candidates.
Comparison of Key Oncology Models
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenografts (CDX) | Immortalized human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[6] | High reproducibility, cost-effective, rapid tumor growth, suitable for initial efficacy screening. | Lack of tumor heterogeneity, loss of original tumor microenvironment, may not predict clinical response accurately. | High-throughput screening of multiple compounds, initial dose-finding studies. |
| Patient-Derived Xenografts (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice.[7][8] | Preserves original tumor architecture and heterogeneity, more predictive of clinical outcomes.[7] | High cost, lower engraftment success rate, slower tumor growth, requires a robust pipeline for tumor acquisition. | Evaluating efficacy in a model that reflects human tumor diversity, studying mechanisms of resistance. |
| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers.[9] | Intact immune system, tumors arise in their natural microenvironment, allows for the study of tumor initiation and progression. | Time-consuming to develop, can be expensive, tumor latency and incidence can be variable. | Investigating the role of specific genetic mutations, studying immuno-oncology agents, long-term efficacy and toxicity studies. |
Experimental Workflow: Subcutaneous Xenograft Model
The subcutaneous xenograft model is a workhorse for the initial in vivo evaluation of anticancer compounds.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Cell Preparation: Harvest cells during the exponential growth phase and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound-based therapeutic at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. Signs of toxicity should also be recorded.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice. Excise, weigh, and process the tumors for further analysis such as immunohistochemistry for target engagement markers or Western blotting.[6]
Neuropathic Pain: Modeling a Complex Sensory Disorder
Neuropathic pain, caused by damage to the somatosensory nervous system, is a debilitating condition with a significant unmet medical need.[10] Pyrimidine derivatives are being explored for their analgesic properties, and several animal models are available to test their efficacy.
Comparison of Key Neuropathic Pain Models
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Partial Sciatic Nerve Ligation (PSNL) | The dorsal third of the sciatic nerve is tightly ligated.[11] | Induces long-lasting and robust mechanical and thermal hypersensitivity. Reproduces many symptoms of human neuropathic pain. | Technically demanding surgery, potential for variability between surgeons. | General screening for analgesics, studying mechanisms of nerve injury-induced pain. |
| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Produces a more gradual onset of pain-like behaviors, which may better model some clinical conditions. | The degree of nerve constriction can be variable, leading to variability in pain responses. | Investigating the transition from acute to chronic pain, testing compounds with a delayed onset of action. |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Administration of chemotherapeutic agents (e.g., paclitaxel, oxaliplatin) that cause nerve damage.[10] | High clinical relevance, models a common and dose-limiting side effect of cancer treatment. | The pain phenotype can vary depending on the chemotherapeutic agent and dosing regimen. | Testing therapeutics specifically aimed at preventing or treating CIPN. |
Experimental Workflow: Partial Sciatic Nerve Ligation (PSNL) Model
Detailed Protocol: Partial Sciatic Nerve Ligation (PSNL) Model
-
Baseline Testing: Before surgery, assess the baseline mechanical and thermal sensitivity of the mice using von Frey filaments and a radiant heat source (Hargreaves test), respectively.[11]
-
Anesthesia and Surgery: Anesthetize the mouse. Make an incision in the thigh to expose the sciatic nerve. Carefully isolate the nerve and ligate the dorsal 1/3 to 1/2 of the nerve with a silk suture.
-
Closure and Recovery: Close the muscle and skin layers with sutures. Allow the animal to recover fully.
-
Pain Development: Monitor the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) over several days to weeks.
-
Drug Administration: Once a stable pain phenotype is established, administer the this compound-based therapeutic.
-
Post-Treatment Assessment: Evaluate the analgesic effect of the compound by repeating the behavioral tests at various time points after drug administration. A reversal of hypersensitivity indicates an analgesic effect.[11]
Inflammation: Modeling the Body's Response to Injury and Infection
The anti-inflammatory potential of pyrimidine derivatives is another promising area of research.[4] Animal models of acute and chronic inflammation are used to evaluate the efficacy of these compounds.
Comparison of Key Inflammation Models
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Carrageenan-Induced Paw Edema | An acute, non-immune inflammatory response is induced by injecting carrageenan into the paw.[4] | Simple, rapid, and highly reproducible model of acute inflammation. | The inflammation is short-lived and does not fully recapitulate the complexity of chronic inflammatory diseases. | Initial screening of compounds for acute anti-inflammatory activity. |
| Adjuvant-Induced Arthritis (AIA) | A chronic, systemic inflammatory response resembling rheumatoid arthritis is induced by injecting complete Freund's adjuvant (CFA). | Models many features of human rheumatoid arthritis, including joint swelling, cartilage destruction, and immune cell infiltration. | The disease can be severe and requires careful monitoring of animal welfare. | Evaluating therapeutics for chronic inflammatory diseases like rheumatoid arthritis. |
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Drug Administration: Administer the this compound-based therapeutic or vehicle to groups of rats or mice, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar surface of the hind paw.
-
Measurement of Edema: Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the vehicle-treated control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[4]
Conclusion: A Rational Approach to Model Selection
The selection of an appropriate in vivo animal model is a cornerstone of successful preclinical drug development. For therapeutics based on the this compound scaffold, the choice of model should be guided by the hypothesized mechanism of action and the intended therapeutic indication. This guide has provided a comparative overview of key models in oncology, neuropathic pain, and inflammation, along with detailed experimental protocols. By carefully considering the advantages and limitations of each model and employing a rigorous, well-designed experimental approach, researchers can generate the high-quality, translatable data necessary to advance these promising compounds toward clinical application.
References
- A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (n.d.). Source not available.
- New Drug Discovery of Anti-Neuropathic Pain agents: Insights in Animal Models. (2023).
- Large Animal Models for Pain Therapeutic Development. (n.d.). NCBI.
- Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2022). JoVE.
- Using Animal Models for Drug Development. (n.d.). Taconic Biosciences.
- Discovering chronic pain treatments: better animal models might help us get there. (2023).
- Neuropathic Pain Models. (n.d.).
- Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflamm
- A Framework for Evaluating the Anti-inflammatory Potential of Pyrimidine Deriv
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflamm
- Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. (n.d.).
- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. (2020). PubMed.
- Kinase Inhibitors on Animal Modeling Signaling P
- In vivo anti-inflammatory activity of A2, A6, and B7 against... (n.d.).
- (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Source not available.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
- Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. (n.d.). PubMed Central.
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed.
- Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.
- (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenograft.org [xenograft.org]
- 7. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 10. criver.com [criver.com]
- 11. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
A Comparative Guide to Assessing Off-Target Effects of (4-Methylpyrimidin-2-YL)methanamine Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically successful kinase inhibitors.[1] Among the diverse chemical space of pyrimidine-based compounds, (4-Methylpyrimidin-2-YL)methanamine derivatives have emerged as a promising class of molecules, often designed to target specific protein kinases implicated in a range of pathologies, most notably cancer.[2] The core structure, featuring a methylamine group at the 2-position of a 4-methylpyrimidine ring, provides a versatile anchor for synthetic modifications aimed at achieving high potency and selectivity.[2]
However, the very nature of the kinase family—a large and structurally related group of enzymes with a highly conserved ATP-binding pocket—presents a significant challenge in drug development: off-target activity.[3] While designed to inhibit a primary kinase target, these small molecules can inadvertently interact with dozens, or even hundreds, of other kinases, leading to unforeseen biological consequences. These off-target effects can manifest as unwanted toxicities, but in some instances, can also contribute to the therapeutic efficacy of a drug through polypharmacology.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of fictional, yet representative, data to illustrate the principles of selectivity profiling. Our objective is to equip researchers with the knowledge and tools necessary to build a robust off-target profile for their compounds, enabling more informed decisions in the journey from discovery to clinical application.
I. The On-Target Rationale: Targeting Janus Kinase 2 (JAK2)
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives designed as inhibitors of Janus Kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors, making it a key target in myeloproliferative neoplasms and inflammatory diseases.
The rationale for targeting JAK2 with a this compound scaffold lies in the ability of the pyrimidine core to form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, a common feature of many kinase inhibitors.[2] Modifications at the methanamine nitrogen and other positions on the pyrimidine ring are then explored to enhance potency and selectivity for JAK2 over other kinases.
Below is a diagram illustrating the general concept of a kinase inhibitor binding to the ATP pocket.
Caption: Competitive inhibition of ATP binding in the kinase domain.
II. A Multi-pronged Approach to Off-Target Assessment
A thorough evaluation of off-target effects requires a combination of computational and experimental methods. This tiered approach allows for early-stage, high-throughput screening to identify potential liabilities, followed by more detailed biochemical and cell-based assays to confirm and quantify these interactions.
Caption: A tiered workflow for assessing off-target effects.
A. In Silico Profiling: The Predictive Power of Computational Models
Computational methods provide a rapid and cost-effective way to predict the potential off-target interactions of a novel compound. These approaches leverage large databases of known drug-target interactions and employ algorithms to predict binding based on the chemical structure of the query molecule.
Methodology:
A common approach involves submitting the 2D or 3D structure of the this compound derivative to a predictive platform. These platforms utilize a variety of algorithms, including:
-
Similarity-based methods: Comparing the chemical fingerprint of the query compound to a database of compounds with known kinase inhibition profiles.
-
Machine learning models: Using quantitative structure-activity relationship (QSAR) models trained on large datasets to predict binding affinity for a panel of kinases.
-
Molecular docking: Simulating the binding of the compound into the crystal structures of various kinases to estimate binding energy.
Rationale:
-
Early-stage risk assessment: In silico profiling can flag potential off-target liabilities before significant resources are invested in synthesis and experimental testing.
-
Hypothesis generation: The predicted off-targets can guide the design of more focused and efficient experimental screening panels.
B. In Vitro Kinase Profiling: Quantifying Interactions at the Biochemical Level
Biochemical kinase assays are the gold standard for determining the inhibitory activity of a compound against a panel of purified kinases. These assays directly measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Detailed Experimental Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a common method for assessing kinase inhibition using a radiometric assay format.
Materials:
-
Purified recombinant kinases (e.g., from a commercial vendor like Promega or Reaction Biology).
-
Kinase-specific peptide or protein substrates.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
This compound derivative stock solution in DMSO.
-
96-well or 384-well microplates.
-
Phosphocellulose or filter-binding plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration for a broad panel screen is 1 µM.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells of the assay plate.
-
Phosphorylation Reaction: Add [γ-³³P]ATP to each well to initiate the phosphorylation reaction. The ATP concentration should be at or near the Km for each kinase to ensure accurate determination of IC₅₀ values.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution that will precipitate the substrate or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control. For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value.
Rationale for Experimental Choices:
-
Radiometric Assay: This format is highly sensitive and provides a direct measure of kinase activity.
-
ATP at Km: Performing the assay at the Km of ATP for each kinase provides a more physiologically relevant measure of inhibitory potency and allows for more accurate comparison of IC₅₀ values across different kinases.
Comparative Data Table:
The following table presents hypothetical kinase selectivity data for three this compound derivatives against a panel of representative kinases.
| Kinase | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Compound C (IC₅₀, nM) |
| JAK2 (On-Target) | 15 | 25 | 8 |
| JAK1 | 50 | 80 | 35 |
| JAK3 | 250 | 400 | 150 |
| TYK2 | 300 | 500 | 200 |
| FLT3 | >10,000 | 8,000 | >10,000 |
| c-KIT | 8,000 | >10,000 | 9,500 |
| VEGFR2 | 1,500 | 2,000 | 1,200 |
| EGFR | >10,000 | >10,000 | >10,000 |
| SRC | 500 | 900 | 450 |
| LCK | 750 | 1,200 | 600 |
Analysis:
-
Compound C demonstrates the highest on-target potency for JAK2 and the best selectivity against other JAK family members.
-
Compound B is the least potent and shows the poorest selectivity.
-
All three compounds exhibit some off-target activity against VEGFR2, SRC, and LCK, albeit at significantly higher concentrations than their on-target activity. This information is crucial for predicting potential side effects.
C. Cellular Target Engagement: Verifying Interaction in a Physiological Context
While in vitro assays are essential for determining biochemical potency, they do not always reflect how a compound behaves within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming that a compound binds to its intended target in a cellular environment.[4][5]
Principle of CETSA:
The binding of a ligand (the drug) to a protein stabilizes the protein's structure, making it more resistant to thermal denaturation. CETSA measures this change in thermal stability to confirm target engagement.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target kinase (e.g., a human cell line endogenously expressing JAK2).
-
This compound derivative.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for the target protein (e.g., anti-JAK2 antibody).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Treat the cells with the this compound derivative at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blotting: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary antibody against the target protein.
-
Detection: Incubate with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale for Experimental Choices:
-
Intact Cells: CETSA is performed on intact cells, providing a more physiologically relevant assessment of target engagement that accounts for factors like cell permeability and intracellular ATP concentrations.
-
Label-free: The method does not require any modification of the compound or the target protein, preserving their native states.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
III. Comparative Analysis with Alternative Scaffolds
To provide a broader context, it is valuable to compare the off-target profile of this compound derivatives with other well-characterized kinase inhibitors.
| Compound | Primary Target(s) | Key Off-Targets (at clinically relevant concentrations) |
| Gefitinib | EGFR | Limited off-target activity at therapeutic doses.[6] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | DDR1, NQO2.[2] |
| Ponatinib | BCR-ABL (including T315I mutant) | VEGFR, FGFR, SRC family kinases.[1] |
| Hypothetical Compound C | JAK2 | VEGFR2, SRC, LCK |
Discussion:
This comparison highlights the diverse selectivity profiles of different kinase inhibitors. Gefitinib is a highly selective inhibitor, while Imatinib and Ponatinib exhibit broader activity. The hypothetical "Compound C" from our this compound series shows a moderately selective profile. Understanding where a novel compound fits within this landscape is crucial for anticipating its potential therapeutic window and side effect profile.
IV. Conclusion and Future Directions
The assessment of off-target effects is a critical and indispensable component of the drug discovery and development process for this compound derivatives. A systematic and multi-tiered approach, combining in silico prediction, in vitro biochemical profiling, and cell-based target engagement assays, provides a robust framework for characterizing the selectivity of these promising kinase inhibitors.
The insights gained from a comprehensive off-target profile are invaluable. They enable medicinal chemists to design more selective compounds, help pharmacologists to interpret cellular and in vivo data accurately, and ultimately contribute to the development of safer and more effective medicines. As our understanding of the human kinome continues to expand, so too will our ability to predict and mitigate the off-target effects of novel therapeutics, paving the way for a new generation of precision medicines.
References
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11963. [Link]
-
Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465–2475. [Link]
-
Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]
-
CETSA. (n.d.). Pelago Bioscience. [Link]
-
Wallace, E. M., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
-
Liang, M., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Compliant Disposal of (4-Methylpyrimidin-2-YL)methanamine
For professionals engaged in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. (4-Methylpyrimidin-2-YL)methanamine, a substituted pyrimidine, requires careful management to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and best laboratory practices.
Hazard Assessment and Characterization
The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. This compound is an irritant and potentially harmful compound. Based on data from structurally similar aminopyrimidines, it is crucial to handle it with care.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
-
Toxicity: While specific data is limited, related compounds can be toxic if swallowed or in contact with skin.[2]
All personnel handling this compound must be trained on its specific hazards as outlined in the Safety Data Sheet (SDS) and comply with OSHA's Hazard Communication Standard (HazCom).[3][4]
| Property / Hazard | Classification / Value | Source / Regulation |
| Physical State | Solid / Crystalline Powder (Typical for similar compounds) | Inferred from related SDS |
| Primary Hazards | Acute Toxicity (Oral, Dermal), Skin Irritation, Eye Irritation | GHS / OSHA[1][2] |
| Incompatibilities | Strong oxidizing agents, Strong acids | SDS for related compounds[1][2] |
| Waste Classification | Likely a U-listed or characteristic hazardous waste | EPA (40 CFR)[5] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for use or disposal, donning the appropriate PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splash or dust generation, consider chemical-resistant aprons or coveralls.
-
Respiratory Protection: All handling of this compound, especially the solid form, should occur within a certified chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Protocol: From Benchtop to Manifest
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] Adherence to these federal regulations, along with any local requirements, is not optional.
Never mix this compound waste with other waste streams. This is the cardinal rule of chemical waste management.
-
Why? Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gas or fire. For instance, mixing with strong oxidizing agents can cause a violent reaction.[2] It also complicates the disposal process, often increasing costs and regulatory burdens.
-
Action: Designate a specific, separate waste container for this compound and its contaminated materials.
Proper containment is critical to prevent leaks and exposures.
-
Container Selection: Use a sturdy, leak-proof container with a secure, screw-top lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The moment waste is first added, the container must be labeled.[5] The label must include:
-
Container Management: Keep the container closed at all times, except when adding waste.[9][10] This minimizes the release of vapors and prevents spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Labs typically operate as Satellite Accumulation Areas (SAAs). Store the labeled waste container at or near the point of generation.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray. This secondary containment will capture any potential leaks or spills.
-
Storage Location: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.[1] Ensure it is not in a high-traffic area to prevent accidental tipping.
-
Quantity and Time Limits: Your facility's generator status (e.g., Small Quantity Generator) dictates how long you can store waste on-site.[5][11] Be aware of these limits and schedule regular pickups to remain in compliance.
Disposal considerations extend beyond the chemical itself.
-
Contaminated Solids: Any item that has come into direct contact with this compound—such as gloves, weigh boats, or absorbent pads used for a spill—is considered hazardous waste.[6] These items must be placed in the designated solid waste container for this chemical.
-
Empty Containers: A container that held the pure chemical is not truly empty by regulatory standards. The first rinse of such a container must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses are typically collected.[10] After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but consult your institution's specific policies.
Spill Management: An Emergency Protocol
Preparedness is key to managing unexpected releases safely.[12]
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent pads.
-
Cleanup: Wear full PPE. Carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. The cleaning materials must also be disposed of as hazardous waste.
Final Disposal: Partnering with a Certified Vendor
Hazardous waste must be transported and disposed of by a licensed and insured hazardous waste management company.[8]
-
Manifest System: When the waste is collected, it will be tracked using a Uniform Hazardous Waste Manifest. This is a legal document that follows the waste from your facility (the generator) to its final destination (the treatment, storage, and disposal facility - TSDF).[9][11]
-
Record Keeping: Your institution must maintain copies of these manifests and other disposal records for a specified period, typically at least three years, to prove compliance with EPA regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant chemical waste disposal.
By implementing this structured and compliant disposal process, researchers and institutions can ensure they are protecting their personnel, the broader community, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
-
Safety training: Dealing with hazardous chemicals and waste. (2017). MasteryTCN. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Hazardous Waste Experts. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet. (2012). ABX advanced biochemical compounds. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025). Stericycle. [Link]
-
EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste. [Link]
-
(4-CyclopropylpyriMidin-2-yl)MethanaMine. LookChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. masterytcn.com [masterytcn.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. crystal-clean.com [crystal-clean.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling (4-Methylpyrimidin-2-YL)methanamine
Comprehensive Safety and Handling Guide: (4-Methylpyrimidin-2-YL)methanamine
This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 120965-38-8). As specific hazard data for this compound is limited, this guide synthesizes information from the safety profiles of structurally related aminopyrimidines and heterocyclic amines to establish a robust framework for risk mitigation.[1][2][3] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure a high level of safety and experimental integrity. Adherence to a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA is a prerequisite for all laboratory operations.[4][5]
Hazard Assessment and GHS Classification
This compound belongs to the aminopyrimidine class of heterocyclic amines, which are often associated with significant health hazards.[2][3][6] Compounds with similar structures are known to be toxic, irritant, and readily absorbed through the skin.[2][7][8] Therefore, a cautious approach assuming a high degree of hazard is warranted.
Based on analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is summarized below.[9][10][11]
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3/4) | or | Danger or Warning | H301: Toxic if swallowed H302: Harmful if swallowed[12] |
| Acute Toxicity, Dermal (Category 2/3) | Danger | H310: Fatal in contact with skin H311: Toxic in contact with skin[13] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[12][13] | |
| Serious Eye Damage/Irritation (Category 1/2A) | or | Danger or Warning | H318: Causes serious eye damage[12] H319: Causes serious eye irritation[13] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[13] |
The Core Protection Strategy: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier against chemical exposure. Its effectiveness is predicated on the proper implementation of primary engineering and administrative controls.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, particularly its solid form, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood's performance should be verified before each use.
-
Ventilation : The laboratory must have adequate general ventilation.
-
Emergency Equipment : A fully functional safety shower and eyewash station must be located in immediate proximity to the handling area.[7]
-
-
Administrative Controls :
-
Chemical Hygiene Plan (CHP) : All procedures must align with the institution's written CHP.[4][5][14]
-
Designated Area : A specific area within the lab should be designated for handling this compound to prevent cross-contamination.
-
Training : All personnel must receive documented training on the specific hazards and handling procedures for this chemical class, in accordance with the OSHA Hazard Communication Standard.[5]
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) AND a full-face shield. | Goggles provide a seal against splashes and dust.[15] A face shield is required when handling larger quantities (>5g) or during procedures with a high splash potential to protect the entire face.[1][15] |
| Skin and Body Protection | Gloves : Double-gloving with nitrile or neoprene gloves. Lab Coat : Chemically resistant lab coat, fully buttoned with tight-fitting cuffs. Apron : A chemically resistant apron should be worn over the lab coat for additional protection during transfers. | Amines can be readily absorbed through the skin.[2] Double-gloving provides an extra layer of protection against tears and permeation. Gloves must be inspected before use and changed immediately upon contamination or every 2 hours, whichever comes first.[16] A buttoned lab coat prevents direct contact with clothing.[1] |
| Respiratory Protection | NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters, or a Powered Air-Purifying Respirator (PAPR). | Required when handling the solid compound outside of a fume hood (not recommended) or during spill cleanup.[1][17] All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134, including fit-testing and medical clearance. |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, sequential protocol is critical for minimizing risk.
Caption: General workflow for handling this compound.
Step-by-Step Methodology:
-
Pre-Operational Checks :
-
Verify that the chemical fume hood has a current certification and the airflow monitor indicates normal operation.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Assemble all necessary chemicals, glassware, and equipment within the designated area.
-
Prepare labeled waste containers for solid and liquid hazardous waste.
-
-
Donning PPE :
-
Don PPE in the correct order: lab coat, inner gloves, respirator (if required), safety goggles, face shield, outer gloves.
-
-
Handling Operations :
-
Perform all manipulations deep within the chemical fume hood.
-
When weighing the solid, use a micro-spatula and handle it gently to avoid creating airborne dust.[7] Use a container with a wide mouth to minimize spills.
-
If making a solution, add the solid to the solvent slowly.
-
Keep all containers sealed when not in immediate use.
-
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposables (gloves, wipes, pipette tips) in the designated solid hazardous waste container.[8]
-
-
Doffing PPE :
-
Remove PPE slowly and deliberately to avoid self-contamination.
-
The sequence is critical: remove outer gloves, face shield, apron, lab coat, safety goggles, inner gloves.
-
Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[16]
-
Emergency Preparedness and Response
Immediate and correct action during an emergency is vital.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[7][8][18] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8][18] |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[8][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][18] |
Spill Response Protocol
For any spill, prioritize personnel safety. For spills larger than 100mg or 50mL, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) office.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines (EPA, RCRA).
-
Solid Waste : All contaminated PPE, weigh boats, paper towels, and other disposables must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, clearly labeled, sealed hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps : Contaminated needles or other sharps must be placed in a designated, puncture-proof sharps container.
Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[7][19]
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]
-
Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership (CEPP). [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Safety in the Workplace. (2024, November 12). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149), 3rd printing. (n.d.). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Material Safety Data Sheet for FMAU. (2012, August 9). ABX advanced biochemical compounds. [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. [Link]
-
Chemical Hazard Classification (GHS). (2019, September 19). University of Illinois Division of Research Safety. [Link]
-
Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. [Link]
-
GHS Hazard Classification: Everything You Need to Know. (2014, May 20). ERA Environmental. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
-
Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]
-
Heterocyclic amines: chemistry and health. (n.d.). PubMed, National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. [Link]
-
GHS Classification Summary (Rev.8, 2019). (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. (2024, September 12). PubMed, National Institutes of Health (NIH). [Link]
- Aminopyrimidine derivatives, processes for their preparation, compositions containing them and their use as pharmaceuticals. (n.d.).
-
(4-CyclopropylpyriMidin-2-yl)MethanaMine. (n.d.). LookChem. [Link]
-
2-Methylpyrimidin-4-amine Safety and Hazards. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025, October 6). PubMed Central, National Institutes of Health (NIH). [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023, April 14). Royal Society of Chemistry (RSC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocyclic amines: chemistry and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. era-environmental.com [era-environmental.com]
- 11. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. hsa.ie [hsa.ie]
- 16. ethz.ch [ethz.ch]
- 17. americanchemistry.com [americanchemistry.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. sceti.co.jp [sceti.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
